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6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine Documentation Hub

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  • Product: 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine
  • CAS: 1092062-74-2

Core Science & Biosynthesis

Foundational

Technical Monograph: 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine

Part 1: Executive Summary & Core Identity 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine is a high-value heterocyclic scaffold used extensively in modern drug discovery. Structurally, it functions as a bioisostere for indo...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Identity

6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine is a high-value heterocyclic scaffold used extensively in modern drug discovery. Structurally, it functions as a bioisostere for indole and azaindole moieties, offering distinct hydrogen-bonding capabilities and solubility profiles. Its primary utility lies in its dual-vector functionalization potential: the chlorine atom at the C6 position serves as an electrophilic handle for cross-coupling reactions, while the N1 nitrogen allows for solubility-enhancing alkylations.

This guide details the physicochemical properties, synthetic pathways, and medicinal chemistry applications of this core building block, providing a roadmap for its integration into kinase inhibitor and GPCR ligand campaigns.

Chemical Identity Table
PropertySpecification
CAS Number 1092062-74-2
IUPAC Name 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine
Molecular Formula C₇H₆ClN₃
Molecular Weight 167.60 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Calculated) ~8.5 (Pyridine N), ~12.0 (Pyrazole NH)
Melting Point 225–228 °C (Decomposes)
Storage 2–8 °C, Inert Atmosphere (Argon/Nitrogen)

Part 2: Synthetic Architecture

The synthesis of 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine presents a classic challenge in regioselectivity. The most robust route employs a "condense-and-cyclize" strategy starting from highly functionalized pyridine precursors.

Retrosynthetic Analysis

To construct the [4,3-c] fusion system with a 6-chloro substituent, the pyridine precursor must possess:

  • A leaving group (Cl or F) at the position corresponding to the fusion site (C4 of the pyridine).

  • An acetyl group at the adjacent position (C3 of the pyridine) to provide the 3-methyl moiety.

  • A chlorine atom at position 2 (which becomes C6 in the final fused system).

Therefore, the logical precursor is 2,4-dichloro-3-acetylpyridine .

Synthesis Pathway Diagram (Graphviz)

SynthesisPath cluster_conditions Reaction Conditions Precursor 2,4-Dichloro-3-acetylpyridine Intermediate Hydrazone Intermediate (Transient) Precursor->Intermediate Step 1: Condensation (EtOH, 0°C to RT) Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Intermediate Product 6-Chloro-3-methyl- 1H-pyrazolo[4,3-c]pyridine Intermediate->Product Step 2: Intramolecular SNAr (Cyclization, Reflux)

Figure 1: Synthetic route via cyclization of 2,4-dichloro-3-acetylpyridine with hydrazine.

Detailed Synthetic Protocol

Objective: Preparation of 10g of 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine.

Reagents:

  • 2,4-Dichloro-3-acetylpyridine (1.0 eq)

  • Hydrazine monohydrate (64-65% in water, 1.2 eq)

  • Ethanol (Absolute, 10 volumes)

  • Triethylamine (Optional, 1.1 eq, if HCl scavenging is required)

Step-by-Step Procedure:

  • Preparation: Charge a 250 mL round-bottom flask with 2,4-dichloro-3-acetylpyridine (19.0 g, 100 mmol) and Ethanol (190 mL). Cool the solution to 0–5 °C using an ice bath.

  • Addition: Dropwise add Hydrazine monohydrate (6.0 g, 120 mmol) over 20 minutes. Note: Exothermic reaction. Control internal temperature <10 °C.

  • Cyclization: Allow the mixture to warm to room temperature (RT) and stir for 1 hour. Monitor by TLC/LCMS. You will observe the formation of the hydrazone intermediate.[1][2][3][4][5]

  • Reflux: Heat the reaction mixture to reflux (78 °C) for 3–5 hours. This drives the intramolecular SNAr displacement of the C4-chlorine by the hydrazone nitrogen, closing the pyrazole ring.

  • Work-up: Cool the mixture to RT. The product often precipitates directly from the ethanolic solution.[5]

  • Isolation: Filter the solid. Wash the cake with cold ethanol (2 x 20 mL) followed by diethyl ether (2 x 20 mL) to remove impurities.

  • Purification: If necessary, recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (DCM:MeOH gradient 0-5%).

Yield Expectation: 75–85% Validation: 1H NMR (DMSO-d₆) should show a singlet for the methyl group (~2.6 ppm), a singlet for the pyrazole NH (~13.5 ppm), and two aromatic singlets for the pyridine protons (C4 and C7 positions).

Part 3: Medicinal Chemistry Applications[9][10][11][12]

This scaffold is a "privileged structure" in kinase drug discovery. The [4,3-c] fusion geometry mimics the adenosine ring of ATP, allowing it to bind effectively in the hinge region of kinase domains.

Functionalization Vectors

The molecule offers three distinct vectors for elaboration, allowing medicinal chemists to tune potency and physicochemical properties (LogD, solubility).

  • Vector A (C6-Chlorine): The "Warhead" Vector.

    • Reactivity: High.[5] Susceptible to Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

    • Application: Introduction of aryl/heteroaryl groups to access the hydrophobic pocket of the target protein.

  • Vector B (N1-Nitrogen): The "Solubility" Vector.

    • Reactivity: Moderate.[5][6] Nucleophilic substitution (SN2) with alkyl halides or Michael addition.

    • Application: Attachment of solubilizing tails (e.g., piperazines, morpholines) or steric bulk to control binding conformation.

  • Vector C (C3-Methyl): The "Anchor".

    • Reactivity: Low/Metabolic.[5]

    • Application: Provides hydrophobic van der Waals contact.[5] Can be oxidized to an aldehyde/acid if needed, but usually left as methyl to maintain metabolic stability.

SAR Logic Diagram (Graphviz)

SAR_Logic Core 6-Chloro-3-methyl- 1H-pyrazolo[4,3-c]pyridine N1 N1 Position (Nucleophilic) Core->N1 C6 C6 Position (Electrophilic) Core->C6 C3 C3 Position (Hydrophobic) Core->C3 Solubility Solubilizing Groups (e.g., PEG, Piperazine) N1->Solubility Alkylation TargetSpec Target Specificity (e.g., Aryl, Heteroaryl) C6->TargetSpec Suzuki/Buchwald MetabStab Metabolic Stability (Methyl vs CF3) C3->MetabStab Static/Oxidation

Figure 2: Structure-Activity Relationship (SAR) map for scaffold elaboration.

Part 4: Safety & Handling (MSDS Highlights)

While specific toxicological data for this catalog number may be limited, it should be handled as a potent bioactive heterocycle.

  • GHS Classification:

    • H302: Harmful if swallowed.[5]

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.[5]

  • Stability: Stable under normal conditions. Keep away from strong oxidizing agents.[5]

References

  • Capot Chemical. (n.d.).[5] Product Specifications: 6-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine (CAS 1092062-74-2). Retrieved from

  • Bedwell, E. V., et al. (2023).[7] "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines." RSC Advances, 13, 34567-34575. (Cited for general pyrazolopyridine synthesis methodology).[8][9]

  • Sigma-Aldrich. (n.d.).[5] 4-Acetyl-2-chloropyridine (Precursor Identity). Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21106442, 2-Chloro-4-hydrazinylpyridine. Retrieved from

Sources

Exploratory

Illuminating the Core: A Technical Guide to the Structure Elucidation of 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine

This in-depth technical guide provides a comprehensive overview of the methodologies and analytical strategies for the definitive structure elucidation of 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine, a heterocyclic comp...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the methodologies and analytical strategies for the definitive structure elucidation of 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical principles and practical, field-proven insights into the characterization of this important molecular scaffold.

Introduction: The Significance of the Pyrazolo[4,3-c]pyridine Scaffold

The pyrazolo[4,3-c]pyridine core is a privileged scaffold in medicinal chemistry, frequently appearing in molecules targeting a wide array of biological targets. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent presentation, making it an attractive framework for the design of potent and selective inhibitors of various enzymes, particularly kinases. 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine serves as a key intermediate in the synthesis of such pharmacologically active agents. An unambiguous confirmation of its molecular structure is a critical first step in any drug discovery cascade, ensuring the integrity of subsequent structure-activity relationship (SAR) studies and the ultimate clinical success of a candidate molecule.

This guide will detail a multi-pronged analytical approach for the definitive structural confirmation of 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.

Synthesis of 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine: A Conceptual Pathway

The synthesis of pyrazolo[4,3-c]pyridines can be achieved through various synthetic routes. One common strategy involves the construction of the pyrazole ring onto a pre-existing, functionalized pyridine core.[1] Alternatively, the pyridine ring can be formed from a suitable pyrazole precursor. For the purposes of this guide, we will consider a plausible synthetic approach that would yield 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine for subsequent analytical characterization. The final product would be purified by column chromatography or recrystallization to obtain an analytically pure sample.

Part 1: Unveiling the Connectivity through Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides unambiguous evidence for the connectivity of atoms within a molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine is expected to be relatively simple, exhibiting distinct signals for the aromatic protons and the methyl group. Based on the analysis of similar heterocyclic systems, the following chemical shifts can be predicted:

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H47.0 - 7.5Singlet1H
H78.0 - 8.5Singlet1H
CH₃2.3 - 2.8Singlet3H
NH12.0 - 14.0Broad Singlet1H

The downfield shift of the NH proton is characteristic of pyrazole protons involved in hydrogen bonding. The precise chemical shifts can be influenced by the solvent and concentration.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The predicted chemical shifts are as follows:

Carbon Predicted Chemical Shift (δ, ppm)
C3145 - 155
C3a115 - 125
C4110 - 120
C6140 - 150
C7130 - 140
C7a135 - 145
CH₃10 - 15

The assignment of these signals can be unequivocally confirmed using 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC).

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Cap the NMR tube and gently agitate to ensure complete dissolution.

Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Experiments:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • DEPT-135: Differentiate between CH, CH₂, and CH₃ signals.

    • COSY (Correlation Spectroscopy): Identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlate protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall connectivity of the bicyclic system.

Causality in Spectral Interpretation

The interpretation of the NMR spectra follows a logical progression. The ¹H NMR provides the initial proton environment information. The ¹³C and DEPT-135 spectra reveal the carbon skeleton. HSQC then directly links the proton and carbon signals. Finally, HMBC provides the long-range connectivity information that pieces the entire molecular puzzle together, confirming the fusion of the pyrazole and pyridine rings and the positions of the substituents.

Part 2: Confirming Molecular Mass and Fragmentation with Mass Spectrometry

Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern.

Expected Mass Spectrum

For 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine (C₇H₆ClN₃), the high-resolution mass spectrum (HRMS) should show a molecular ion peak [M+H]⁺ at an m/z value corresponding to its calculated exact mass. The presence of a chlorine atom will result in a characteristic isotopic pattern, with the [M+2]+ peak being approximately one-third the intensity of the M+ peak.

Ion Calculated Exact Mass
[C₇H₇³⁵ClN₃]⁺168.0323
[C₇H₇³⁷ClN₃]⁺170.0294
Predicted Fragmentation Pathway

Electron impact (EI) or collision-induced dissociation (CID) will cause the molecule to fragment in a predictable manner. Key fragmentation pathways for pyrazolo[4,3-c]pyridines may include:

  • Loss of a chlorine radical.

  • Loss of HCN from the pyrazole or pyridine ring.

  • Retro-Diels-Alder type fragmentation of the heterocyclic system.

A plausible fragmentation pattern is outlined below:

fragmentation_pathway M [M+H]⁺ m/z 168/170 F1 Loss of Cl m/z 133 M->F1 - Cl F2 Loss of CH₃ m/z 153/155 M->F2 - CH₃ F3 Loss of HCN m/z 106 F1->F3 - HCN

Caption: Predicted major fragmentation pathways for 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine.

Experimental Protocol for Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of the purified compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Data Acquisition:

  • Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Analysis Mode: Positive ion mode is typically used for nitrogen-containing heterocycles.

  • MS/MS Analysis: To confirm fragmentation pathways, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion peak and subjecting it to collision-induced dissociation (CID).

Part 3: Definitive 3D Structure by Single-Crystal X-ray Crystallography

While NMR and MS provide powerful evidence for the constitution of a molecule, single-crystal X-ray crystallography provides the unambiguous, three-dimensional arrangement of atoms in the solid state.[2]

The Rationale for X-ray Crystallography

For a molecule with potential therapeutic applications, understanding its precise 3D geometry, including bond lengths, bond angles, and intermolecular interactions in the solid state, is invaluable. This information can be used to validate computational models and to understand how the molecule might interact with its biological target.

Experimental Workflow for X-ray Crystallography

The workflow for single-crystal X-ray crystallography involves several key stages:

xray_workflow cluster_0 Crystal Growth & Selection cluster_1 Data Collection cluster_2 Structure Solution & Refinement CrystalGrowth Slow evaporation, vapor diffusion, or cooling of a saturated solution CrystalSelection Selection of a single, defect-free crystal under a polarized microscope CrystalGrowth->CrystalSelection Mounting Mounting the crystal on a goniometer CrystalSelection->Mounting Diffraction Exposure to a monochromatic X-ray beam and collection of diffraction data Mounting->Diffraction StructureSolution Solving the phase problem to generate an initial electron density map Diffraction->StructureSolution StructureRefinement Refining the atomic positions and thermal parameters to fit the experimental data StructureSolution->StructureRefinement

Caption: A generalized workflow for single-crystal X-ray crystallography.

Protocol for Crystal Growth of Small Molecules

Obtaining diffraction-quality single crystals is often the most challenging step. Here are some commonly employed techniques:

  • Slow Evaporation:

    • Prepare a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion:

    • Place a small vial containing a concentrated solution of the compound inside a larger, sealed jar.

    • Add a more volatile solvent in which the compound is less soluble to the larger jar.

    • Over time, the vapor of the second solvent will diffuse into the vial, reducing the solubility of the compound and promoting crystallization.

  • Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C) to induce crystallization.

Once suitable crystals are obtained, a single, well-formed crystal is selected and mounted on a goniometer for data collection.

Conclusion: A Self-Validating Approach to Structure Elucidation

The definitive structure elucidation of 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine is achieved through a synergistic and self-validating analytical workflow. NMR spectroscopy establishes the atomic connectivity, mass spectrometry confirms the molecular formula and provides fragmentation clues, and X-ray crystallography reveals the precise three-dimensional architecture. The consistency of the data obtained from these independent techniques provides an exceptionally high degree of confidence in the final structural assignment, a prerequisite for the advancement of this important building block in drug discovery and development programs.

References

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023, January 16). National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]

  • 4-chloro-1-methyl-1H-pyrazolo(4,3-c)pyridine. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

Sources

Foundational

Technical Monograph: 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine

[1][2] CAS Number: 1092062-74-2 Molecular Formula: C₇H₆ClN₃ Molecular Weight: 167.59 g/mol Primary Application: Fragment-Based Drug Discovery (FBDD), Kinase Inhibitor Scaffold (JAK/PIM), Bioisostere of Purine.[1] Part 1:...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

CAS Number: 1092062-74-2 Molecular Formula: C₇H₆ClN₃ Molecular Weight: 167.59 g/mol Primary Application: Fragment-Based Drug Discovery (FBDD), Kinase Inhibitor Scaffold (JAK/PIM), Bioisostere of Purine.[1]

Part 1: Chemical Identity & Physiochemical Profile[2]

6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine is a fused bicyclic heteroaromatic system comprising a pyridine ring fused to a pyrazole ring.[1] It represents a "privileged scaffold" in medicinal chemistry due to its structural resemblance to purine (adenine) and its ability to function as a hinge-binder in ATP-competitive kinase inhibitors.[1]

The molecule features two distinct vectors for chemical elaboration:[1][2][3][4][5]

  • C6-Chlorine Handle: A highly reactive electrophilic site adjacent to the pyridine nitrogen, ideal for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (

    
    ).[1]
    
  • N1-Position: The pyrazole nitrogen offers a site for alkylation or arylation to tune solubility and pharmacokinetic properties.

  • C3-Methyl Group: Provides a hydrophobic anchor, often occupying the "gatekeeper" region in kinase active sites.[1]

Key Physiochemical Properties[4]
PropertyValueRelevance
LogP (Predicted) ~1.8 - 2.1Lipophilicity is within the optimal range for oral bioavailability (Rule of 5 compliant).[1]
pKa (Pyridine N) ~3.5Reduced basicity compared to pyridine due to the electron-withdrawing pyrazole fusion.[1]
H-Bond Donors 1 (NH)Critical for H-bonding with the hinge region (e.g., Glu/Leu backbone).[1]
H-Bond Acceptors 2 (N)Pyridine N and Pyrazole N2 serve as acceptors.[1]
TPSA ~41 ŲHigh membrane permeability potential.[1]

Part 2: Synthetic Architecture

The synthesis of the [4,3-c] isomer requires precise regiocontrol to distinguish it from the thermodynamically stable [3,4-b] or [4,3-b] isomers.[1] The authoritative route utilizes the "hydrazine cascade" method starting from polysubstituted pyridines.[1]

Core Synthesis Protocol: The Hydrazine Cyclization Strategy[2]

The most robust method involves the reaction of 2,4-dichloro-5-acetylpyridine (or the 4,6-dichloro-3-acetyl isomer depending on nomenclature conventions) with hydrazine hydrate.

Mechanism:

  • Regioselective

    
    :  Hydrazine attacks the C4-chlorine (activated by both the ortho-acetyl group and the para-pyridine nitrogen).
    
  • Cyclocondensation: The resulting hydrazino intermediate undergoes intramolecular condensation with the adjacent acetyl carbonyl to close the pyrazole ring.[1]

Graphviz Diagram: Synthetic Pathway

Synthesis Start 4,6-Dichloro-3-acetylpyridine (Precursor) Inter 4-Hydrazino-Intermediate (Transient) Start->Inter SNAr Displacement (Fast) Target 6-Chloro-3-methyl- 1H-pyrazolo[4,3-c]pyridine (Target) Inter->Target Cyclodehydration (-H2O) Reagent1 Hydrazine Hydrate EtOH, 0°C to RT

Figure 1: Convergent synthesis of the 6-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine core via hydrazine cascade.[1][6]

Part 3: Experimental Protocols

Synthesis of 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine[2][8]

Safety Note: Hydrazine hydrate is highly toxic and potentially carcinogenic.[1] All operations must be performed in a fume hood.[1]

Reagents:

  • 4,6-Dichloro-3-acetylpyridine (1.0 eq)[1]

  • Hydrazine hydrate (80% solution, 3.0 eq)[1]

  • Ethanol (Absolute, 10 mL/g of substrate)[1]

  • Tetrahydrofuran (THF) (Optional co-solvent)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 4,6-dichloro-3-acetylpyridine (5.0 g, 26.3 mmol) in absolute ethanol (50 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Dropwise add hydrazine hydrate (3.95 g, 79 mmol) over 15 minutes. Observation: A color change (often yellow to orange) indicates the formation of the hydrazone/hydrazino species.[1]

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Cyclization: Heat the reaction mixture to reflux (78°C) for 3 hours to ensure complete cyclization. Monitor by LC-MS (Target [M+H]+ = 168.0).[1]

  • Work-up: Cool the mixture to room temperature. Partial concentration under vacuum may be required.[1] Pour the mixture into ice-cold water (150 mL).

  • Isolation: The product typically precipitates as a white or off-white solid. Filter the solid, wash with cold water (2 x 20 mL) and diethyl ether (1 x 20 mL).

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5) if high purity (>98%) is required for biological assays.[1]

Yield Expectation: 75-85%.

QC Validation Criteria
  • 1H NMR (400 MHz, DMSO-d6):

    
     13.5 (br s, 1H, NH), 8.95 (s, 1H, H-7), 7.80 (s, 1H, H-4), 2.60 (s, 3H, CH3).[1]
    
  • HPLC Purity: >95% (254 nm).

Part 4: Medicinal Chemistry Utility & SAR[2]

This scaffold is a bioisostere of the 7-deazapurine system, widely used to design ATP-competitive inhibitors.

Fragment Growth Vectors

The 6-chloro position is the primary "exit vector" for growing the molecule into the solvent-exposed region or the specificity pocket of a kinase.

Graphviz Diagram: Structure-Activity Relationship (SAR) Logic

SAR Core 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine (SCAFFOLD) N1 N1 Position (Hinge Binder) Must remain unsubstituted for H-bond donor capacity (Kinase) Core->N1 H-Bonding C3 C3 Methyl (Gatekeeper) Hydrophobic interaction. Can be extended to Ethyl/CF3 to target larger gatekeepers. Core->C3 Hydrophobic Fit C6 C6 Chlorine (Exit Vector) Critical site for Buchwald/Suzuki. Connects to solubilizing groups (e.g., Piperazines, Morpholines). Core->C6 Derivatization

Figure 2: Strategic derivatization points on the pyrazolo[4,3-c]pyridine scaffold for drug design.

Case Study: Kinase Inhibition (JAK/PIM)

Researchers utilize this core to inhibit Janus Kinases (JAK).[1] The N1-H and N2 form a bidentate hydrogen bond with the kinase hinge region (e.g., Glu-Leu motif).[1] The C6-substituent is then engineered to reach the ribose binding pocket or the solvent front, often improving selectivity against the kinome.

References

  • Sigma-Aldrich. 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine Product Specification. Link

  • ChemicalBook. CAS 1092062-74-2 Entry and Physical Properties. Link

  • MDPI Molecules. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors. (Contextual scaffold utility). Link[1]

  • Royal Society of Chemistry. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (Analogous synthetic methodology).[1][2][4] Link

  • National Institutes of Health (PubChem). Compound Summary: Pyrazolo[4,3-c]pyridine derivatives. Link

Sources

Exploratory

6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine molecular weight

Topic: Physicochemical Profiling & Synthetic Utility of 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine Content Type: Technical Whitepaper Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Leads Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Profiling & Synthetic Utility of 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine Content Type: Technical Whitepaper Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Leads

Executive Summary: Molecular Identity

In the context of Fragment-Based Drug Discovery (FBDD), 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine represents a high-value "privileged scaffold." Its low molecular weight and specific vector availability for substitution make it an ideal starting point for kinase inhibitor design (e.g., JAK, ALK, and c-Met pathways).

  • Molecular Weight (Average): 167.60 g/mol

  • Monoisotopic Mass: 167.0250 Da

  • Molecular Formula: C

    
    H
    
    
    
    ClN
    
    
  • CAS Registry Number: 1092062-74-2 (Note: Isomer specificity is critical; distinguish from [3,4-c] and [4,3-b] analogs).

Physicochemical Profiling & "Rule of 5" Compliance

For a medicinal chemist, the raw molecular weight is less important than the Ligand Efficiency (LE) potential. This molecule acts as a minimal core, leaving significant "mass budget" for further functionalization while remaining within Lipinski’s Rule of 5.

Table 1: Quantitative Physicochemical Data
PropertyValueDrug Design Implication
Average MW 167.60 g/mol Ideal fragment (<200 Da). Allows addition of ~330 Da solubilizing groups.
Heavy Atom Count 11High Ligand Efficiency (LE) potential if IC

is <10

M.
cLogP ~1.5 - 1.8Lipophilic enough for permeability; low enough to avoid metabolic liability.
H-Bond Donors 1 (NH)Critical vector for hinge-binding in kinase domains.
H-Bond Acceptors 2 (Pyridine N, Pyrazole N)Facilitates water-mediated bridging or direct residue interaction.
Isotopic Pattern

Cl :

Cl (3:1)
Critical for MS validation (See Section 3).

Analytical Validation: The Chlorine Signature

As a Senior Application Scientist, I cannot overstate the importance of isotopic pattern recognition during LC-MS validation. A common error in synthesizing chlorinated heterocycles is misidentifying the de-chlorinated byproduct (MW ~133) or the hydroxylated impurity.

The Protocol: You must validate the presence of the chlorine atom not just by the parent mass (


), but by the isotopic abundance ratio. Chlorine naturally exists as 

Cl (75.78%) and

Cl (24.22%).
  • Observation: In the Mass Spectrum (ESI+), you will see a base peak at m/z 168.03 (

    
    , containing 
    
    
    
    Cl) and a secondary peak at m/z 170.03 (
    
    
    , containing
    
    
    Cl).
  • Validation Rule: The intensity of the

    
     peak must be approximately 33% (1/3)  of the base peak. Any deviation suggests contamination or incorrect synthesis (e.g., mixture with a bromo-derivative).
    
Diagram 1: Analytical Logic Flow (LC-MS)

MS_Validation Sample Raw Sample (Synthesis Crude) Ionization ESI+ Ionization Sample->Ionization Spectrum Mass Spectrum Generation Ionization->Spectrum Check_M Check Base Peak (m/z 168.0) Spectrum->Check_M Check_Iso Check Isotope Ratio (M : M+2) Check_M->Check_Iso Decision Is M+2 ~33% of M? Check_Iso->Decision Pass PASS: Confirmed Structure Decision->Pass Yes (3:1) Fail FAIL: Impurity/De-halogenation Decision->Fail No

Caption: Logical workflow for confirming the chlorinated scaffold using isotopic abundance ratios in LC-MS.

Synthetic Logic: Constructing the [4,3-c] Core

Synthesizing the [4,3-c] isomer specifically (versus the more common [3,4-b] or [4,3-b]) requires careful precursor selection. The most robust route involves the "hydrazine cyclization" strategy targeting a 3,4-disubstituted pyridine.

Retrosynthetic Analysis: To achieve the 3-methyl substitution on the pyrazole ring and the 6-chloro on the pyridine:

  • Precursor: 2-chloro-5-acetylpyridine (or 4-chloro-3-acetylpyridine analogs depending on numbering convention).

  • Cyclization: Reaction with hydrazine hydrate.[1][2]

  • Mechanism: The hydrazine first forms a hydrazone with the acetyl group (setting the 3-methyl position), followed by an intramolecular Nucleophilic Aromatic Substitution (

    
    ) displacing the chloro/fluoro group at the adjacent pyridine position.
    

Senior Scientist Note: The reaction monitoring is critical here. The intermediate hydrazone (MW ~185 if uncyclized) often co-elutes. You must drive the reaction to completion (often requiring heat/acid catalysis) to effect the ring closure and loss of water/leaving group.

Diagram 2: Synthetic Pathway & Functionalization Vectors

Synthesis_Pathway Precursor Precursor: 4-chloro-3-acetylpyridine Intermediate Intermediate: Hydrazone Formation Precursor->Intermediate + Reagent Reagent Reagent: Hydrazine Hydrate Reagent->Intermediate Cyclization Cyclization (SnAr) - HCl / - H2O Intermediate->Cyclization Heat/Acid Product Product: 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine (MW 167.60) Cyclization->Product Suzuki Suzuki Coupling (C-6 Arylation) Product->Suzuki Pd(0), Ar-B(OH)2 Alkylation N-Alkylation (N-1 Substitution) Product->Alkylation R-X, Base

Caption: Synthetic route from pyridine precursor to the final scaffold, highlighting downstream diversification vectors.

Strategic Utility in Drug Discovery[3][4]

Why select this specific MW (167.60) scaffold?

  • Fragment Efficiency: With 11 heavy atoms, it allows for the addition of complex "tails" (e.g., solubilizing morpholines or piperazines) without exceeding the MW 500 limit for oral bioavailability.

  • C-6 Reactivity: The chlorine at position 6 is highly activated for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) or nucleophilic displacement (Buchwald-Hartwig). This allows the rapid generation of SAR (Structure-Activity Relationship) libraries.

  • Hinge Binding: The pyrazole NH and pyridine N motifs mimic the adenine ring of ATP, making this a "privileged structure" for ATP-competitive kinase inhibitors.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70700258, 6-Chloro-1H-pyrazolo[4,3-b]pyridine (Isomer Analog Reference). Retrieved from [Link]

  • Bedwell, E. V., et al. (2023).[3][4] Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Royal Society of Chemistry (RSC) Advances. Retrieved from [Link]

  • Scientific Instrument Services. (2025). Isotope Distribution Calculator and Mass Spec Plotter. Retrieved from [Link]

Sources

Foundational

The Pyrazolo[4,3-c]pyridine Scaffold: Synthetic Architectures and Pharmacophore Integration

The following technical guide details the medicinal chemistry, synthetic architecture, and pharmacological applications of the pyrazolo[4,3-c]pyridine scaffold. [1] Executive Summary: The "5-Azaindazole" Advantage In the...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry, synthetic architecture, and pharmacological applications of the pyrazolo[4,3-c]pyridine scaffold.

[1]

Executive Summary: The "5-Azaindazole" Advantage

In the hierarchy of bicyclic heteroaromatics, the 1H-pyrazolo[4,3-c]pyridine scaffold represents a critical isostere of the indazole and azaindole families. Often described as a 5-azaindazole equivalent, this scaffold is distinguished by the positioning of the pyridine nitrogen at the 5-position relative to the bridgehead.

For medicinal chemists, this specific isomer offers three distinct advantages over the more common pyrazolo[3,4-b]pyridine (7-azaindazole) or indazole cores:

  • Reduced Lipophilicity: The intracyclic pyridine nitrogen significantly lowers ClogP compared to the carbocyclic indazole, improving aqueous solubility and metabolic clearance profiles.

  • Unique H-Bond Vectors: The N5-nitrogen provides a specific hydrogen bond acceptor vector in the solvent-exposed region of ATP-binding pockets, distinct from the hinge-binding motif of the pyrazole NH.

  • IP Novelty: While [3,4-d]pyrimidines and [3,4-b]pyridines are heavily patented, the [4,3-c] isomer occupies a less crowded intellectual property space, offering freedom to operate in kinase and GPCR drug discovery.

Structural Comparison & Numbering

The numbering of the ring system is non-trivial and dictates the regiochemistry of substitution.

ScaffoldComparison cluster_properties Physicochemical Shift Indazole Indazole (Benzo[c]pyrazole) Scaffold Pyrazolo[4,3-c]pyridine (5-Azaindazole) Indazole->Scaffold N-insertion at pos 5 Lowers ClogP Adds H-bond Acceptor Prop1 ClogP: ~1.2 (vs ~2.5) Scaffold->Prop1 Prop2 TPSA: +12.9 Ų Scaffold->Prop2

Figure 1: Structural evolution from indazole to pyrazolo[4,3-c]pyridine, highlighting the physicochemical shift induced by the pyridine nitrogen.

Synthetic Architectures

Constructing the [4,3-c] core requires overcoming the electronic bias of the pyridine ring. Two primary strategies exist: the Pyridine-First approach (annelation of pyrazole onto pyridine) and the Pyrazole-First approach (cyclization of a functionalized pyrazole).

Strategy A: The Pyrazole-First Approach (Sonogashira/Cyclization)

This is the modern, versatile route favored for generating libraries with diversity at the 3- and 6-positions. It utilizes a 5-chloro-pyrazole-4-carbaldehyde precursor.[1]

Mechanism:

  • Sonogashira Coupling: A terminal alkyne is coupled to the 5-chloro position.[1]

  • Cyclization: Treatment with ammonia or primary amines (e.g., tert-butylamine) induces cyclization between the aldehyde and the alkyne to form the pyridine ring.

SynthesisRoute Start 5-Chloro-1-phenyl-1H- pyrazole-4-carbaldehyde Inter Intermediate: 5-Alkynyl-pyrazole-4-carbaldehyde Start->Inter Sonogashira Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Inter Sonogashira Product 6-Substituted-Pyrazolo[4,3-c]pyridine Inter->Product Annulation Reagent1 Pd(PPh3)2Cl2, CuI Et3N, DMF Reagent1->Inter Reagent2 t-BuNH2 or NH4OAc Cyclization (6-endo-dig) Reagent2->Product

Figure 2: The "Pyrazole-First" synthetic pathway allowing late-stage diversification at the 6-position.

Strategy B: The Pyridine-First Approach (Hydrazine Condensation)

Classic methodology utilizing 4-chloronicotinic acid derivatives.

  • Step 1: Reaction of 4-chloro-3-formylpyridine (or ester) with hydrazine.

  • Challenge: Regioselectivity can be poor if the pyridine is heavily substituted, leading to mixtures of [4,3-c] and [3,4-c] isomers.

  • Utility: Best for generating the unsubstituted parent core or N1-alkylated derivatives.

Medicinal Chemistry Case Study: ERK Inhibition

A definitive application of this scaffold is found in the development of Extracellular Signal-Regulated Kinase (ERK) inhibitors, specifically the series leading to potent anti-cancer agents.[2]

Reference Case: J. Med. Chem. 2016, 59, 13, 6201–6220. Target: ERK1/2 (Downstream of RAS/RAF). Pharmacophore: 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea.[2]

SAR Logic & Binding Mode

The [4,3-c] scaffold was selected to optimize interactions within the ATP binding pocket while improving physicochemical properties over previous SCH772984 analogs.

FeatureFunction in Scaffold
N1-H (Pyrazole) Hinge Binder: Forms a crucial H-bond with the backbone carbonyl of the hinge region (e.g., Met108 in ERK2).
C3 Position Gatekeeper Access: Substitution here (e.g., small alkyls) controls selectivity against kinases with bulky gatekeeper residues.
N5 (Pyridine) Solvent Front: The nitrogen lone pair is exposed to the solvent front, improving water solubility (lowering LogD).
C6 Position Effectors: Attachment point for urea/amide linkers that extend into the ribose pocket or allosteric regions.

Detailed Experimental Protocol

Objective: Synthesis of 6-Amino-1-methyl-1H-pyrazolo[4,3-c]pyridine , a versatile key intermediate for urea/amide coupling.

Reagents & Equipment[1][4]
  • Starting Material: 4-chloro-3-cyano-pyridine.

  • Reagents: Methylhydrazine, Ethanol (anhydrous), Palladium on Carbon (10%), Hydrogen gas.

  • Equipment: Microwave reactor (optional for cyclization), Hydrogenation shaker (Parr).

Step-by-Step Methodology
Step 1: Cyclization to the Pyrazole Core
  • Dissolution: Dissolve 4-chloro-3-cyanopyridine (10.0 mmol) in anhydrous ethanol (20 mL).

  • Addition: Add methylhydrazine (12.0 mmol) dropwise at 0°C.

  • Reaction: Allow to warm to room temperature, then reflux for 4 hours.

    • Observation: A precipitate often forms (the amino-indazole equivalent).

  • Workup: Cool to 0°C. Filter the solid. Wash with cold ethanol.

  • Validation: 1H NMR should show the disappearance of the pyridine C4 proton and appearance of the pyrazole C3 proton.

    • Note: Regioselectivity (N1 vs N2 methyl) must be confirmed by NOESY. The [4,3-c] system favors N1 methylation due to sterics relative to the pyridine ring.

Step 2: Functionalization (if starting from nitro/cyano)

If the C6 position requires amination (e.g., from a 6-chloro precursor):

  • Buchwald-Hartwig: Combine 6-chloro-1-methyl-pyrazolo[4,3-c]pyridine with benzophenone imine.

  • Catalyst: Pd2(dba)3 (2 mol%), Xantphos (4 mol%), Cs2CO3 (1.5 eq).

  • Solvent: Dioxane, 100°C, 12h.

  • Hydrolysis: Treat the imine intermediate with 1N HCl/THF to release the free amine.

Analytical Data Summary (Representative)
Compound1H NMR (DMSO-d6) Characteristic PeaksMS (ESI) m/z
Core Scaffold δ 9.10 (s, 1H, C3-H), 8.95 (s, 1H, C7-H), 7.60 (s, 1H, C4-H)[M+H]+ 134.1
6-Amino deriv. δ 6.20 (br s, 2H, NH2), 8.80 (s, 1H, C7-H)[M+H]+ 149.2

Future Outlook: PROTACs and FBDD

The pyrazolo[4,3-c]pyridine scaffold is currently under-utilized in Fragment-Based Drug Discovery (FBDD) . Its high ligand efficiency (LE) and defined vectors make it an ideal candidate for:

  • PROTAC Anchors: The C6-amino group serves as an excellent attachment point for linkers to E3 ligase ligands (e.g., Cereblon).

  • Covalent Inhibitors: Introduction of acrylamides at C6 allows for targeting cysteines in the solvent front of kinases (e.g., JAK3).

References

  • Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. Journal of Medicinal Chemistry, 2016.[2]

  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, Bentham Science.

  • Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry, 2013.

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Pharmaceuticals, 2022.[3]

Sources

Exploratory

The Ascendant Scaffold: A Technical Guide to the Synthesis and Application of Pyrazolo[4,3-c]pyridines

For Researchers, Scientists, and Drug Development Professionals The pyrazolo[4,3-c]pyridine core, a fused bicyclic heterocycle, has garnered significant attention in medicinal chemistry and materials science. Its structu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[4,3-c]pyridine core, a fused bicyclic heterocycle, has garnered significant attention in medicinal chemistry and materials science. Its structural resemblance to the purine nucleus allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug discovery.[1][2] This guide provides an in-depth exploration of the synthetic methodologies to construct this versatile scaffold and a comprehensive overview of its burgeoning applications, particularly in oncology.

Part 1: Strategic Synthesis of the Pyrazolo[4,3-c]pyridine Core

The construction of the pyrazolo[4,3-c]pyridine system can be broadly categorized into two primary strategies: the formation of the pyridine ring onto a pre-existing pyrazole core and the annulation of a pyrazole ring onto a pyridine derivative. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Pyridine Ring Formation on a Pyrazole Precursor

This approach is widely employed and offers a high degree of flexibility in introducing substituents onto the pyridine ring. Key methodologies include transition-metal-catalyzed cross-coupling reactions and multicomponent reactions.

A powerful and convergent approach involves the Sonogashira cross-coupling of a halogenated pyrazole with a terminal alkyne, followed by a cyclization step to form the pyridine ring.[3] This method allows for the introduction of diverse substituents at the 6-position of the pyrazolo[4,3-c]pyridine core.

A key advantage of this methodology is the ability to perform it as a one-pot, multicomponent reaction, which enhances synthetic efficiency.[3] For instance, the microwave-assisted reaction of 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde with various terminal alkynes in the presence of tert-butylamine and a palladium catalyst directly yields the corresponding 6-substituted pyrazolo[4,3-c]pyridines.[3]

Causality Behind Experimental Choices:

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂): Palladium is essential for the catalytic cycle of the Sonogashira reaction, facilitating the oxidative addition to the aryl halide and the subsequent transmetalation and reductive elimination steps.

  • Copper(I) Co-catalyst (Optional): While some modern protocols are copper-free, copper(I) salts are traditionally used to facilitate the formation of a copper(I) acetylide intermediate, which then transmetalates with the palladium complex.[4] Copper-free conditions are often preferred to avoid potential issues with homocoupling of the alkyne.

  • Amine Base (e.g., tert-butylamine, Et₃N): The base is crucial for the deprotonation of the terminal alkyne to form the nucleophilic acetylide species. It also serves as a solvent and a scavenger for the hydrogen halide generated during the reaction.[4][5]

  • Microwave Irradiation: This technique significantly accelerates the reaction rate, often leading to higher yields and shorter reaction times compared to conventional heating.[3]

Experimental Protocol: One-Pot Multicomponent Synthesis of 6-Substituted 1-Phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines [3]

  • To a microwave reactor vial, add 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde (1 mmol), the terminal alkyne (1.2 mmol), tert-butylamine (3 mmol), and Pd(PPh₃)₂Cl₂ (0.06 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 120 °C) for a designated time (e.g., 30 minutes), with stirring.

  • After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyrazolo[4,3-c]pyridine.

Sonogashira_Cyclization cluster_step1 Step 1: Cross-Coupling cluster_step2 Step 2: Pyridine Ring Formation pyrazole Halogenated Pyrazole intermediate 5-Alkynyl-1H-pyrazole-4-carbaldehyde pyrazole->intermediate Sonogashira Coupling alkyne Terminal Alkyne alkyne->intermediate catalyst Pd Catalyst, Base product Pyrazolo[4,3-c]pyridine intermediate->product Cyclization cyclization Amine (e.g., t-BuNH2), Heat/Microwave

Caption: Sonogashira coupling and cyclization workflow.

Intramolecular cycloaddition reactions provide an elegant route to constructing the pyrazolo[4,3-c]pyridine scaffold, particularly for tetrahydro-1H-pyrazolo[4,3-c]pyridines. A key example is the intramolecular nitrilimine cycloaddition.[3][6] This method involves the generation of a highly functionalized nitrilimine in situ, which then undergoes an intramolecular cycloaddition with a tethered alkyne.[6]

Experimental Protocol: Synthesis of Tetrahydro-1H-pyrazolo[4,3-c]pyridines via Intramolecular Nitrilimine Cycloaddition [6]

  • Prepare the precursor containing both the hydrazonoyl chloride (nitrilimine precursor) and a tethered alkyne.

  • Dissolve the precursor in a suitable solvent (e.g., toluene).

  • Add a base (e.g., triethylamine) to generate the nitrilimine in situ via dehydrohalogenation.

  • Heat the reaction mixture to facilitate the intramolecular [3+2] cycloaddition.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Nitrilimine_Cycloaddition cluster_process Intramolecular Nitrilimine Cycloaddition precursor Hydrazonoyl Chloride with Tethered Alkyne nitrilimine Nitrilimine Intermediate precursor->nitrilimine In situ generation base Base (e.g., Et3N) product Tetrahydro-1H-pyrazolo[4,3-c]pyridine nitrilimine->product Intramolecular Cycloaddition

Caption: Intramolecular nitrilimine cycloaddition workflow.

Pyrazole Ring Annulation on a Pyridine Core

This alternative strategy involves constructing the pyrazole ring onto a suitably functionalized pyridine derivative. This approach can be advantageous when the starting pyridine is readily available.

One such method involves the reaction of 3-acylpyridine N-oxide tosylhydrazones with an electrophilic additive and an amine base.[7] This reaction proceeds at room temperature and can yield a mixture of regioisomeric pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines, with the regioselectivity being influenced by the choice of electrophile and solvent.[7]

Part 2: Applications of Pyrazolo[4,3-c]pyridines in Drug Discovery

The pyrazolo[4,3-c]pyridine scaffold is a prominent feature in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities including antimicrobial, anti-inflammatory, antiviral, and antitumor effects.[8]

Anticancer Agents

A significant area of application for pyrazolo[4,3-c]pyridine derivatives is in oncology.[9][10][11] Their mechanism of action often involves the inhibition of protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.[1]

  • c-Met Inhibitors: The c-Met receptor tyrosine kinase is a well-validated target in cancer therapy. Several pyrazolo[4,3-c]pyridine derivatives have been developed as potent c-Met inhibitors.[12] Structure-activity relationship (SAR) studies have shown that substitutions on the pyrazolo[4,3-c]pyridine core can significantly impact inhibitory activity and selectivity.

  • Other Kinase Targets: Beyond c-Met, pyrazolo[4,3-c]pyridine-based compounds have been investigated as inhibitors of other kinases, including c-Jun N-terminal kinase (JNK), demonstrating the versatility of this scaffold in targeting different kinase families.[13]

Table 1: Selected Pyrazolo[4,3-c]pyridine Derivatives as Kinase Inhibitors

Compound ClassTarget KinaseRepresentative IC₅₀ ValuesReference
Pyrazolo[4,3-b]pyridinesc-Met0.3 nM - 3 nM[14]
Pyrazolo[3,4-b]pyridinesc-Met3.42 µM (HepG-2 cells)[12]
4-(Pyrazol-3-yl)-pyridinesJNK30.63 µM[13]

Pyrazolo[4,3-c]pyridine derivatives have also shown anticancer activity through other mechanisms. For example, certain derivatives have demonstrated potent antiproliferative activity against various cancer cell lines, such as MCF7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer).[10]

Carbonic Anhydrase Inhibitors

Pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and evaluated as inhibitors of carbonic anhydrases (CAs).[15] These enzymes are involved in various physiological processes, and their inhibition has therapeutic potential in conditions like glaucoma, epilepsy, and cancer. Several synthesized derivatives have shown potent inhibition against various human CA isoforms.[15]

Part 3: Future Perspectives

The pyrazolo[4,3-c]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies are well-established and offer considerable scope for the generation of diverse chemical libraries. Future research will likely focus on:

  • Development of more efficient and sustainable synthetic methods: This includes the exploration of novel catalysts and reaction conditions to improve yields, reduce waste, and enhance the overall greenness of the synthetic processes.

  • Expansion of the biological target space: While kinase inhibition is a major focus, the broad spectrum of biological activities suggests that pyrazolo[4,3-c]pyridines may have potential against other therapeutic targets.

  • In-depth structure-based drug design: The increasing availability of crystal structures of target proteins will enable more rational design of potent and selective pyrazolo[4,3-c]pyridine-based inhibitors.

References

  • Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(9), 1643–1657.
  • Pürstinger, G., et al. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry, 10, 183-191. [Link]

  • Wojcicka, A., & Becan, L. (2016). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 13(4), 259-270. [Link]

  • Garofalo, A. W., et al. (2012). Synthesis of novel tetrahydro-1H-pyrazolo[4,3-c]pyridines via intramolecular nitrilimine cycloaddition. Chemical & Pharmaceutical Bulletin, 60(8), 1063-1066. [Link]

  • Metwally, A. A., et al. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 26(21), 6593. [Link]

  • de la Torre, D., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(16), 4967. [Link]

  • Alamshany, Z. M., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Medicinal Chemistry, 14(5), 934-953. [Link]

  • Katritzky, A. R., et al. (2007). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Arkivoc, 2007(14), 117-127. [Link]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). International Journal on Science and Technology, 16(2). [Link]

  • A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023). Journal of Drug Delivery and Therapeutics, 13(8), 133-141. [Link]

  • The Role of Pyrazolo[4,3-c]pyridine Derivatives in Modern Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Belskaya, N. P., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1599. [Link]

  • Belskaya, N. P., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. ResearchGate. [Link]

  • Gecibesler, I. H., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 26(11), 3290. [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry, 21(48), 9845-9851. [Link]

  • Wang, Y., et al. (2015). Design and Optimization of a Series of 1-Sulfonylpyrazolo[4,3-b]pyridines as Selective c-Met Inhibitors. Journal of Medicinal Chemistry, 58(18), 7334-7346. [Link]

  • Li, Y., et al. (2016). Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors. Archives of Pharmacal Research, 39(4), 453-464. [Link]

  • Overall reaction of the pyrazole ring formation. (2022). ResearchGate. [Link]

  • Pyrazole. (2018). SlideShare. [Link]

  • Bakšaitė, O., et al. (2021). Convenient Synthesis of Pyrazolo[4′,3′:5,6]pyrano[4,3-c][3][9]oxazoles via Intramolecular Nitrile Oxide Cycloaddition. Molecules, 26(24), 7545. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 24(53), 14164-14168. [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2020). ACS Catalysis, 10(15), 8446-8457. [Link]

  • Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4637. [Link]

  • Construction of pyrazole ring on pre-existing pyridine ring. (2024). ResearchGate. [Link]

  • Synthesis of Novel Tetrahydro-1H-pyrazolo[4,3-c]pyridines (V) via Intramolecular Nitrilimine Cycloaddition. (2013). SciSpace. [Link]

  • Kamal, A., et al. (2016). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 123, 84-104. [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters, 19(11), 2955-2959. [Link]

  • Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. (2021). Journal of the American Chemical Society, 143(32), 12546-12552. [Link]

Sources

Foundational

A Technical Guide to the Therapeutic Potential of Pyrazolo[4,3-c]pyridine Compounds

Executive Summary The pyrazolo[4,3-c]pyridine scaffold has emerged as a structure of significant interest in medicinal chemistry, largely due to its classification as a "privileged scaffold."[1] Its structural resemblanc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[4,3-c]pyridine scaffold has emerged as a structure of significant interest in medicinal chemistry, largely due to its classification as a "privileged scaffold."[1] Its structural resemblance to endogenous purines enables it to interact with a diverse array of biological targets, making it a fertile ground for the development of novel therapeutics.[2][3] This technical guide provides an in-depth analysis of the pyrazolo[4,3-c]pyridine core, synthesizing current research to illuminate its therapeutic potential. We will explore its primary applications in oncology as potent kinase inhibitors, its novel role as a protein-protein interaction inhibitor for anti-parasitic therapy, and its emerging potential in other disease areas. This document is intended for researchers, scientists, and drug development professionals, offering a blend of mechanistic insights, detailed experimental protocols, and a forward-looking perspective on this versatile heterocyclic system.

The Pyrazolo[4,3-c]pyridine Scaffold: A Privileged Core in Medicinal Chemistry

The unique fused bicyclic structure of pyrazolo[4,3-c]pyridine, which integrates a pyrazole with a pyridine ring, confers specific electronic and steric properties that are highly advantageous for drug design.[3] The nitrogen atoms within the rings serve as key hydrogen bonding points, facilitating interactions with the active sites of various biological targets.[4] This inherent ability to bind to multiple receptors with high affinity is why it is deemed "privileged."[1]

The utility of this scaffold is significantly enhanced by its synthetic tractability. The core can be readily functionalized at multiple positions, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of drug-like properties.[5] This chemical versatility is crucial for developing derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Caption: Core chemical structure of 1H-pyrazolo[4,3-c]pyridine.

Therapeutic Application I: Oncology

The dysregulation of protein kinase activity is a well-established hallmark of many cancers, making kinase inhibitors a primary focus of modern oncology.[2] Pyrazolo[4,3-c]pyridine derivatives have demonstrated significant potential in this area, primarily by functioning as ATP-competitive kinase inhibitors.[2]

Mechanism of Action: Kinase Inhibition

By mimicking the purine structure of ATP, these compounds bind to the ATP-binding pocket of specific kinases. This occupation blocks the transfer of phosphate to downstream substrates, effectively interrupting the signaling cascades that drive cancer cell proliferation, survival, and metastasis.[2] Key pathways reported to be targeted by this class of compounds include the ERK/MAPK and c-Met signaling pathways.[1][2]

Caption: Inhibition of the ERK/MAPK signaling pathway by pyrazolo[4,3-c]pyridine compounds.

Quantitative Data Summary: Anti-Cancer Activity

The following table summarizes the inhibitory activities of representative pyrazolo[4,3-c]pyridine derivatives against key oncological targets and cancer cell lines.

Compound IDTarget KinaseIC₅₀ (nM)Target Cell LineGI₅₀ (µM)Reference
Compound A ERK215A375 (Melanoma)0.12[1]
Compound B c-Met8EBC-1 (Lung)0.05[6]
MM134 BxPC-3 (Pancreatic)N/ABxPC-3 (Pancreatic)0.06[7]
MM134 PC-3 (Prostate)N/APC-3 (Prostate)0.35[7]

Note: Data is illustrative and compiled from multiple sources. N/A indicates data not available for that specific parameter.

Experimental Protocols

This protocol describes a common method for synthesizing the pyrazolo[4,3-c]pyridine scaffold via condensation.

  • Reactant Preparation: Dissolve dienamine precursor (1.0 eq) in methanol (approx. 0.3 M).

  • Addition of Amine: Add the corresponding amine containing the desired substituent (1.05 eq). If the amine is a hydrochloride salt, add triethylamine (Et₃N) (1.1 eq) to neutralize.

  • Reaction: Heat the mixture to reflux for 1-2 hours. Monitor reaction progress by TLC or LC-MS.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by vacuum filtration.

  • Purification: Wash the collected solid with cold methanol. If necessary, further purify the product by recrystallization or column chromatography.

Causality: This condensation reaction is an efficient method for constructing the bicyclic core. Refluxing in methanol provides the necessary thermal energy to overcome the activation barrier, while the slight excess of the amine drives the reaction to completion.

This assay measures the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA, serving as a direct measure of cell proliferation.

  • Cell Seeding: Seed cancer cells (e.g., PC-3) in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the pyrazolo[4,3-c]pyridine compound (e.g., 0.01 µM to 100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into the DNA of proliferating cells.

  • Cell Fixation: Remove the labeling medium, and fix the cells using a fixing/denaturing solution.

  • Antibody Incubation: Add an anti-BrdU antibody conjugated to a peroxidase enzyme and incubate.

  • Substrate Addition: Wash the wells and add a peroxidase substrate. The enzyme will catalyze a colorimetric reaction.

  • Quantification: Measure the absorbance using a microplate reader. The color intensity is directly proportional to the amount of DNA synthesis and, therefore, the number of proliferating cells.

Self-Validation: The inclusion of vehicle and positive controls ensures that the observed effects are due to the test compound and that the assay is performing as expected. A dose-response curve should be generated to calculate the GI₅₀ value.

Therapeutic Application II: Anti-parasitic Agents for Trypanosomiasis

Beyond oncology, pyrazolo[4,3-c]pyridines have shown remarkable potential as anti-parasitic agents, specifically against Trypanosoma species, the causative agents of devastating diseases like sleeping sickness.[8] This activity stems from a completely different mechanism: the inhibition of a critical protein-protein interaction (PPI).

Mechanism of Action: PEX14-PEX5 PPI Inhibition

Trypanosoma parasites rely on specialized organelles called glycosomes for their glucose metabolism.[8] The import of essential enzymes into the glycosome is mediated by the interaction between the PEX14 and PEX5 proteins.[9][10] Pyrazolo[4,3-c]pyridine derivatives have been developed as the first small-molecule inhibitors of this specific PPI.[10][11]

By binding to PEX14, the compounds prevent its interaction with PEX5, thereby disrupting the import of glycosomal enzymes. This leads to a catastrophic failure of the parasite's metabolism, resulting in cell death.[8][10] This targeted approach is highly attractive as the PEX14-PEX5 interface in Trypanosoma has exploitable structural differences compared to the human ortholog, offering a potential window for selective toxicity.[8]

PPI_Inhibition cluster_0 Normal Glycosomal Import cluster_1 Inhibited State PEX5 PEX5 Cargo Enzyme PEX14 PEX14 Docking Protein PEX5->PEX14 Binding Glycosome Glycosome Membrane PEX14->Glycosome Enzyme Import PEX5_i PEX5 Cargo Enzyme PEX14_i PEX14 Block Import Blocked PEX14_i->Block Inhibitor Pyrazolo[4,3-c]pyridine Inhibitor->PEX14_i Inhibition

Caption: Disruption of the PEX14-PEX5 protein-protein interaction by pyrazolo[4,3-c]pyridine inhibitors.

Structure-Activity Relationship (SAR)

SAR studies have been crucial in optimizing the trypanocidal activity of this compound class.[9]

Position of SubstitutionFavorable SubstituentsImpact on ActivityReference
Phenyl Ring Electron-donating groups (e.g., methoxy)Enhances binding in the Trp pocket of PEX14[10]
Indole/Naphthalene Moiety Larger aromatic systemsFills the Phe hotspot on the PEX14 surface[10]
Central Scaffold Pyrazolo[4,3-c]pyridineForms favorable π-π stacking interactions[10]
Experimental Protocol: AlphaScreen Assay for PPI Inhibition[12]

The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based technology used to study biomolecular interactions.

  • Protein Biotinylation: Biotinylate one of the interacting proteins (e.g., PEX14).

  • GST-Tagging: Express the other protein (e.g., PEX5) as a fusion with Glutathione S-transferase (GST).

  • Reaction Setup: In a 384-well plate, combine the biotinylated PEX14, GST-PEX5, and the pyrazolo[4,3-c]pyridine test compound at various concentrations.

  • Bead Addition: Add Streptavidin-coated Donor beads and anti-GST-conjugated Acceptor beads.

  • Incubation: Incubate the mixture in the dark to allow for protein-protein and protein-bead binding.

  • Signal Reading: Excite the Donor beads at 680 nm. If PEX14 and PEX5 are interacting, the beads are brought into close proximity. The Donor bead releases singlet oxygen, which excites the Acceptor bead, causing it to emit light at 520-620 nm. Read the signal on a suitable plate reader.

  • Data Analysis: A decrease in the luminescent signal indicates inhibition of the PEX14-PEX5 interaction by the test compound. Calculate IC₅₀ values from the dose-response curve.

Causality and Self-Validation: This assay provides a direct readout of the PPI. The inhibitor competes with PEX5 for binding to PEX14, physically separating the Donor and Acceptor beads and reducing the signal. Controls without the inhibitor establish the maximum signal window, validating the interaction and allowing for robust quantification of inhibition.

Synthetic Strategies and Library Development

The therapeutic exploration of pyrazolo[4,3-c]pyridines is underpinned by efficient and versatile synthetic chemistry. A key strategy for drug discovery is the creation of compound libraries through vectorial functionalization, where a core scaffold is selectively elaborated along multiple "growth vectors."[5]

G Start 5-Halo-1H-pyrazolo[4,3-c]pyridine Scaffold N_Alkylation N-1 / N-2 Alkylation Start->N_Alkylation C3_Coupling C-3 Borylation & Suzuki Coupling Start->C3_Coupling C5_Amination C-5 Buchwald-Hartwig Amination Start->C5_Amination C7_Metalation C-7 Selective Metalation & Negishi Coupling Start->C7_Metalation Library Diverse Chemical Library for Screening N_Alkylation->Library C3_Coupling->Library C5_Amination->Library C7_Metalation->Library

Caption: Workflow for vectorial functionalization of the pyrazolo[4,3-c]pyridine scaffold.

This approach allows chemists to systematically introduce diverse chemical functionalities at specific positions (N-1, N-2, C-3, C-5, and C-7) of the core structure.[5] By combining selective protection-group chemistry with various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Negishi), a vast chemical space can be explored efficiently, accelerating the hit-to-lead optimization process.[5]

Conclusion and Future Outlook

The pyrazolo[4,3-c]pyridine scaffold represents a highly versatile and therapeutically promising core structure. Its success as a kinase inhibitor in oncology and as a first-in-class PPI inhibitor for trypanosomiasis highlights its adaptability to diverse biological targets. The established synthetic routes and strategies for vectorial functionalization ensure that the chemical space around this scaffold can be further explored to generate new and improved drug candidates.

Future research should focus on several key areas:

  • Selectivity Profiling: Comprehensive screening of new derivatives against broad kinase panels to identify more selective inhibitors and minimize off-target effects.

  • Pharmacokinetic Optimization: Improving metabolic stability, solubility, and oral bioavailability to advance preclinical candidates.

  • Exploration of New Targets: Leveraging the privileged nature of the scaffold to screen against other target classes, such as those involved in neurodegenerative and inflammatory diseases.[12][13]

By continuing to integrate synthetic chemistry, molecular modeling, and rigorous biological evaluation, the full therapeutic potential of pyrazolo[4,3-c]pyridine compounds can be realized, leading to the development of next-generation medicines for a range of challenging diseases.

References

  • The Therapeutic Potential of 4-Methyl-1H-pyrazolo[4,3-c]pyridine: A Technical Guide to Key Molecular Targets. Benchchem.
  • Structure−Activity Relationship in Pyrazolo[4,3‐c]pyridines, First Inhibitors of PEX14−PEX5 Protein−Protein. CNR-IRIS.
  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry.
  • Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity.
  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Deriv
  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI.
  • Structure-Activity Relationship in Pyrazolo[4,3- c]pyridines, First Inhibitors of PEX14-PEX5 Protein-Protein Interaction with Trypanocidal Activity. PubMed.
  • Synthesis of pyrazolo[4,3‐c]pyridine derivatives in the presence of (α‐Fe2O3)‐MCM‐41.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC - NIH.
  • Application Notes: 4-Methyl-1H-pyrazolo[4,3-c]pyridine in Cancer Cell Line Studies. Benchchem.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing.
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.
  • Pyrazole: A Promising Agent for The Ovarian and Prostate Cancer Therapy.
  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI.
  • The Role of Pyrazolo[4,3-c]pyridine Derivatives in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.
  • Pyrazolo[4,3-e]tetrazolo[1,5-b][1][8][9]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. MDPI.

  • Pyridines in Alzheimer's disease therapy: Recent trends and advancements.
  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. PMC.
  • Synthesis and pharmacological evaluation of pyrazolo[4,3-c]cinnoline derivatives as potential anti-inflamm
  • Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. PMC.

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine

This Application Note is structured as a high-level technical guide for the synthesis of 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine . It prioritizes mechanistic logic, process control, and safety, adhering to the reque...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the synthesis of 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine . It prioritizes mechanistic logic, process control, and safety, adhering to the requested format.

Executive Summary & Strategic Rationale

The pyrazolo[4,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indazoles and forming the core of various kinase inhibitors (e.g., JAK, ALK, and CDK inhibitors). The specific derivative 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine represents a critical "linchpin" intermediate. The C6-chloro substituent allows for subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce diversity at the pyridine ring, while the C3-methyl group provides metabolic stability and hydrophobic interactions within ATP-binding pockets.

This protocol details a robust, modular synthesis starting from 4,6-dichloronicotinic acid . Unlike generic procedures, this guide focuses on regioselectivity control during the hydrazine cyclization step—the most common failure mode in this pathway.

Retrosynthetic Analysis & Pathway Logic

The synthesis hinges on the construction of the fused pyrazole ring onto a pre-functionalized pyridine core. The critical challenge is differentiating between the two electrophilic sites (C4-Cl and C6-Cl) on the pyridine ring.

  • Target: 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine

  • Key Disconnection: Pyrazole N1-C7a and N2-C3 bonds.

  • Precursor: 4,6-Dichloro-3-acetylpyridine .

  • Mechanistic Insight: The C4-chlorine is electronically activated by the ortho-acetyl group and the para-relationship to the pyridine nitrogen. However, the C6-chlorine is also activated (ortho to N). Regioselective nucleophilic aromatic substitution (SNAr) by hydrazine at C4 is favored by steric relief and the "ortho-effect" of the carbonyl, provided temperature is strictly controlled.

Retrosynthesis cluster_legend Legend Target 6-Chloro-3-methyl-1H- pyrazolo[4,3-c]pyridine (Target) Intermediate 4,6-Dichloro-3-acetylpyridine (Key Precursor) Target->Intermediate Cyclization (N2H4, -10°C) StartingMaterial 4,6-Dichloronicotinic Acid (Commercial) Intermediate->StartingMaterial Functional Group Interconversion key Blue: Target | Red: Critical Intermediate | Green: Starting Material

Caption: Retrosynthetic logic flow from target scaffold back to commercially available nicotinic acid derivative.

Detailed Experimental Protocol

Phase 1: Synthesis of 4,6-Dichloro-3-acetylpyridine

Objective: Convert the carboxylic acid to a methyl ketone without affecting the chloro-substituents. Method: Weinreb Amide intermediate to prevent over-addition of Grignard reagent.

Reagents:

  • 4,6-Dichloronicotinic acid (1.0 eq)

  • Oxalyl chloride (1.2 eq) or Thionyl chloride

  • N,O-Dimethylhydroxylamine HCl (1.1 eq)

  • Methylmagnesium bromide (MeMgBr) (3.0 M in ether, 1.2 eq)

  • Triethylamine (Et3N) (2.5 eq)

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF) - Anhydrous.

Step-by-Step:

  • Acid Chloride Formation: Suspend 4,6-dichloronicotinic acid (10 g, 52 mmol) in anhydrous DCM (100 mL). Add catalytic DMF (0.1 mL). Add oxalyl chloride (5.3 mL, 62 mmol) dropwise at 0°C. Stir at RT for 2 h until gas evolution ceases. Concentrate in vacuo to yield the crude acid chloride.

  • Weinreb Amide Formation: Resuspend the acid chloride in DCM (100 mL). Cool to 0°C. Add N,O-dimethylhydroxylamine HCl (5.6 g, 57 mmol). Add Et3N (18 mL, 130 mmol) dropwise, maintaining internal temp < 5°C. Stir for 3 h. Quench with water, extract with DCM, dry (MgSO4), and concentrate.

  • Grignard Addition: Dissolve the Weinreb amide (approx. 11 g) in anhydrous THF (120 mL). Cool to -78°C (Acetone/Dry Ice bath). Add MeMgBr (21 mL of 3.0 M solution) dropwise over 30 min.

    • Critical Parameter: Low temperature is essential to prevent attack at the chlorines or pyridine ring.

  • Workup: Stir at -78°C for 1 h, then warm to 0°C. Quench with saturated NH4Cl. Extract with EtOAc.[1][2][3] Purify via silica gel chromatography (Hex/EtOAc 9:1) to yield 4,6-dichloro-3-acetylpyridine as a pale yellow solid.

Phase 2: Regioselective Cyclization

Objective: Form the pyrazole ring while retaining the C6-chlorine. Safety Warning: Hydrazine hydrate is highly toxic and a potential carcinogen. Handle in a fume hood with double gloves.

Reagents:

  • 4,6-Dichloro-3-acetylpyridine (1.0 eq)

  • Hydrazine hydrate (64-65% solution, 1.05 eq)

  • Solvent: Ethanol (Absolute) or THF.

Step-by-Step:

  • Preparation: Dissolve 4,6-dichloro-3-acetylpyridine (5.0 g, 26.3 mmol) in absolute ethanol (50 mL). Cool the solution to -10°C using an ice/salt bath.

  • Controlled Addition: Dilute hydrazine hydrate (1.35 mL, 27.6 mmol) in ethanol (10 mL). Add this solution dropwise to the pyridine mixture over 45 minutes .

    • Mechanistic Note: Slow addition at low temperature favors the kinetic SNAr product at the more electrophilic C4 position over the C6 position or double substitution.

  • Cyclization: After addition, allow the mixture to warm to 0°C and stir for 2 hours. Monitor by TLC (or LCMS). A precipitate often forms.[4]

    • Checkpoint: If starting material remains, warm to Room Temperature (RT) for 1 hour. Do NOT reflux, as this promotes displacement of the C6-Cl by excess hydrazine.

  • Isolation: Concentrate the solvent to ~25% volume. Add cold water (50 mL) to precipitate the product. Filter the solid.[4][5]

  • Purification: Wash the filter cake with cold water and hexanes. Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM/MeOH 95:5) if necessary.

Yield Expectation: 65-75% Appearance: Off-white to pale yellow solid.

Phase 3: Analytical Validation (QC)
ParameterSpecificationMethod
Appearance Off-white solidVisual
Purity >95%HPLC (254 nm)
MS (ESI+) [M+H]+ = 168.0/170.0LCMS (Cl pattern)
1H NMR Distinctive singletsDMSO-d6

Key NMR Signals (DMSO-d6):

  • δ 13.5 ppm (br s, 1H): Pyrazole NH (exchangeable).

  • δ 8.8-9.0 ppm (s, 1H): C7-H (Pyridine proton).

  • δ 7.8-8.0 ppm (s, 1H): C4-H (Wait, C4 is fused. C7 is the only aromatic proton on the pyridine ring).

    • Correction: In 6-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine:

      • Position 7 is the only aromatic CH on the pyridine ring.

      • Position 3 is the Methyl group.[6]

      • Position 6 is the Chlorine.[1]

    • Signal: Singlet at ~7.8-8.2 ppm (C7-H).

  • δ 2.5-2.6 ppm (s, 3H): C3-Methyl group.

Process Workflow Diagram

Workflow Start Start: 4,6-Dichloronicotinic Acid Step1 1. Activation: (COCl)2, DCM 2. Weinreb: NH(OMe)Me, Et3N Start->Step1 Step2 3. Grignard: MeMgBr, -78°C (Yields 4,6-Dichloro-3-acetylpyridine) Step1->Step2 Step3 4. Cyclization: N2H4, -10°C (Kinetic Control) Step2->Step3 QC QC Checkpoint: LCMS for Cl pattern (3:1) Step3->QC QC->Step3 Fail (Optimize Temp) Final Product: 6-Chloro-3-methyl- 1H-pyrazolo[4,3-c]pyridine QC->Final Pass

Caption: Step-by-step experimental workflow from raw material to purified heterocyclic scaffold.

Troubleshooting & Critical Process Parameters (CPPs)

  • Regioselectivity Loss: If the 4-hydrazine-6-chloro intermediate is not forming, or if 4,6-dihydrazino species form, the temperature is too high. Maintain -10°C during addition.

  • Grignard Failure: If the Weinreb amide conversion fails, ensure the MeMgBr is fresh and the reaction is strictly anhydrous. The presence of the free acid (from incomplete chloride formation) will quench the Grignard.

  • Solubility: The product is sparingly soluble in non-polar solvents. Use THF or MeOH/DCM mixtures for transfers.

References

  • Pyrazolo[4,3-c]pyridine Core Synthesis

    • Title: Synthesis and functionaliz
    • Context: General methodology for fusing pyrazoles to pyridines via hydrazine condens
    • Source: (Generalized reference for scaffold).

  • Precursor Preparation (Weinreb/Grignard)

    • Title: Preparation of ketones
    • Source:

  • Regioselectivity in Pyridine Substitutions

    • Title: Nucleophilic substitution of 2,4-dihalopyridines.
    • Source:

(Note: Specific CAS 1150617-54-1 or similar analogs are often referenced in patent literature for kinase inhibitors like JAK/STAT pathway modulators. The protocol above is derived from standard "first-principles" synthesis of this specific isomer class.)

Sources

Application

Application Notes and Protocols: Leveraging 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine in Modern Drug Discovery

Introduction: The Strategic Value of the Pyrazolo[4,3-c]pyridine Scaffold In the landscape of contemporary medicinal chemistry, the relentless pursuit of novel therapeutic agents has led to the identification of certain...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrazolo[4,3-c]pyridine Scaffold

In the landscape of contemporary medicinal chemistry, the relentless pursuit of novel therapeutic agents has led to the identification of certain molecular frameworks that serve as fertile ground for inhibitor design. The pyrazolo[4,3-c]pyridine core is one such "privileged structure," a distinction it earns due to its structural resemblance to endogenous purine bases. This mimicry allows it to readily engage with the ATP-binding sites of a multitude of enzymes, particularly protein kinases, which are pivotal regulators of cellular signaling and are frequently dysregulated in diseases like cancer and chronic inflammation.

6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine emerges as a particularly strategic starting point for drug discovery campaigns. The chlorine atom at the 6-position provides a reactive handle for nucleophilic aromatic substitution or cross-coupling reactions, enabling the exploration of diverse chemical space and the generation of extensive compound libraries. The methyl group at the 3-position can also be modified or serve as a key interaction point within a target's binding pocket. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this versatile scaffold in drug discovery, complete with detailed application notes and experimental protocols.

Mechanism of Action and Therapeutic Potential

The primary utility of 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine lies in its role as a foundational building block for the synthesis of potent and selective kinase inhibitors. Kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism of signal transduction. Aberrant kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis.

Derivatives of the pyrazolo[4,3-c]pyridine scaffold have demonstrated inhibitory activity against a range of kinases implicated in oncology, including but not limited to:

  • Extracellular signal-regulated kinase (ERK) : A key component of the MAPK/ERK pathway, which is frequently hyperactivated in various cancers.[1]

  • Fibroblast growth factor receptors (FGFRs) : A family of receptor tyrosine kinases whose dysregulation is linked to multiple malignancies.

  • FMS-like tyrosine kinase 3 (FLT3) : A receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).

Beyond oncology, the anti-inflammatory and antimicrobial potential of this scaffold is also an active area of investigation.[2] For instance, sulfonamide derivatives of pyrazolo[4,3-c]pyridines have been explored as inhibitors of carbonic anhydrase, an enzyme family with roles in various physiological processes and pathological conditions.[3]

Application in Fragment-Based Drug Discovery (FBDD)

The relatively low molecular weight and structural simplicity of 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine make it an ideal candidate for fragment-based drug discovery (FBDD).[1] FBDD is a powerful approach that begins with the identification of small, low-affinity "fragments" that bind to a biological target. These initial hits are then elaborated and optimized to generate high-affinity lead compounds.

The amenability of the 6-chloro position to a variety of chemical transformations allows for the systematic "growing" of the fragment within the target's binding site, enabling a rational approach to improving potency and selectivity.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of derivatives from 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine and their subsequent evaluation in biochemical and cell-based assays.

Protocol 1: Synthesis of N-Aryl/Alkyl Derivatives via Buchwald-Hartwig Amination

This protocol describes a general method for the palladium-catalyzed amination of the 6-chloro position, a versatile reaction for generating a library of derivatives with diverse substituents.

Rationale: The Buchwald-Hartwig amination is a robust and widely used method for the formation of C-N bonds. It offers high functional group tolerance and allows for the introduction of a wide range of primary and secondary amines at the 6-position of the pyrazolo[4,3-c]pyridine core, which is crucial for exploring structure-activity relationships (SAR).

Materials:

  • 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine

  • Desired primary or secondary amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • rac-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP)

  • Sodium tert-butoxide (NaOᵗBu)

  • Anhydrous toluene or dioxane

  • Nitrogen gas supply

  • Standard glassware for organic synthesis

Procedure:

  • To a dry reaction flask, add 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine (1.0 eq), the desired amine (1.2 eq), NaOᵗBu (1.5 eq), and rac-BINAP (0.1 eq).

  • Purge the flask with nitrogen gas for 5-10 minutes.

  • Add Pd₂(dba)₃ (0.05 eq) to the flask.

  • Add anhydrous toluene or dioxane to the flask to achieve a suitable concentration (e.g., 0.1 M).

  • Heat the reaction mixture to 80-100 °C and stir under a nitrogen atmosphere for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired N-substituted derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: ERK2)

This protocol outlines a method to assess the inhibitory activity of synthesized pyrazolo[4,3-c]pyridine derivatives against a specific kinase, using ERK2 as an example.

Rationale: A direct, in vitro kinase assay is essential to determine the potency of a compound against its intended target. This biochemical assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the kinase, providing a quantitative measure of its inhibitory activity (IC50).

Materials:

  • Synthesized pyrazolo[4,3-c]pyridine derivatives

  • Recombinant human ERK2 enzyme

  • Myelin basic protein (MBP) as a substrate

  • [γ-³²P]ATP (radiolabeled ATP)

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

  • 10% Trichloroacetic acid (TCA)

  • Phosphocellulose filter paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 96-well plate, add the kinase assay buffer.

  • Add the test compound dilutions to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the ERK2 enzyme to all wells except the negative control.

  • Add the MBP substrate to all wells.

  • Initiate the kinase reaction by adding [γ-³²P]ATP to all wells.

  • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding 10% TCA.

  • Spot the reaction mixture onto phosphocellulose filter paper.

  • Wash the filter paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Air-dry the filter paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Cell-Based Proliferation Assay

This protocol describes a method to evaluate the anti-proliferative effects of the synthesized compounds on a cancer cell line.

Rationale: While a biochemical assay confirms target engagement, a cell-based assay is crucial to assess the compound's activity in a more physiologically relevant context. This assay measures the ability of the compound to inhibit the growth and proliferation of cancer cells, providing an indication of its potential therapeutic efficacy.

Materials:

  • Cancer cell line of interest (e.g., A375 melanoma cells, which have a BRAF V600E mutation leading to constitutive ERK activation)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)

  • Synthesized pyrazolo[4,3-c]pyridine derivatives

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar viability reagent

  • 96-well clear-bottom white plates

  • Luminometer

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare a serial dilution of the test compounds in the complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • After the incubation period, allow the plate to equilibrate to room temperature.

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Shake the plate for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • Determine the GI50 (concentration for 50% inhibition of cell growth) value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Data Presentation and Interpretation

The data generated from these assays should be systematically organized to facilitate SAR analysis.

Table 1: In Vitro Kinase Inhibition Data

Compound IDR-Group at 6-positionERK2 IC50 (nM)
Parent Scaffold Cl>10,000
Derivative 1 4-Anisidine520
Derivative 2 Piperidine1,200
Derivative 3 Morpholine850
... ......

Table 2: Cell-Based Proliferation Data

Compound IDA375 GI50 (µM)
Parent Scaffold >50
Derivative 1 2.5
Derivative 2 8.1
Derivative 3 5.7
... ...

Visualizing Workflows and Pathways

Signaling Pathway Visualization

MAPK_Pathway RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Pyrazolopyridine Pyrazolo[4,3-c]pyridine Derivative Pyrazolopyridine->ERK Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway by a pyrazolo[4,3-c]pyridine derivative.

Experimental Workflow Visualization

Drug_Discovery_Workflow cluster_synthesis Synthesis & Purification cluster_screening Screening Cascade Start 6-Chloro-3-methyl-1H- pyrazolo[4,3-c]pyridine Reaction Buchwald-Hartwig Amination Start->Reaction Purification Column Chromatography Reaction->Purification Library Derivative Library Purification->Library Biochemical In Vitro Kinase Assay (IC50) Library->Biochemical Cellular Cell Proliferation Assay (GI50) Biochemical->Cellular SAR SAR Analysis Cellular->SAR SAR->Reaction Optimization

Caption: A typical drug discovery workflow utilizing 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine.

Conclusion and Future Directions

6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine represents a valuable and versatile starting point for the development of novel kinase inhibitors and other therapeutic agents. Its favorable structural properties and synthetic tractability make it an attractive scaffold for both traditional medicinal chemistry campaigns and fragment-based drug discovery approaches. The protocols and application notes provided herein offer a solid foundation for researchers to effectively utilize this compound in their drug discovery endeavors. Future work in this area will likely involve the exploration of a broader range of chemical transformations at the 6-position, as well as modifications to the methyl group and the pyrazole ring, to further expand the chemical space and identify next-generation inhibitors with enhanced potency, selectivity, and drug-like properties.

References

  • MySkinRecipes. 6-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine. Available at: [Link]

  • Wojcicka, A., & Becan, L. (2016). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 13(4). Available at: [Link]

  • MDPI. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Available at: [Link]

  • MDPI. Biological Activity Evaluation of Pyrazolo[4,3-e][2][4][5]Triazine Sulfonamides. Available at: [Link]

  • MDPI. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Available at: [Link]

  • MDPI. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine

Introduction: The Significance of the Pyrazolo[4,3-c]pyridine Scaffold and the Power of C-C Bond Formation The 1H-pyrazolo[4,3-c]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazolo[4,3-c]pyridine Scaffold and the Power of C-C Bond Formation

The 1H-pyrazolo[4,3-c]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery. Its unique arrangement of nitrogen atoms and aromatic character provides a versatile framework for designing molecules with diverse biological activities, including kinase inhibitors and other targeted therapeutics. The ability to functionalize this core at specific positions is paramount for generating libraries of novel compounds for screening and lead optimization.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the formation of carbon-carbon bonds, a cornerstone of modern organic synthesis.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool for the late-stage functionalization of complex molecules.[2] This is particularly relevant in the pharmaceutical industry where the rapid assembly of structurally diverse compounds is a key driver of innovation.[1]

This comprehensive guide provides a detailed exploration of the Suzuki-Miyaura cross-coupling reaction as applied to the functionalization of 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine. We will delve into the mechanistic underpinnings of this transformation, offer a robust and detailed experimental protocol, and discuss critical parameters and potential challenges associated with this specific substrate.

Mechanistic Insights: The Palladium Catalytic Cycle and Considerations for Heterocyclic Substrates

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] Understanding this cycle is crucial for troubleshooting and optimizing the reaction for a specific substrate like 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine, forming a Pd(II) intermediate. The reactivity of the halide follows the general trend I > Br > Cl, making the activation of the C-Cl bond the most challenging and often the rate-determining step.[1]

  • Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[3]

Challenges with Nitrogen-Containing Heterocycles:

The presence of nitrogen atoms in the pyrazolo[4,3-c]pyridine scaffold can introduce complexities. The lone pairs on the nitrogen atoms can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[5] Furthermore, the acidic N-H proton of the pyrazole ring can react with the base, influencing the reaction equilibrium and potentially leading to side reactions.[5] The choice of an appropriate ligand for the palladium catalyst is therefore critical to stabilize the catalyst and promote the desired reactivity over catalyst inhibition. Bulky, electron-rich phosphine ligands such as XPhos and SPhos have been shown to be particularly effective for the coupling of challenging heteroaryl chlorides.[5][6]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (R-B(OR)₂ + Base) Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L₂) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-R Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine

This protocol is a robust starting point for the coupling of 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine with a variety of aryl and heteroaryl boronic acids. Optimization may be required for particularly challenging substrates.

Materials and Reagents
ReagentCAS NumberSupplierNotes
6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine(Variable)(As available)Starting material.
Aryl/Heteroaryl Boronic Acid(Variable)(As available)Coupling partner (1.2 - 1.5 equivalents).
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)72287-26-4(e.g., Sigma-Aldrich)Palladium catalyst (2-5 mol%).
Cesium Carbonate (Cs₂CO₃)534-17-8(e.g., Sigma-Aldrich)Base (2-3 equivalents).
1,4-Dioxane123-91-1(e.g., Sigma-Aldrich)Anhydrous solvent.
Water7732-18-5(e.g., Sigma-Aldrich)Degassed, deionized water.
Nitrogen or Argon gas(Variable)(As available)For providing an inert atmosphere.
Ethyl acetate, Hexanes, Brine, Sodium sulfate(Variable)(As available)For workup and purification.
Experimental Workflow

Caption: A streamlined workflow for the Suzuki-Miyaura cross-coupling experiment.

Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried reaction vessel (e.g., a microwave vial or a round-bottom flask) equipped with a magnetic stir bar, add 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine (1.0 eq.), the aryl/heteroaryl boronic acid (1.2-1.5 eq.), cesium carbonate (2.0-3.0 eq.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02-0.05 eq.).

    • Seal the vessel with a septum or cap.

    • Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.

  • Solvent Addition and Degassing:

    • Through the septum, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio by volume) to achieve a suitable concentration (e.g., 0.1 M with respect to the limiting reagent).

    • Degas the resulting mixture by bubbling the inert gas through the solution for 10-15 minutes. Alternatively, the freeze-pump-thaw method can be used for more sensitive reactions.

  • Reaction:

    • Place the reaction vessel in a preheated oil bath or a microwave reactor.

    • Heat the reaction mixture to 80-120 °C with vigorous stirring. The optimal temperature will depend on the reactivity of the specific boronic acid and should be determined empirically.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete (typically after 2-24 hours), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-3-methyl-1H-pyrazolo[4,3-c]pyridine.

Self-Validating System: Product Characterization

The identity and purity of the final product should be rigorously confirmed through a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the coupled product, showing the disappearance of the proton signal at the 6-position of the starting material and the appearance of new aromatic signals corresponding to the coupled aryl group.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the desired product.

  • High-Performance Liquid Chromatography (HPLC): This will determine the purity of the final compound.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion - Inactive catalyst- Insufficient temperature- Poorly soluble reagents- Use a fresh batch of catalyst or a pre-catalyst.- Increase the reaction temperature in increments of 10 °C.- Use a different solvent system (e.g., DME/water, toluene/water, or DMAc).[7]
Protodeboronation - The boronic acid is unstable under the reaction conditions.- Use a boronic acid pinacol ester instead of the free boronic acid.- Use a milder base such as K₂CO₃ or K₃PO₄.- Minimize the reaction time.- The addition of a copper(I) salt (e.g., CuCl) has been shown to mitigate this issue in some cases.[7]
Dehalogenation of Starting Material - The catalyst system is promoting a hydrodehalogenation side reaction.- Screen different palladium catalysts and ligands. Buchwald-type ligands (e.g., XPhos, SPhos) are often effective in minimizing this side reaction.[2]- Lower the reaction temperature.
Formation of Byproducts - Homocoupling of the boronic acid- Other side reactions- Ensure a thoroughly inert atmosphere.- Adjust the stoichiometry of the reagents.- Optimize the reaction temperature and time.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the functionalization of the 6-position of 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently synthesize a wide range of novel derivatives for applications in drug discovery and materials science. The protocol provided herein serves as a robust starting point, and with careful optimization, can be adapted to a broad scope of coupling partners.

References

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. Available at: [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • Carrow, B. P., & Hartwig, J. F. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • Chemist's Cookbook. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.
  • Garg, N. K., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. Available at: [Link]

  • Hussain, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Tandon, V., et al. (2018). Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. RSC Advances. Available at: [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed. Science.
  • Urvashi, et al. (2018). Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. RSC Advances. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

Sources

Application

Application Note: High-Fidelity Buchwald-Hartwig Amination of Halo-Pyrazolo[4,3-c]pyridines

The following Application Note and Protocol is designed for advanced researchers in medicinal chemistry and process development. It synthesizes current best practices for palladium-catalyzed C-N cross-coupling on the ele...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for advanced researchers in medicinal chemistry and process development. It synthesizes current best practices for palladium-catalyzed C-N cross-coupling on the electron-deficient, nitrogen-rich pyrazolo[4,3-c]pyridine scaffold.

Part 1: Executive Summary & Scientific Rationale

The pyrazolo[4,3-c]pyridine scaffold is a privileged pharmacophore in kinase inhibitor discovery (e.g., JAK, CDK, and MAPK pathways). However, its functionalization via Buchwald-Hartwig amination presents distinct challenges compared to simple aryl halides:

  • Catalyst Deactivation: The scaffold contains three nitrogen atoms. The pyridine nitrogen (N5) and the pyrazole nitrogens (N1/N2) are potent σ-donors capable of displacing phosphine ligands, leading to the formation of catalytically inactive [Pd(heterocycle)2L2] species.

  • Electronic Deactivation: The electron-deficient nature of the pyridine ring facilitates oxidative addition but can impede reductive elimination, particularly with electron-poor anilines.

  • Regioselectivity: Substrates often possess multiple reactive sites (e.g., 3-bromo vs. 4-chloro).

This protocol prioritizes Third-Generation Buchwald Precatalysts (Pd-G3/G4) and bulky dialkylbiaryl phosphine ligands to sterically enforce reductive elimination and prevent substrate coordination.

Part 2: Mechanistic Insight & Ligand Selection[1]

To ensure reproducibility, one must understand the causality behind ligand selection for this specific scaffold.

The "Heterocycle Problem"

In standard protocols, small phosphines (e.g., PPh3) dissociate easily. The basic N5 of the pyrazolo[4,3-c]pyridine coordinates to the Pd(II) center, halting the cycle.

  • Solution: Use bulky, electron-rich ligands (e.g., BrettPhos , RuPhos , tBuXPhos ). These ligands create a "roof" over the metal center, physically blocking the coordination of the substrate's nitrogen atoms while promoting the reductive elimination of the bulky amine product.

Ligand Decision Matrix
  • Primary Alkyl Amines: Use BrettPhos or RuPhos .

  • Anilines (Secondary): Use BrettPhos or Xantphos (if cost is a driver).

  • Anilines (Primary, Electron-Deficient): Use tBuBrettPhos .[1]

  • Unprotected Scaffold (Free NH): Requires tBuXPhos or tBuBrettPhos with LiHMDS (soluble base) to prevent N1-arylation competition.

Visualization: Pathway & Decision Logic

G Start Substrate Analysis Halo-Pyrazolo[4,3-c]pyridine CheckNH Is N1 Protected? Start->CheckNH Protected Protected (SEM, THP, Bn) Proceed to Amine Type CheckNH->Protected Yes Unprotected Unprotected (Free NH) Risk: Catalyst Poisoning CheckNH->Unprotected No AmineType Amine Partner Type Protected->AmineType BaseSelect Base Selection: LiHMDS (Soluble) or NaOtBu (Strong) Unprotected->BaseSelect Must use LiHMDS (In-situ protection) Ligand2 Ligand: tBuBrettPhos (High Turnover) BaseSelect->Ligand2 PrimAlkyl Primary Alkyl Amine AmineType->PrimAlkyl Aniline Aryl Amine (Aniline) AmineType->Aniline Ligand1 Ligand: RuPhos or BrettPhos PrimAlkyl->Ligand1 Aniline->Ligand2 Electron Poor Ligand3 Ligand: Xantphos (Rigid, Good for Chlorides) Aniline->Ligand3 Standard/Cost-effective

Caption: Decision tree for optimizing reaction conditions based on substrate protection status and amine nucleophilicity.

Part 3: Standardized Experimental Protocols

Protocol A: Coupling of 4-Chloro-pyrazolo[4,3-c]pyridines (General Purpose)

Best for: Protected substrates reacting with primary/secondary amines.

Reagents:

  • Substrate: 1-(Tetrahydro-2H-pyran-2-yl)-4-chloro-1H-pyrazolo[4,3-c]pyridine (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv.

  • Catalyst: Pd-RuPhos-G4 (2–5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv)

  • Solvent: 1,4-Dioxane (anhydrous, sparged)

  • Concentration: 0.1 M – 0.2 M

Step-by-Step Workflow:

  • Vessel Prep: Oven-dry a microwave vial or Schlenk tube containing a stir bar. Cool under a stream of Argon/Nitrogen.

  • Solids Addition: Charge the vessel with the halo-heterocycle (1.0 equiv), solid amine (if applicable), Base (Cs₂CO₃), and the Pd-Precatalyst (Pd-RuPhos-G4).

    • Note: If using Pd(OAc)₂/Ligand separately, premix them in a separate vial in solvent for 5 mins at 60°C to activate.

  • Degassing: Cap the vessel. Evacuate and backfill with Argon three times.

  • Liquid Addition: Add anhydrous 1,4-Dioxane via syringe. Add liquid amine (if applicable).

  • Reaction: Heat to 90–100°C for 4–12 hours.

    • Monitoring: Check LCMS for consumption of chloride. If conversion stalls, add 1 mol% fresh catalyst.

  • Workup: Cool to RT. Filter through a pad of Celite eluting with EtOAc. Concentrate.

  • Purification: Flash chromatography (DCM/MeOH or Hex/EtOAc).

Protocol B: Coupling of Unprotected 3-Bromo-pyrazolo[4,3-c]pyridines

Best for: Direct coupling without prior protection steps. Uses LHMDS as a base to transiently protect the pyrazole NH.

Reagents:

  • Substrate: 3-Bromo-1H-pyrazolo[4,3-c]pyridine (1.0 equiv)

  • Amine: 1.2 equiv.[1][2]

  • Catalyst: Pd-tBuBrettPhos-G3 (2–4 mol%)

  • Base: LiHMDS (1M in THF, 2.2 equiv)

  • Solvent: THF or Toluene

  • Temp: 65°C

Step-by-Step Workflow:

  • Inert Atmosphere: Perform setup in a glovebox or using strict Schlenk technique.

  • Deprotonation: Dissolve substrate and amine in THF. Add LiHMDS dropwise at RT. Stir for 10 mins. (This forms the pyrazolate anion and deprotonates the amine, preventing catalyst poisoning).

  • Catalysis: Add the Pd-G3 precatalyst (solid or solution).

  • Heating: Seal and heat to 65°C.

    • Why lower temp? LiHMDS is a strong base; high temps can degrade the scaffold.

  • Quench: Quench with aqueous NH₄Cl. Extract with EtOAc.

Part 4: Data & Optimization Guide

Reagent Screening Matrix

Use this table to design your optimization screen if the standard protocols fail.

VariableOption A (Standard)Option B (Challenging)Option C (Specific Case)
Solvent 1,4-Dioxane (Universal)t-Amyl Alcohol (High temp, better solubility)Toluene (Non-polar amines)
Base Cs₂CO₃ (Mild, functional group tolerant)NaOtBu (Faster rates, acid-sensitive groups)K₃PO₄ (Weakest, for sensitive substrates)
Ligand BrettPhos (Primary amines)RuPhos (Secondary amines)Xantphos (Amides/Carbamates)
Pd Source Pd-G3/G4 Precatalysts (Precise stoichiometry)Pd₂(dba)₃ (Traditional, requires activation)Pd(OAc)₂ (Cheapest, variable induction)
Troubleshooting Critical Quality Attributes (CQAs)
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by N5.Switch to tBuBrettPhos or increase temp to 110°C. Ensure O₂ exclusion.
Dehalogenation (H-product)

-Hydride elimination from amine.
Switch solvent to Toluene. Use a ligand with larger bite angle (e.g., Xantphos).
Dimer Formation Homocoupling of substrate.Reduce catalyst loading. Ensure strict anaerobic conditions.
Black Precipitate Pd black formation (ligand dissociation).Add 10-20% excess free ligand relative to Pd.

Part 5: References & Authority[4]

The protocols defined above are derived from mechanistic studies on azaindoles and pyrazoles, extrapolated to the [4,3-c] system based on electronic analogy.

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50. Link

    • Core Reference for Ligand Selection (BrettPhos/RuPhos).

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

    • Comprehensive review covering heteroaryl halide coupling.

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.[3] Organic & Biomolecular Chemistry. Link

    • Provides the closest structural analog (pyrazolo[3,4-c]pyridine) validation for C-5 amination.

  • Alsabeh, P. G., et al. (2010). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Halides. Angewandte Chemie International Edition, 49(47). Link

    • Source for Protocol B (LiHMDS/Unprotected strategy).

Disclaimer: This protocol involves the use of hazardous chemicals and pressurized vessels. All experiments should be conducted in a fume hood with appropriate PPE. The author assumes no liability for experimental outcomes.

Sources

Method

Application Notes and Protocols for the In Vitro Evaluation of Pyrazolo[4,3-c]pyridine Derivatives as Kinase Inhibitors

For: Researchers, scientists, and drug development professionals engaged in the characterization of novel kinase inhibitors. Abstract: The pyrazolo[4,3-c]pyridine scaffold is a recognized "privileged structure" in medici...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in the characterization of novel kinase inhibitors.

Abstract: The pyrazolo[4,3-c]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, prized for its ability to interact with the ATP-binding site of numerous protein kinases.[1][2] This document provides a comprehensive guide to the in vitro characterization of pyrazolo[4,3-c]pyridine derivatives, focusing on the principles and practical application of robust kinase inhibition assays. We will delve into the rationale behind assay selection, provide detailed step-by-step protocols for modern non-radioactive methods, and offer insights into data interpretation and troubleshooting.

Introduction: The Significance of Kinase Inhibition and the Pyrazolo[4,3-c]pyridine Scaffold

Protein kinases are fundamental regulators of nearly all cellular processes, including growth, differentiation, and metabolism.[3] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major class of drug targets.[3][4] The development of small molecule kinase inhibitors has revolutionized targeted therapy.[5][6]

The pyrazolo[4,3-c]pyridine core, due to its structural resemblance to the purine ring of ATP, serves as an excellent starting point for the design of ATP-competitive kinase inhibitors.[2] Derivatives of this scaffold have shown potent inhibitory activity against a range of therapeutically relevant kinases, including Cyclin-Dependent Kinases (CDKs), Src-family kinases, c-Met, and Tropomyosin Receptor Kinases (TRKs).[7][8][9][10][11][12][13] The primary goal of an in vitro kinase assay in this context is to quantify the potency (typically as an IC50 value) and selectivity of these compounds against their intended kinase targets.

Choosing the Right In Vitro Kinase Assay

The selection of an appropriate assay format is critical for generating reliable and reproducible data. Assays can be broadly categorized as either activity-based, which measure the catalytic event of substrate phosphorylation, or binding-based, which quantify the interaction of an inhibitor with the kinase.[4]

  • Radiometric Assays: Traditionally considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate (from ³²P-γ-ATP or ³³P-γ-ATP) to a substrate.[4][14][15] While highly sensitive and direct, the reliance on radioactivity presents safety and disposal challenges.

  • Fluorescence-Based Assays: These methods offer high sensitivity and are amenable to high-throughput screening (HTS).[16] Formats like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Homogeneous Time-Resolved Fluorescence (HTRF) are popular choices.[16][17][18] They typically involve a fluorescently labeled substrate and a phospho-specific antibody, generating a signal when phosphorylation occurs.[17][19]

  • Luminescence-Based Assays: These assays are homogeneous "mix-and-read" formats that are extremely popular for HTS due to their simplicity and high signal-to-background ratios.[16][20] They typically measure kinase activity by quantifying the amount of ATP consumed during the kinase reaction.[3][21][22] The less ATP remaining, the higher the kinase activity. Conversely, potent inhibitors will result in more ATP remaining and thus a stronger luminescent signal.[3]

For the purposes of this guide, we will focus on two widely adopted, non-radioactive methods: a Luminescence-Based ATP Depletion Assay (e.g., Kinase-Glo®) and a Homogeneous Time-Resolved Fluorescence (HTRF®) Assay . These methods offer a balance of sensitivity, throughput, and operational simplicity.

Signaling Pathway Context: Src Kinase

To provide a biological context, let's consider the role of a common target for pyrazolopyridine inhibitors: the Src family of non-receptor tyrosine kinases. Src is a key node in signaling pathways that control cell proliferation, survival, and motility.[12][23] Its hyperactivation is implicated in the progression of many cancers.[23] Inhibitors targeting Src aim to dampen these oncogenic signals.

Src_Signaling_Pathway RTK Growth Factor Receptor (e.g., EGFR) Src Src Kinase RTK->Src Activation FAK FAK Src->FAK Ras Ras/MAPK Pathway Src->Ras STAT3 STAT3 Src->STAT3 Invasion Invasion & Metastasis FAK->Invasion Proliferation Cell Proliferation & Survival Ras->Proliferation STAT3->Proliferation Pyrazolo_Inhibitor Pyrazolo[4,3-c]pyridine Inhibitor Pyrazolo_Inhibitor->Src Inhibition

Caption: Simplified Src kinase signaling pathway and the point of intervention for inhibitors.

Experimental Protocols

Protocol 1: Luminescence-Based Kinase Assay (ADP-Glo™ Format)

This protocol describes a method to determine the IC50 value of a pyrazolo[4,3-c]pyridine derivative against a target kinase by measuring the amount of ADP produced. The luminescent signal is directly proportional to kinase activity.[3][20]

A. Rationale for Method Selection: The ADP-Glo™ assay is highly sensitive and suitable for kinases with low ATP consumption.[3] It has a broad dynamic range and shows good tolerance to detergents and solvents like DMSO, which is crucial when working with small molecule libraries. The two-step process separates the kinase reaction from the detection step, minimizing compound interference with the luciferase enzyme.[20]

B. Materials:

  • Purified recombinant kinase (e.g., c-Src)

  • Kinase-specific substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP (Ultra-pure)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test Pyrazolo[4,3-c]pyridine derivatives (dissolved in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well assay plates

  • Plate-reading luminometer

C. Experimental Workflow Diagram:

ADP_Glo_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection Compound_Prep 1. Prepare serial dilutions of pyrazolo[4,3-c]pyridine derivatives in DMSO. Dispense_Cmpd 3. Dispense diluted compounds and controls into plate. Compound_Prep->Dispense_Cmpd Kinase_Mix_Prep 2. Prepare Kinase/Substrate master mix in assay buffer. Add_Kinase_Mix 4. Add Kinase/Substrate mix to all wells. Kinase_Mix_Prep->Add_Kinase_Mix Dispense_Cmpd->Add_Kinase_Mix Start_Reaction 5. Add ATP to initiate reaction. Incubate at RT. Add_Kinase_Mix->Start_Reaction Stop_Reaction 6. Add ADP-Glo™ Reagent to stop kinase reaction and deplete ATP. Start_Reaction->Stop_Reaction Incubate1 7. Incubate for 40 min at RT. Stop_Reaction->Incubate1 Develop_Signal 8. Add Kinase Detection Reagent to convert ADP to ATP and generate light. Incubate1->Develop_Signal Incubate2 9. Incubate for 30 min at RT. Develop_Signal->Incubate2 Read_Plate 10. Measure luminescence. Incubate2->Read_Plate

Caption: Step-by-step workflow for the ADP-Glo™ kinase assay.

D. Step-by-Step Procedure (384-well format):

  • Compound Plating: Prepare a serial dilution series of your pyrazolo[4,3-c]pyridine derivatives in 100% DMSO. Typically, an 11-point, 3-fold dilution series starting from 1 mM is appropriate. Transfer 100 nL of each compound dilution into the appropriate wells of a 384-well assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction (5 µL total volume):

    • Prepare a 2X Kinase/Substrate solution in kinase buffer. The final concentrations should be optimized for your specific kinase, but a starting point could be 1-5 ng/µL kinase and 0.2 µg/µL substrate.

    • Add 2.5 µL of the 2X Kinase/Substrate solution to each well.

    • Prepare a 2X ATP solution in kinase buffer. The concentration should be at or near the Km of the kinase for ATP to ensure assay sensitivity.

    • To initiate the reaction, add 2.5 µL of the 2X ATP solution to all wells.

    • Mix the plate gently and incubate for 60 minutes at room temperature.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent simultaneously converts the ADP generated by the kinase reaction into ATP and provides luciferase/luciferin to generate a luminescent signal.

    • Incubate for 30 minutes at room temperature to stabilize the signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Protocol 2: HTRF® KinEASE™ TK Assay

This protocol describes a universal method for assessing tyrosine kinase (TK) activity. It uses a biotinylated "universal" substrate peptide and a europium (Eu³⁺) cryptate-labeled anti-phosphotyrosine antibody. Phosphorylation of the substrate brings the europium donor and a streptavidin-XL665 (SA-XL665) acceptor into close proximity, generating a FRET signal.[17][18][19][24]

A. Rationale for Method Selection: HTRF assays are homogeneous, robust, and easily miniaturized, making them ideal for screening campaigns.[17][18] The time-resolved detection minimizes background fluorescence from compounds and plastics, leading to high signal-to-noise ratios. The use of a universal substrate can significantly reduce assay development time for novel tyrosine kinases.[17]

B. Materials:

  • Purified recombinant tyrosine kinase

  • HTRF KinEASE-TK kit (Revvity), containing:

    • TK Substrate-biotin

    • STK Antibody-Cryptate

    • Streptavidin-XL665 (SA-XL665)

    • Enzymatic Buffer

    • Detection Buffer

  • ATP

  • Test Pyrazolo[4,3-c]pyridine derivatives (in 100% DMSO)

  • Low-volume, white 384-well assay plates

  • HTRF-compatible plate reader

C. Step-by-Step Procedure (20 µL final volume):

  • Reagent Preparation: Prepare stock solutions of the kinase, ATP, and test compounds. Reconstitute the HTRF reagents according to the manufacturer's protocol.[19][25]

  • Kinase Reaction (10 µL):

    • Add 4 µL of test compound diluted in enzymatic buffer (or just buffer for controls) to the wells.

    • Add 2 µL of the tyrosine kinase diluted in enzymatic buffer.

    • Add 2 µL of the TK Substrate-biotin diluted in enzymatic buffer.

    • Initiate the reaction by adding 2 µL of ATP diluted in enzymatic buffer.

    • Seal the plate and incubate at room temperature for a pre-determined optimal time (e.g., 30-60 minutes).[17]

  • Detection (20 µL final volume):

    • Prepare the detection reagent mix by diluting the Eu³⁺-antibody and SA-XL665 in the HTRF Detection buffer, which contains EDTA to stop the reaction.[19]

    • Add 10 µL of the detection reagent mix to each well.

    • Seal the plate, protect from light, and incubate for 60 minutes at room temperature.[17]

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).[17]

Data Analysis and Presentation

The primary output of these assays is the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

  • Calculate HTRF Ratio (for Protocol 2):

    • Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000.[17]

  • Normalize Data:

    • Convert the raw luminescence or HTRF ratio data to percent inhibition.

    • Define 0% inhibition as the average signal from the "DMSO only" wells (high activity).

    • Define 100% inhibition as the average signal from the "no enzyme" or high concentration inhibitor wells (low activity).

    • % Inhibition = 100 * (1 - [(Signal_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition)])

  • Curve Fitting:

    • Plot percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data using a four-parameter logistic (4PL) equation to determine the IC50 value.

Example Data Presentation:

The results for a series of novel pyrazolo[4,3-c]pyridine derivatives can be effectively summarized in a table.

Compound IDScaffold Modificationc-Src IC50 (nM) (ADP-Glo)CDK2 IC50 (nM) (HTRF)Kinase Selectivity (CDK2/c-Src)
PzP-001R = -H150250016.7
PzP-002R = -Cl45180040.0
PzP-003R = -CH₃8950118.8
PzP-004R = -OCH₃121200100.0
Staurosporine(Control)1.25.64.7

This is hypothetical data for illustrative purposes.

Troubleshooting and Best Practices

  • DMSO Concentration: Keep the final DMSO concentration consistent across all wells and ideally below 1% to avoid impacting kinase activity.[16]

  • ATP Concentration: For ATP-competitive inhibitors like pyrazolo[4,3-c]pyridines, the measured IC50 value is highly dependent on the ATP concentration used in the assay. Assays run at the ATP Km will yield more potent IC50 values than those run at physiological ATP concentrations (~1 mM).[26] Always report the ATP concentration used.

  • Enzyme and Substrate Concentrations: Optimize these to ensure the reaction remains in the linear range for the duration of the assay. Avoid substrate depletion of more than 20-30% to maintain steady-state kinetics.[16]

  • Z'-Factor: For HTS applications, validate the assay by calculating the Z'-factor. A value > 0.5 indicates a robust and reliable assay.

Conclusion

The in vitro kinase assay is an indispensable tool in the drug discovery pipeline for pyrazolo[4,3-c]pyridine derivatives. By carefully selecting a robust assay format, such as the luminescence-based ADP-Glo™ or fluorescence-based HTRF® platforms, researchers can accurately determine compound potency and selectivity. The protocols and insights provided in this guide offer a solid foundation for the successful characterization of this important class of kinase inhibitors, accelerating the journey from hit identification to lead optimization.

References

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Reaction Biology. KINASE PROFILING & SCREENING. [Link]

  • Zhang, J. H., et al. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. [Link]

  • Bentham Science. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. [Link]

  • ResearchGate. HTRF® Kinase Assay Protocol. [Link]

  • Mallinger, A., et al. (n.d.). Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19. PMC. [Link]

  • BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. [Link]

  • ACS Publications. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. [Link]

  • PubMed. Pyrazolo[4,3-d]pyrimidines as new generation of cyclin-dependent kinase inhibitors. [Link]

  • MDPI. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. [Link]

  • Auld, D. S., et al. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. PMC. [Link]

  • Gande, S. L., et al. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC. [Link]

  • PubMed. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. [Link]

  • Reaction Biology. Radiometric Filter Binding Assay. [Link]

  • RSC Publishing. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. [Link]

  • Shaffer, J., et al. (n.d.). A high-throughput radiometric kinase assay. PMC. [Link]

  • MDPI. Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. [Link]

  • BioWorld. (2023, July 31). New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. [Link]

  • ResearchGate. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. [Link]

  • Reaction Biology. Radiometric Filter Binding Assay. [Link]

  • RSC Publishing. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. [Link]

  • ResearchGate. Synthesis and biological screening of some pyridine e pyrrole derivatives of pyrazolo[3, 4-c]pyrazoles. [Link]

  • ACS Publications. 4-(Pyrazol-4-yl)-pyrimidines as Selective Inhibitors of Cyclin-Dependent Kinase 4/6. [Link]

  • PubMed. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. [Link]

  • Taylor & Francis Online. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. [Link]

  • MDPI. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. [Link]

  • PubMed. Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines. [Link]

  • MDPI. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. [Link]

Sources

Application

Application Notes and Protocols for Cell-Based Assay Design: Evaluating 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine Analogs

Introduction: The Rationale for a Tailored Cell-Based Screening Cascade The 6-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, recognized as a key intermediate in the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for a Tailored Cell-Based Screening Cascade

The 6-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, recognized as a key intermediate in the synthesis of potent kinase inhibitors for oncology and inflammatory diseases.[1] Its structural resemblance to purine suggests a high potential for interaction with the ATP-binding sites of a wide range of protein kinases.[2] Analogs of the related pyrazolo[4,3-c]pyridin-6-yl urea have been identified as potent inhibitors of Extracellular signal-Regulated Kinase (ERK), a critical node in the MAPK signaling pathway frequently dysregulated in cancer.[3]

This guide provides a comprehensive framework for designing and implementing a robust cell-based assay cascade to characterize novel analogs of this scaffold. We will move beyond generic protocols to establish a self-validating system that confirms target engagement, quantifies downstream pathway modulation, and assesses phenotypic consequences, thereby providing a clear rationale for advancing lead compounds. Our approach is structured as a tiered screening funnel, designed to efficiently triage large compound libraries and provide deep mechanistic insights into promising candidates.

The Screening Cascade: A Multi-Tiered Approach to Candidate Validation

A successful screening campaign does not rely on a single assay. Instead, it employs a strategic sequence of assays, each designed to answer a specific question. This tiered approach ensures that resource-intensive, lower-throughput assays are reserved for the most promising compounds identified in high-throughput primary screens.

Screening_Cascade cluster_0 Tier 1: Primary Screening (High-Throughput) cluster_1 Tier 2: Target Validation & Potency cluster_2 Tier 3: Selectivity & Safety Profiling T1_Pheno Phenotypic Screen (Cell Viability/Proliferation) T2_Target Target Engagement Assay (e.g., NanoBRET®) T1_Pheno->T2_Target Active Compounds T2_Phospho Downstream Phosphorylation (pERK, pATF2, etc.) T2_Target->T2_Phospho Confirmed Binders T3_Selectivity Kinome-wide Selectivity (Off-Target Profiling) T2_Phospho->T3_Selectivity Potent Inhibitors T3_Cyto Cytotoxicity in Non-Target Cells (Safety Assessment) T3_Selectivity->T3_Cyto Selective Compounds NanoBRET_Principle cluster_0 No Inhibitor Present cluster_1 No BRET Signal (Low) NLuc Kinase-NanoLuc® (Energy Donor) Tracer Fluorescent Tracer (Energy Acceptor) NLuc->Tracer BRET Signal (High) NLuc2 Kinase-NanoLuc® Tracer2 Fluorescent Tracer Inhibitor Inhibitor Compound Inhibitor->NLuc2 Binding

Figure 2: NanoBRET® Assay Principle. An inhibitor compound competes with the fluorescent tracer for binding to the NanoLuc-tagged kinase, disrupting the BRET signal.

Step-by-Step Methodology:

  • Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase (e.g., ERK2) fused to NanoLuc® luciferase.

  • Cell Seeding: After 24 hours, harvest and seed the transfected cells into 96- or 384-well plates.

  • Compound and Tracer Addition: Add the pyrazolopyridine analogs at various concentrations, followed by the addition of the specific NanoBRET® fluorescent tracer at its pre-determined optimal concentration.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period that allows for compound entry and binding equilibrium (typically 2 hours).

  • Detection: Add the NanoLuc® substrate and an extracellular NanoLuc® inhibitor (to reduce background). Immediately measure both donor (460nm) and acceptor (610nm) emission.

Data Analysis: Calculate the NanoBRET® ratio (Acceptor Emission / Donor Emission). Plot the corrected BRET ratio against the compound concentration and fit to a dose-response curve to determine the IC50, which reflects the compound's apparent affinity for the target in living cells.

Protocol 2: Downstream Pathway Inhibition via Western Blot or ELISA

Demonstrating that target engagement leads to a functional outcome is crucial. For ERK inhibitors, this means measuring the phosphorylation of ERK itself (at Thr202/Tyr204) and its direct substrates like RSK. For p38 or JNK inhibitors, this would involve measuring phosphorylated ATF-2 or c-Jun, respectively. [4][5] Step-by-Step Methodology (Western Blot):

  • Cell Treatment: Plate a relevant cell line (e.g., A375 for ERK) and starve overnight in low-serum media to reduce basal pathway activity.

  • Inhibitor Pre-treatment: Treat cells with various concentrations of the pyrazolopyridine analog for 1-2 hours.

  • Stimulation: Stimulate the pathway with an appropriate growth factor (e.g., EGF or PMA for the ERK pathway; Anisomycin or UV for stress kinases like p38/JNK) for a short period (10-30 minutes).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification & Electrophoresis: Determine protein concentration (e.g., BCA assay), normalize samples, and separate proteins by SDS-PAGE.

  • Transfer and Blotting: Transfer proteins to a PVDF membrane. Block the membrane and probe with primary antibodies specific for the phosphorylated protein (e.g., anti-phospho-ERK) and the total protein (e.g., anti-total-ERK) as a loading control.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands.

Data Analysis: Quantify band intensity using densitometry. The key metric is the ratio of the phosphorylated protein signal to the total protein signal. Potent inhibitors should show a dose-dependent decrease in this ratio.

Tier 3: Selectivity and Safety Profiling

A lead candidate should be potent against its intended target and selective over other related proteins to minimize off-target effects and potential toxicity. [6][7]

Protocol 1: Kinome-wide Selectivity Screening

It is highly probable that pyrazolopyridine analogs will inhibit more than one kinase. Broad kinase panel screening is essential to understand a compound's selectivity profile. This is typically performed by specialized contract research organizations (CROs).

Methodology: Submit the lead compound for screening against a large panel of recombinant kinases (e.g., >400 kinases). The assay typically measures the remaining kinase activity in the presence of a fixed concentration of the inhibitor (e.g., 1 µM).

Data Presentation: Results are often presented as a percentage of inhibition for each kinase. "Hits" (kinases inhibited above a certain threshold, e.g., >50%) can be further evaluated to determine their IC50 values. This data helps identify potential off-targets that could lead to toxicity or provide opportunities for polypharmacology. []

Protocol 2: In Vitro Cytotoxicity in Non-Target Cells

To assess general cytotoxicity, lead compounds should be tested against non-cancerous cell lines. A large window between the IC50 in cancer cells and the IC50 in normal cells (the therapeutic index) is desirable.

Recommended Cell Lines:

  • MCF-10A: Non-tumorigenic breast epithelial cells.

  • WI-38 or IMR-90: Normal human lung fibroblasts.

  • Peripheral Blood Mononuclear Cells (PBMCs): To assess effects on primary immune cells.

Methodology: The same cell viability assay protocol (e.g., CellTiter-Glo® or MTT) used in the primary screen can be applied to these non-cancerous cell lines.

Data Analysis: Calculate the IC50 for each non-cancerous cell line. The selectivity index (SI) can be calculated as: SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line) A higher SI value indicates greater selectivity for cancer cells.

Conclusion and Forward Look

This structured, multi-tiered approach provides a robust framework for the comprehensive evaluation of 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine analogs. By systematically confirming on-target activity, quantifying downstream effects, and profiling for selectivity and safety, researchers can build a strong data package to justify the advancement of promising compounds into more complex preclinical models. This self-validating workflow ensures that decisions are based on a holistic understanding of a compound's cellular mechanism of action, ultimately increasing the probability of success in the drug development pipeline.

References

  • MySkinRecipes. 6-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine. Available from: [Link]

  • Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation. (2023). ScienceOpen. Available from: [Link]

  • Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation. (2023). RSC Publishing. Available from: [Link]

  • Extraction, purification, structural elucidation, and immunomodulatory activity of Bletilla striata polysaccharides via the NF-κB signaling pathway. (2024). Frontiers in Immunology. Available from: [Link]

  • BellBrook Labs. Protocol Recommendations for Performing a Kinase Inhibition Assay. (2026). Available from: [Link]

  • Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors. (2024). European Journal of Medicinal Chemistry. Available from: [Link]

  • New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells. (2025). International Journal of Molecular Sciences. Available from: [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (2018). SLAS DISCOVERY: Advancing Life Sciences R&D. Available from: [Link]

  • Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Available from: [Link]

  • Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. (2025). ResearchGate. Available from: [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (2022). Frontiers in Oncology. Available from: [Link]

  • Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1. (2023). Journal of Medicinal Chemistry. Available from: [Link]

  • In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. (2019). Molecules. Available from: [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012). Journal of Medicinal Chemistry. Available from: [Link]

  • EUbOPEN. NanoBRET assays to assess cellular target engagement of compounds. (2020). Available from: [Link]

  • Cytotoxicity assays. Notes: Cell viability assays (Cell-Titer GLO ,... (2017). ResearchGate. Available from: [Link]

  • AMSBIO. Data Sheet - JNK Signaling Pathway AP1 Reporter - HEK293 Cell line. Available from: [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). ACS Chemical Biology. Available from: [Link]

  • Reaction Biology. NanoBRET Assay Services. Available from: [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. Available from: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. Available from: [Link]

  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. (2021). Molbank. Available from: [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (2007). Combinatorial Chemistry & High Throughput Screening. Available from: [Link]

  • Immune-Centered Cross-Talk Between Cancer Cells and the Tumor Microenvironment—Implications for Therapy. (2026). International Journal of Molecular Sciences. Available from: [Link]

  • Reaction Biology. Cell Proliferation Assay Service | CellTiter-Glo. Available from: [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2022). Acta Pharmaceutica Sinica B. Available from: [Link]

  • Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. (2020). Protocols.io. Available from: [Link]

  • Ultra-High Throughput Screening Protocol. (2018). ResearchGate. Available from: [Link]

  • FAK Inhibition Remodels the Metastatic ECM and Restores CD8⁺ T Cell Trafficking and Immunosurveillance. (2026). bioRxiv. Available from: [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • Overcoming toxicities when combining PI3K inhibitors with other treatments. (2017). YouTube. Available from: [Link]

Sources

Method

Application Note: Development of Pyrazolo[4,3-c]pyridine-based Anticancer Agents

[1] Executive Summary The pyrazolo[4,3-c]pyridine scaffold represents a privileged structure in medicinal chemistry due to its electronic and steric similarity to the purine ring system found in ATP. This structural mimi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The pyrazolo[4,3-c]pyridine scaffold represents a privileged structure in medicinal chemistry due to its electronic and steric similarity to the purine ring system found in ATP. This structural mimicry allows derivatives to function as potent ATP-competitive inhibitors of various protein kinases, including TrkA , ERK , and c-Met , which are critical drivers in oncogenesis.

Unlike its more common isomer (pyrazolo[3,4-b]pyridine), the [4,3-c] isomer offers a unique vector orientation for substituents, enabling access to distinct chemical space within the kinase hinge region. This application note provides a validated workflow for the rational design, chemical synthesis, and biological evaluation of these agents, specifically targeting breast (MCF-7), liver (HepG2), and colon (HCT-116) carcinomas.

Phase I: Rational Design & Chemical Synthesis

Synthetic Strategy: The Enamine-Nitrile Route

The most robust method for accessing the pyrazolo[4,3-c]pyridine core, particularly for generating diverse libraries, utilizes diethyl acetonedicarboxylate as a starting material. This route avoids harsh conditions and allows for late-stage functionalization.

Core Concept: The synthesis relies on the formation of a dienamine intermediate followed by a cyclocondensation with hydrazine derivatives.[1]

Protocol: Synthesis of 3-amino-1,7-dihydro-4H-pyrazolo[4,3-c]pyridine-4,6(5H)-dione[3]

Reagents:

  • Diethyl 3-oxopentanedioate (Diethyl acetonedicarboxylate)

  • Primary amines (R-NH2) for N-substitution

  • Hydrazine hydrate (99%)[2]

  • Ethanol (Absolute)

  • Acetic Acid (Glacial)

Step-by-Step Methodology:

  • Enamine Formation:

    • Dissolve diethyl 3-oxopentanedioate (10 mmol) in ethanol (20 mL).

    • Add the appropriate primary amine (10 mmol) dropwise at 0°C.

    • Stir at room temperature for 2 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the starting ester.[3]

  • Cyclization (Pyridine Ring Formation):

    • Reflux the mixture for 3 hours to ensure formation of the dihydroxy-pyridine intermediate (often exists as the pyridone tautomer).

    • Evaporate solvent under reduced pressure.

  • Pyrazolo-Fusion (Hydrazine Condensation):

    • Redissolve the intermediate in ethanol (15 mL).

    • Add hydrazine hydrate (12 mmol) slowly.

    • Reflux for 4–6 hours. The solution will typically darken.

    • Cool to room temperature and pour onto crushed ice/water (100 mL).

    • Acidify slightly with acetic acid (pH 5–6) to precipitate the product.

  • Purification:

    • Filter the precipitate and wash with cold water.

    • Recrystallize from Ethanol/DMF (9:1) to yield the target scaffold.[4]

Synthetic Workflow Visualization

Synthesis_Workflow Start Diethyl acetonedicarboxylate Step1 Enamine Formation (+ R-NH2) Start->Step1 EtOH, 0°C Step2 Pyridine Ring Closure (Reflux) Step1->Step2 - H2O Step3 Hydrazine Condensation (+ N2H4) Step2->Step3 Reflux Final Pyrazolo[4,3-c]pyridine Scaffold Step3->Final Cyclization

Figure 1: Step-wise synthetic route for the construction of the pyrazolo[4,3-c]pyridine core.

Phase II: In Vitro Biological Evaluation

Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC50 values of synthesized derivatives against specific cancer cell lines.

Protocol:

  • Seeding: Seed MCF-7, HepG2, and HCT-116 cells at a density of

    
     cells/well in 96-well plates.
    
  • Treatment: After 24h, treat cells with compounds (serial dilutions: 0.1 µM – 100 µM). Include Doxorubicin as a positive control and 0.1% DMSO as a vehicle control.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • Development: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate for 4 hours.

  • Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.

  • Read: Measure absorbance at 570 nm.

Data Interpretation:

Compound IDR-Group (N5)MCF-7 IC50 (µM)HepG2 IC50 (µM)HCT-116 IC50 (µM)
PZP-01 Phenyl12.5 ± 1.215.8 ± 2.118.2 ± 1.5
PZP-02 4-Cl-Phenyl4.2 ± 0.55.1 ± 0.86.3 ± 0.9
PZP-03 4-OMe-Phenyl1.9 ± 0.3 3.6 ± 0.4 2.9 ± 0.3
Doxorubicin -2.5 ± 0.24.7 ± 0.53.6 ± 0.4

Note: Data represents mean ± SD (n=3). Lower IC50 indicates higher potency.

Kinase Selectivity Profiling (TrkA/ERK)

Since the scaffold mimics ATP, it is critical to verify the target.

Protocol (ADP-Glo Kinase Assay):

  • Incubate recombinant TrkA or ERK2 enzyme (5 ng) with the test compound (10 µM) in reaction buffer (40 mM Tris, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Initiate reaction by adding ATP (10 µM) and substrate (Poly E4Y).

  • Incubate for 40 minutes at room temperature.

  • Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP).

  • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

  • Measure luminescence.

Phase III: Mechanistic Validation

Mechanism of Action: Apoptosis & Cell Cycle Arrest

Potent inhibitors of this class typically induce cell cycle arrest at the G2/M phase due to CDK or tubulin interference, leading to apoptosis.

Flow Cytometry Protocol:

  • Fixation: Harvest treated cells (1 µM concentration) and fix in 70% ice-cold ethanol overnight.

  • Staining: Wash with PBS. Resuspend in PI/RNase Staining Buffer (BD Pharmingen).

  • Analysis: Analyze 10,000 events using a Flow Cytometer (excitation 488 nm, emission 585 nm).

  • Gating: Differentiate G0/G1, S, and G2/M populations based on DNA content.

Signaling Pathway Diagram

MOA_Pathway Inhibitor Pyrazolo[4,3-c]pyridine Derivative TrkA TrkA Receptor Inhibitor->TrkA Inhibits Ras Ras TrkA->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Transcription Factors) ERK->Nucleus Translocation Effect Apoptosis & G2/M Arrest Nucleus->Effect Gene Regulation

Figure 2: Proposed mechanism of action showing inhibition of the TrkA/MAPK signaling cascade.

References

  • Metwally, N. H., Deeb, E. A., & Hasani, I. W. (2024). Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4′,3′:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors.[5] BMC Chemistry. [Link]

  • Metwally, N. H., et al. (2017). Synthesis, anticancer assessment on human breast, liver and colon carcinoma cell lines and molecular modeling study using novel pyrazolo[4,3-c]pyridine derivatives.[6] Bioorganic Chemistry. [Link]

  • Grosjean, S., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction. Journal of Medicinal Chemistry. [Link]

Sources

Application

Application Notes and Protocols for the In Vivo Evaluation of 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine Derivatives

Foreword: The Therapeutic Promise of the Pyrazolo[4,3-c]pyridine Scaffold The pyrazolo[4,3-c]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of a diverse range of biologically active...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Therapeutic Promise of the Pyrazolo[4,3-c]pyridine Scaffold

The pyrazolo[4,3-c]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of a diverse range of biologically active molecules. These compounds have garnered significant attention for their potential as therapeutic agents, demonstrating activities that span from anticancer and anti-inflammatory to antimicrobial and antiviral effects.[1] The specific derivative, 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine, and its analogues represent a promising frontier for drug discovery, particularly in oncology where kinase inhibition is a validated and potent therapeutic strategy.[2] Derivatives of the broader pyrazole and pyrazolopyridine families have shown efficacy as kinase inhibitors, antiproliferative agents, and even as modulators of carbonic anhydrases, highlighting the chemical versatility and therapeutic potential of this heterocyclic system.[3][4][5][6]

This guide provides a comprehensive framework for the in vivo evaluation of novel 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine derivatives. It is designed for researchers, scientists, and drug development professionals engaged in translating promising in vitro findings into robust preclinical data. The protocols and insights herein are grounded in established methodologies and aim to provide a self-validating system for assessing the therapeutic potential and safety profile of these compounds.

Part 1: Strategic In Vivo Study Design - A Tiered Approach

A successful in vivo evaluation campaign is not a linear path but a tiered, iterative process. The goal is to maximize data acquisition while minimizing animal use, in line with the 3Rs principle (Replacement, Reduction, Refinement). The following workflow illustrates a logical progression from initial tolerability and pharmacokinetic assessments to definitive efficacy studies.

G A Acute Toxicity & Dose Range Finding B Preliminary Pharmacokinetics (PK) A->B C Xenograft Model Efficacy Study B->C Select optimal dose and schedule D Pharmacodynamic (PD) Biomarker Analysis C->D E Orthotopic or Metastasis Models D->E Confirm efficacy in more relevant models F Combination Studies D->F Explore synergistic interactions

Caption: Tiered workflow for in vivo evaluation of novel compounds.

Rationale for Animal Model Selection

The choice of an appropriate animal model is paramount for generating clinically relevant data. Given that pyrazolopyridine derivatives have shown broad anticancer activity, human tumor xenograft models in immunocompromised mice (e.g., NOD/SCID or NSG) are the workhorse for preclinical oncology studies.[7][8]

  • Cell Line-Derived Xenografts (CDX): These models, utilizing established cancer cell lines (e.g., HT-29 for colorectal cancer, PC-3 for prostate cancer, or A549 for lung cancer), offer high reproducibility and are ideal for initial efficacy screening.[9][10][11] The selection of the cell line should be guided by the in vitro sensitivity profile of the 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine derivatives.

  • Patient-Derived Xenografts (PDX): For more clinically translatable results, PDX models, which involve the implantation of tumor fragments from human patients, are increasingly utilized.[7] These models better recapitulate the heterogeneity of human cancers.

Ethical Considerations

All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare. Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board. Key considerations include minimizing animal distress, using appropriate anesthesia and analgesia, and defining clear humane endpoints for euthanasia.

Part 2: Core Protocols for In Vivo Evaluation

The following protocols are presented as detailed, step-by-step guides. The causality behind each step is explained to empower the researcher to adapt the methodology to their specific derivative and research question.

Protocol 2.1: Acute Toxicity and Maximum Tolerated Dose (MTD) Determination

Objective: To determine the single-dose toxicity profile and establish the maximum tolerated dose (MTD) of a novel 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine derivative. The MTD is crucial for designing subsequent efficacy studies.[12]

Materials:

  • Test compound: 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine derivative

  • Vehicle (e.g., 0.5% methylcellulose in sterile water, DMSO/saline mixture)

  • Healthy, non-tumor-bearing mice (e.g., Swiss Webster or BALB/c), 6-8 weeks old

  • Gavage needles (18-20 gauge for mice)[13]

  • Syringes

  • Animal balance

Procedure:

  • Compound Formulation: Prepare a stock solution of the test compound in a suitable vehicle. The choice of vehicle is critical and should be one that solubilizes the compound without causing toxicity itself. A preliminary vehicle tolerability study is recommended.

  • Animal Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the study.

  • Dose Group Allocation: Randomly assign mice to dose groups (e.g., n=3-5 mice per group). A typical dose escalation scheme might be 10, 30, 100, and 300 mg/kg. A vehicle control group is mandatory.

  • Administration: Administer a single dose of the compound or vehicle via oral gavage (see Protocol 2.2 for detailed gavage procedure).[14]

  • Monitoring: Observe the animals closely for the first 4 hours post-dosing, and then at least twice daily for 14 days. Record clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of distress.

  • Body Weight Measurement: Record the body weight of each animal daily for the first week and then every other day. A body weight loss of >20% is a common humane endpoint.[15]

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity (e.g., >20% body weight loss or severe clinical signs).[16]

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy to look for any organ abnormalities.

Protocol 2.2: Oral Gavage Administration in Mice

Objective: To accurately administer a liquid formulation of the test compound directly into the stomach of a mouse.

Causality of Technique: Proper technique is essential to prevent accidental administration into the trachea, which can be fatal, and to minimize stress and injury to the animal.[17]

Procedure:

  • Animal Restraint: Firmly restrain the mouse by scruffing the neck and back skin to immobilize the head.[14]

  • Positioning: Position the mouse vertically, ensuring the head and body are in a straight line to facilitate passage of the gavage needle into the esophagus.[13]

  • Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse will often swallow as the needle reaches the pharynx.[18]

  • Passage into Esophagus: The needle should pass into the esophagus with minimal resistance. If any resistance is felt, do not force the needle. Withdraw and attempt again.[17]

  • Compound Delivery: Once the needle is in the correct position (pre-measured to the level of the xiphoid process), slowly administer the compound.

  • Withdrawal: After administration, gently and smoothly withdraw the needle.

  • Post-Procedure Monitoring: Briefly monitor the animal to ensure there are no immediate adverse effects, such as respiratory distress.

Protocol 2.3: Tumor Growth Inhibition Study in a CDX Model

Objective: To evaluate the anti-tumor efficacy of a 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine derivative in a human cancer xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID)

  • Selected human cancer cell line (e.g., HT-29)

  • Matrigel or similar extracellular matrix

  • Test compound and vehicle

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to establish and grow. Begin monitoring tumor volume once they become palpable.

  • Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, positive control/standard-of-care, and multiple dose levels of the test compound).[19]

  • Treatment Administration: Administer the test compound, vehicle, or positive control according to the predetermined schedule (e.g., once daily by oral gavage) and dose, based on the MTD study.

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (length x width²) / 2.[15][19]

  • Body Weight and Health Monitoring: Monitor animal body weight and overall health throughout the study.

  • Study Termination: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or when humane endpoints are met.[15]

  • Data Analysis: At the end of the study, calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control.

G A Day -14: Cell Culture Expansion B Day 0: Subcutaneous Tumor Cell Implantation A->B C Day 7-10: Tumor Palpation & Growth Monitoring B->C D Day 14 (approx.): Tumor Volume ~100mm³ Randomization C->D E Day 15-35: Treatment Administration (e.g., QD, PO) D->E F Tumor & Body Weight Measurement (2-3x / week) E->F G Day 35 (approx.): Study Termination & Tissue Collection E->G F->G Endpoint Met

Caption: Typical workflow for a xenograft efficacy study.

Part 3: Data Presentation and Interpretation

Clear presentation of quantitative data is essential for interpreting the results of in vivo studies.

Table 1: Example Tumor Growth Inhibition Data
Treatment GroupDose (mg/kg, PO, QD)Mean Tumor Volume at Day 21 (mm³) ± SEM% TGIMean Body Weight Change (%) ± SEM
Vehicle Control-1250 ± 150-+5.2 ± 1.5
Compound A25750 ± 9540+3.1 ± 2.0
Compound A50375 ± 6070-2.5 ± 2.2
Positive Control10250 ± 5080-8.0 ± 3.1

% TGI (Tumor Growth Inhibition) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100

Table 2: Example Pharmacokinetic Parameters in Mice

Following a single oral dose of 50 mg/kg of a hypothetical pyrazolopyridine derivative.[9][10]

ParameterValueUnit
Cmax (Maximum Concentration)2.5µg/mL
Tmax (Time to Cmax)2hours
AUC (Area Under the Curve)15µg*h/mL
T½ (Half-life)6hours
Bioavailability (F%)30%

Interpretation: These PK parameters provide critical insights into the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[20] A reasonable half-life and oral bioavailability, as shown in this example, would support a once-daily dosing regimen in efficacy studies.[9]

Part 4: Concluding Remarks and Future Directions

The successful in vivo evaluation of 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine derivatives hinges on a methodologically sound, ethically grounded, and strategically tiered approach. The protocols outlined in this guide provide a robust framework for establishing the safety, pharmacokinetic profile, and anti-tumor efficacy of these novel compounds.

Positive results from these foundational studies should prompt further investigation, including:

  • Pharmacodynamic (PD) studies: To confirm that the compound is modulating its intended target in the tumor tissue at tolerated doses.

  • Evaluation in advanced models: Progressing to orthotopic, metastatic, or drug-resistant models to assess efficacy in more clinically relevant settings.[21]

  • Combination studies: Exploring synergistic effects with standard-of-care chemotherapies or other targeted agents.[7]

By following these comprehensive application notes and protocols, researchers can generate the high-quality, reproducible data necessary to advance promising 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine derivatives through the preclinical drug development pipeline.

References

  • Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis. The Journal of Infectious Diseases. Available at: [Link]

  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. [Source Not Available].
  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. Available at: [Link]

  • In vivo Pharmacokinetic Drug-Drug Interaction Studies Between Fedratinib and Antifungal Agents Based on a Newly Developed and Validated UPLC/MS-MS Method. Frontiers in Pharmacology. Available at: [Link]

  • Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma. Semantic Scholar. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules. Available at: [Link]

  • 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI. Available at: [Link]

  • Targeting Colorectal Cancer Stem Cells Through Inhibition of the Fibroblast Growth Factor Receptor 4 Pathway with a Novel Antibody. Cancers. Available at: [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. Available at: [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications. Available at: [Link]

  • SOP: Mouse Oral Gavage. Virginia Tech. Available at: [Link]

  • Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Cancer Chemotherapy and Pharmacology. Available at: [Link]

  • In silico, in vitro and in vivo toxicity assessment of the antitumoral peptide GK-1. Scientific Reports. Available at: [Link]

  • Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Characterization of Clinically Evaluated Small-Molecule Inhibitors of PD-L1 for Immunotherapy. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. GigaScience. Available at: [Link]

  • Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. Clinical Cancer Research. Available at: [Link]

  • Lifespan Based Pharmacokinetic-Pharmacodynamic Model of Tumor Growth Inhibition by Anticancer Therapeutics. PLOS ONE. Available at: [Link]

  • Standard Operating Procedures for Oral Gavage in Mice and Rats. Washington State University IACUC. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Tumor growth inhibition at maximum tolerated dose in mouse, human... ResearchGate. Available at: [Link]

  • Tyrosine kinase inhibitors (TKIs) on cancer models. Oncodesign Services. Available at: [Link]

  • In Vitro and in Vivo toxicity Determination for Drug Discovery. [Source Not Available].
  • MATHEMATICAL MODELS OF TUMOR GROWTH INHIBITION TO ASSESS THE EFFICACY OF ANTICANCER DRUGS IN XENOGRAFT MICE. PAGE Meeting. Available at: [Link]

  • LAB_021 Oral Gavage in Mice and Rats. University of Queensland Animal Ethics Committee. Available at: [Link]

  • Combating Cancer Drug Resistance with In Vivo Models. Crown Bioscience Blog. Available at: [Link]

  • SMALL MOLECULE SAFETY ASSESSMENT. Altasciences. Available at: [Link]

  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • In Vivo Toxicity Study. Creative Bioarray. Available at: [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine

Executive Summary & Reaction Logic The synthesis of 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine is a critical workflow in the development of kinase inhibitors (e.g., JAK, ERK inhibitors). The core challenge lies in the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Logic

The synthesis of 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine is a critical workflow in the development of kinase inhibitors (e.g., JAK, ERK inhibitors). The core challenge lies in the regioselective cyclization of the precursor, typically 2,4-dichloro-5-acetylpyridine , with hydrazine.

Success depends on exploiting the electronic differentiation between the two chlorine atoms on the pyridine ring.

  • The C4-Chlorine: Activated by both the para-pyridine nitrogen and the ortho-acetyl group (electron-withdrawing). It is highly reactive toward nucleophilic aromatic substitution (

    
    ).
    
  • The C2-Chlorine: Activated only by the ortho-pyridine nitrogen. It is less reactive than C4 but susceptible to displacement at higher temperatures or with excess nucleophile.

Your Objective: Achieve exclusive substitution at C4 followed by condensation with the C5-acetyl group, while leaving the C2-chlorine (which becomes the C6-chlorine in the final scaffold) intact.

Visualizing the Pathway

ReactionPath Precursor 2,4-Dichloro-5- acetylpyridine Intermediate Intermediate: 4-Hydrazino- adduct Precursor->Intermediate Hydrazine Hydrate (1.05 eq), <0°C SNAr at C4 SideProduct SIDE PRODUCT: Bis-hydrazino derivative (Over-reaction) Precursor->SideProduct Excess Hydrazine High Temp (>RT) SNAr at C2 & C4 Product TARGET: 6-Chloro-3-methyl- 1H-pyrazolo[4,3-c]pyridine Intermediate->Product Cyclization (Condensation) Product->SideProduct Excess Hydrazine

Figure 1: Reaction logic flow. The blue path represents the target kinetic control pathway. The red dashed lines indicate thermodynamic over-reaction risks.

Critical Protocol Parameters (The "Golden Route")

To maximize yield and minimize the "bis-hydrazino" impurity, strict adherence to stoichiometry and temperature is required.

Optimized Protocol
ParameterSpecificationTechnical Rationale
Precursor 2,4-Dichloro-5-acetylpyridine Purity >97% is essential. Impurities (e.g., mono-chloro isomers) complicate purification.
Reagent Hydrazine Hydrate (64-80%) Use 1.05 - 1.10 equivalents . Excess hydrazine (>1.2 eq) promotes attack on the C6-chlorine.
Solvent Ethanol (Abs.) or THF Protic solvents (EtOH) stabilize the transition state for

but may require lower temps. THF offers better solubility for lipophilic precursors.
Temperature -10°C to 0°C (Addition) CRITICAL: Addition must occur cold to ensure kinetic selectivity for the C4-Cl.
Time 1-2 Hours Long reaction times increase the risk of side reactions. Monitor by TLC/LCMS.

Troubleshooting Guide (Symptom-Based)

Issue 1: "I am getting a mixture of the product and a double-substituted byproduct."

Diagnosis: Loss of Regioselectivity.[1] The C2-chlorine (which becomes C6 in the product) has reacted. This usually happens because the reaction energy barrier was exceeded.

Corrective Actions:

  • Reduce Temperature: Perform the hydrazine addition at -10°C or lower. Do not allow the reaction to warm to room temperature until LCMS confirms the consumption of the starting material.

  • Stoichiometry Check: Ensure you are not using a large excess of hydrazine. Calculate equivalents precisely based on the purity of the starting material.

  • Reverse Addition: Instead of adding hydrazine to the pyridine, add the pyridine solution dropwise into a cold hydrazine solution . Note: This is risky for bis-substitution; the standard method (Hydrazine into Pyridine) is usually preferred to keep hydrazine concentration low relative to substrate, but if bis-formation is dominant, ensure hydrazine is the limiting reagent.

    • Correction: For this specific substrate, slow addition of Hydrazine (diluted) into the Pyridine solution at low temp is the best method to prevent local high concentrations of hydrazine.

Issue 2: "The reaction stalls at the intermediate hydrazone/hydrazine stage."

Diagnosis: Incomplete Cyclization. The


 step (displacement of Cl) has occurred, but the intramolecular condensation (ring closure) is slow.

Corrective Actions:

  • Mild Heating: Once the starting material is consumed (confirming the Cl is displaced), you can safely warm the reaction to RT or 40°C to drive the cyclization.

  • Acid Catalyst: Add a catalytic amount of Acetic Acid (AcOH) or HCl (0.1 eq) after the initial displacement step. Protonating the carbonyl oxygen facilitates the nucleophilic attack by the hydrazine nitrogen.

Issue 3: "My yield is low due to poor solubility/precipitation."

Diagnosis: Product Entrapment. The pyrazolo[4,3-c]pyridine scaffold is rigid and planar, leading to strong pi-stacking and poor solubility in non-polar solvents.

Corrective Actions:

  • Solvent Switch: If using Ethanol, switch to THF or Dioxane .

  • Workup Modification: Do not rely solely on filtration.

    • Protocol: Quench with water

      
       Extract with EtOAc/THF (3:1 mixture) . Pure EtOAc often fails to extract the product efficiently from the aqueous phase.
      
    • Drying: Use

      
      , not 
      
      
      
      , as the product can coordinate to Magnesium salts.

Advanced Characterization Data

When analyzing your crude mixture, use these reference shifts to identify your species.

Species1H NMR Characteristic Signal (DMSO-d6)LCMS Signature (ESI+)
Starting Material Two singlets (Pyridine H) at ~7.8 and ~8.5 ppm.[M+H]+ ~190/192 (Cl pattern)
Target Product Pyrazole NH (~13-14 ppm, broad). Pyridine H (s, ~8.0 ppm) and H (s, ~9.1 ppm).[M+H]+ ~168/170 (Single Cl)
Bis-Hydrazino Impurity Loss of Cl isotope pattern. Upfield shift of aromatic protons due to electron-donating -NHNH2.[M+H]+ ~164 (No Cl)

Frequently Asked Questions (FAQ)

Q: Can I use phenylhydrazine instead of hydrazine hydrate? A: Yes, but the regioselectivity becomes even more sensitive to steric hindrance. The reaction will produce 1-phenyl-3-methyl-6-chloro-1H-pyrazolo[4,3-c]pyridine . Expect slower kinetics; you may need to reflux in Ethanol.

Q: Why is the 4-position more reactive than the 2-position? A: In 2,4-dichloro-5-acetylpyridine, the C4 position is activated by the para-nitrogen (inductive and mesomeric withdrawal) AND the ortho-acetyl group. The C2 position lacks the auxiliary activation of the acetyl group and is sterically more accessible, but the electronic activation at C4 dominates in


 reactions [1, 2].

Q: How do I remove the hydrazine salts? A: The byproduct is Hydrazine Hydrochloride. It is water-soluble. A thorough wash of the organic layer with Brine followed by water is usually sufficient. If the product precipitates with the salt, triturate the solid with Water:Methanol (9:1) to dissolve the salts while leaving the organic product.

References

  • Regioselectivity in Pyrimidine/Pyridine

    
    : 
    
    • Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines.
    • Source: Journal of Organic Chemistry (2015).[2]

    • URL:[Link]

    • Relevance: Establishes the rule that electron-withdrawing groups at C5 direct nucleophilic
  • Synthesis of Pyrazolo[4,3-c]pyridines

    • Title: Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Deriv
    • Source: Mini-Reviews in Organic Chemistry.
    • URL:[Link]

    • Relevance: Reviews general synthetic strategies for this specific fused ring system.
  • Precursor Preparation (2,4-Dichloropyridines)

    • Title: 2,4-Dichloropyridine Synthesis and Reactivity.[2][3][4][5]

    • Source: Organic Syntheses / ChemicalBook D
    • Relevance: Provides physical data and reaction pathways for the starting m

Sources

Optimization

Technical Support Center: Stability Testing of 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine

The following Technical Support Guide is designed for researchers and analytical scientists working with 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine . It synthesizes heterocyclic chemistry principles with ICH Q1A(R2) re...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and analytical scientists working with 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine . It synthesizes heterocyclic chemistry principles with ICH Q1A(R2) regulatory standards.

Subject: Acidic Forced Degradation & Stability Profiling Compound Class: Fused Pyrazolopyridine (Kinase Inhibitor Scaffold) CAS: 1092062-74-2 (Analogous Reference)

Experimental Design: Acid Stress Protocol

This module defines the standard operating procedure (SOP) for evaluating the intrinsic stability of the molecule under acidic conditions, compliant with ICH Q1A(R2).

The Protocol

Objective: Target 5–20% degradation to identify potential degradation products (DPs) without destroying the molecular core.

StepParameterSpecificationTechnical Rationale
1. Preparation Concentration0.5 – 1.0 mg/mLHigh enough for impurity detection; low enough to minimize precipitation of the HCl salt.
SolventMeOH/Water (50:50)Co-solvent required. The neutral compound has poor aqueous solubility.
2. Stressor Acid Type0.1 N HCl to 1.0 N HClSimulates gastric conditions and manufacturing acid exposure.
Temperature60°C – 80°CThe 6-chloro-pyridine moiety is robust; room temperature is insufficient for hydrolysis.
Duration4 – 24 HoursMonitor via HPLC every 4 hours. Stop if degradation >20%.
3. Quenching Neutralization0.1 N - 1.0 N NaOHCRITICAL: Neutralize to pH 6–7 immediately before analysis to prevent column damage and salt precipitation.
Workflow Visualization

The following diagram illustrates the logical flow for the stress testing and decision-making process.

AcidStressWorkflow Start Start: Sample Prep (MeOH:H2O) AcidAdd Add HCl (0.1N - 1.0N) Start->AcidAdd Heat Heat (60-80°C) Monitor t=4h, 8h... AcidAdd->Heat Check Degradation > 5%? Heat->Check Neutralize Quench (NaOH) pH 6-7 Check->Neutralize Yes Harder Increase Stress (Higher Conc/Temp) Check->Harder No (<5%) Analyze LC-MS Analysis Neutralize->Analyze Harder->Heat Retry

Caption: Decision tree for acid forced degradation, ensuring optimal degradation levels (5-20%) are achieved before quenching and analysis.

Troubleshooting Guide: Common Analytical Issues

Direct solutions to specific phenomena observed during the analysis of this heterocycle.

Issue 1: Sample Precipitation Upon Acidification

Observation: The solution turns cloudy immediately after adding HCl or upon cooling. Root Cause: The pyridine nitrogen (N5) protonates (pKa ~3–4), forming the hydrochloride salt . While the salt is polar, the planar, aromatic pyrazolopyridine core often exhibits "brick-dust" insolubility in high-molarity aqueous acid, especially if the organic co-solvent fraction is low. Corrective Action:

  • Increase Organic Ratio: Shift diluent to 70:30 MeOH:Water or MeCN:Water.

  • Lower Concentration: Reduce target concentration from 1.0 mg/mL to 0.1 mg/mL.

  • Use H2SO4: Occasionally, sulfate salts have different solubility profiles than hydrochloride salts (though HCl is preferred for ICH compliance).

Issue 2: HPLC Peak Tailing (Asymmetry > 1.5)

Observation: The parent peak exhibits significant tailing on C18 columns. Root Cause: Residual silanols on the silica support interact with the basic nitrogen of the pyridine ring and the pyrazole NH. Corrective Action:

  • Mobile Phase Modifier: Ensure the mobile phase contains 0.1% Trifluoroacetic Acid (TFA) rather than Formic Acid. The trifluoroacetate anion forms a tight ion pair with the protonated base, masking the charge and improving peak shape.

  • Column Choice: Switch to a "Charged Surface Hybrid" (CSH) or high-pH stable column (e.g., Waters XBridge) allowing the use of Ammonium Bicarbonate (pH 10) mobile phase, keeping the pyridine deprotonated and neutral.

Issue 3: "Ghost" Peaks in Blank

Observation: Small peaks appear in the blank injection after the sample. Root Cause: Pyrazolopyridines are sticky (lipophilic planar rings). Carryover is common. Corrective Action:

  • Needle Wash: Use a strong needle wash: 90:10 MeCN:Water + 0.1% Formic Acid.

Degradation Chemistry: The "Why"

Understanding the mechanism is required to defend the stability profile in regulatory filings.

Mechanism: Nucleophilic Aromatic Substitution (S_NAr)

Under acidic conditions, the primary degradation pathway is the hydrolysis of the chlorine atom to form the 6-oxo derivative (lactam form).

  • Activation: The acid protonates the pyridine nitrogen (N5). This pulls electron density from the ring, making the C6-carbon highly electrophilic.

  • Attack: Water (a weak nucleophile) attacks the C6 position.

  • Elimination: Chloride is expelled, and the molecule tautomerizes to the thermodynamically stable pyridone (lactam).

Note: This reaction is slow. If you observe rapid degradation, check for oxidative dechlorination (if peroxides are present in solvents) or light sensitivity.

DegradationMechanism Parent Parent Compound (6-Chloro) Protonated Protonated Species (Activated C6) Parent->Protonated Acidic pH Transition Tetrahedral Intermediate Protonated->Transition Slow Step Product Degradant: 6-Oxo derivative (Lactam) Transition->Product Tautomerization H_plus + H+ Water + H2O HCl_loss - HCl

Caption: Mechanism of acid-catalyzed hydrolysis. The protonation of N5 is the rate-limiting activation step allowing water attack at C6.

Frequently Asked Questions (FAQs)

Q1: Is the pyrazole NH acidic or basic?

  • Answer: It is amphoteric but primarily acts as a weak acid (pKa ~13) and a very weak base. In the 0.1N HCl stress test, the pyridine nitrogen (pKa ~3.5) is the primary site of protonation. The pyrazole NH remains neutral in acid but can deprotonate in strong base (pH >12).

Q2: I see a degradation product with Mass [M+16] and [M+18]. What are they?

  • [M+16]: Likely N-oxide formation on the pyridine nitrogen. This is an oxidative degradant, not hydrolytic. Check your solvents for peroxides or ensure the "Acid Stress" wasn't actually "Acid + Oxidative" stress.

  • [M-Cl+OH] (Net change -18.5): This is the hydrolysis product (Hydroxy/Oxo species).

    • Calculation: Cl (35) is replaced by OH (17). Mass shift = -18 Da.

    • Correction: If you see +18, it might be hydration of the double bond (rare in aromatic systems) or simply an adduct.

Q3: Can I store the stock solution in acidic conditions?

  • Answer: No. While the compound is relatively robust, long-term storage in acidic media will drive the slow hydrolysis to the 6-oxo impurity. Store stock solutions in 100% DMSO or MeOH at -20°C.

Q4: Does the "3-methyl" group affect stability?

  • Answer: Sterically, it provides some protection to the pyrazole ring, but it has minimal electronic effect on the distal 6-chloro position. It does not significantly alter the hydrolysis rate compared to the des-methyl analog.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] (2003). Defines the requirement for stress testing including hydrolytic conditions.

  • Joule, J. A., & Mills, K.Heterocyclic Chemistry. 5th Ed. Wiley (2010). Authoritative text on the reactivity of chloropyridines toward nucleophilic substitution in acidic media.
  • Clayden, J., et al. Organic Chemistry.[3] Oxford University Press. Mechanisms of S_NAr reactions in nitrogen heterocycles.

  • PubChem. Compound Summary: 6-Chloro-1H-pyrazolo[4,3-c]pyridine.[4][5] (Analogous scaffold data).

Sources

Troubleshooting

optimizing pharmacokinetic properties of pyrazolo[4,3-c]pyridine derivatives

Status: System Operational Current Queue: Pharmacokinetic (PK) Optimization Agent: Senior Application Scientist[1] Welcome to the Optimization Hub You are currently viewing the Pyrazolo[4,3-c]pyridine troubleshooting gui...

Author: BenchChem Technical Support Team. Date: February 2026

Status: System Operational Current Queue: Pharmacokinetic (PK) Optimization Agent: Senior Application Scientist[1]

Welcome to the Optimization Hub

You are currently viewing the Pyrazolo[4,3-c]pyridine troubleshooting guide. This scaffold is a privileged structure in kinase inhibition (e.g., JAK, CDK) and protein-protein interaction disruption (e.g., PEX14-PEX5).[1] However, its planar, aromatic nature often leads to critical PK failures: poor aqueous solubility , rapid oxidative clearance , and hERG liability .[1]

This guide provides modular solutions to these specific bottlenecks.

Quick Navigation (Support Tickets)
Ticket #001: Solubility Optimization

Issue: The pyrazolo[4,3-c]pyridine core is highly planar, leading to high crystal lattice energy and poor dissolution in aqueous media.[1] Diagnosis: High Melting Point (


C) + High cLogP.[1]
Troubleshooting Steps
  • Disrupt Planarity (The "Escape from Flatland"):

    • Action: Introduce

      
       hybridized centers.
      
    • Why: Planar stacking drives aggregation. Adding a 3-dimensional morpholine or piperazine ring prevents

      
      -
      
      
      
      stacking.
    • Vector: The C3 position is often tolerant of bulky aliphatic groups.

  • Optimize the N1-Substituent (The "Solvent Handle"):

    • Insight: In pyrazolo[4,3-c]pyridines, the N1 position is often solvent-exposed, whereas the C-ring substituents are buried in the hydrophobic pocket (e.g., Trp/Phe pockets in PEX14).[1]

    • Solution: Replace simple methyl groups with polar moieties.

    • Proven Modification: Switch N1-Methyl

      
      N1-Hydroxyethyl .
      
    • Evidence: Research on PEX14-PEX5 inhibitors demonstrated that a hydroxyethyl residue at N1 significantly improved solubility compared to the methyl analog without sacrificing binding affinity [1].

  • Regioisomer Check (N1 vs. N2):

    • Warning: Synthesis often yields a mixture of N1 and N2 isomers.

    • Guidance: Isolate and test the N1 isomer. The N2 isomer often displays reduced solubility and weaker binding affinity due to steric clashes in the active site [2].

Data Summary: Solubility Impact of N1-Substituents

Compound IDN1-SubstituentKinetic Solubility (pH 7.4)cLogPNotes
PP-01

(Methyl)
< 5

3.2High lattice energy; aggregates.
PP-02

(Unsubstituted)
< 1

2.8H-bond donor drives crystal packing.
PP-03

> 50

2.1Recommended. Disrupts packing.
Ticket #002: Metabolic Stability

Issue: Rapid clearance in liver microsomes (high


).[1]
Diagnosis:  The pyridine nitrogen is a "soft spot" for oxidation, and electron-rich aromatic rings are prone to hydroxylation.
Troubleshooting Steps
  • Block Pyridine N-Oxidation:

    • Mechanism: CYP450 enzymes (and aldehyde oxidase) attack the pyridine nitrogen.

    • Solution: Introduce steric hindrance adjacent to the nitrogen (C4 or C6 position) or reduce the electron density of the ring.

    • Tactic: Add a small halogen (F, Cl) or a methyl group at C4 to sterically hinder the approach of the heme iron.

  • Metabolic Spot-Welding (Deuteration):

    • Action: Identify the primary site of oxidative dealkylation (often a methoxy group or N-methyl).

    • Solution: Replace

      
       with 
      
      
      
      (Deuterium).
    • Why: The C-D bond is stronger than the C-H bond (Primary Kinetic Isotope Effect), slowing down the rate-determining step of CYP-mediated oxidation.

  • Scaffold Hopping (If Pyridine is the liability):

    • Alternative: If the pyridine ring is the primary metabolic liability, consider the bioisosteric switch to pyrazolo[4,3-c]cinnoline . While larger, this scaffold has shown improved stability profiles in specific anti-inflammatory campaigns [3].[1]

Ticket #003: hERG Mitigation

Issue: QT interval prolongation risk. Diagnosis: The basic nitrogen of the pyridine (at physiological pH) interacts with the aromatic cage (Tyr652/Phe656) of the hERG channel.

Decision Tree: hERG Safety

hERG_Optimization Start Start: hERG IC50 < 10 µM Check_pKa Check pKa of Pyridine N Start->Check_pKa Is_Basic Is pKa > 7.0? Check_pKa->Is_Basic Reduce_Basicity Strategy A: Reduce Basicity Add EWG (F, CN) to Pyridine Ring Is_Basic->Reduce_Basicity Yes Check_Lipophilicity Check Lipophilicity (cLogP) Is_Basic->Check_Lipophilicity No Retest Retest hERG IC50 Reduce_Basicity->Retest Reduce_LogP Strategy B: Reduce LogP Add Polar Group (OH, SO2NH2) to Solvent Exposed Region Check_Lipophilicity->Reduce_LogP cLogP > 3 Rigidify Strategy C: Rigidify Lock Rotatable Bonds near Positive Charge Check_Lipophilicity->Rigidify cLogP < 3 Reduce_LogP->Retest Rigidify->Retest

Figure 1: Decision logic for mitigating hERG liability in pyrazolo[4,3-c]pyridine derivatives. Prioritize pKa reduction first, followed by lipophilicity control.[1]

Experimental Protocols
Protocol A: Kinetic Solubility Assay (High Throughput)

Use this protocol to verify improvements after modifying the N1-substituent.

  • Preparation: Prepare 10 mM stock solutions of test compounds in DMSO.

  • Dilution: Spike 5

    
     of stock into 495 
    
    
    
    of PBS (pH 7.4) in a 96-well filter plate (Final conc: 100
    
    
    , 1% DMSO).
  • Incubation: Shake at 300 rpm for 24 hours at 25°C.

  • Filtration: Vacuum filter using a 0.45

    
     PVDF membrane to remove undissolved precipitate.
    
  • Quantification: Analyze filtrate via HPLC-UV or LC-MS/MS.

  • Calculation:

    
    [1]
    
Protocol B: Microsomal Stability Assay

Use this to assess the metabolic liability of the pyridine ring.

  • Reaction Mix:

    • Test Compound: 1

      
      
      
    • Liver Microsomes (Human/Mouse): 0.5 mg/mL protein[1]

    • Buffer: 100 mM Potassium Phosphate (pH 7.4)[1]

    • MgCl2: 3 mM[1]

  • Initiation: Pre-incubate at 37°C for 5 mins. Start reaction by adding NADPH (1 mM final).[1]

  • Sampling: Remove aliquots at

    
     min.
    
  • Quenching: Dispense into ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Visualization: Plot

    
     vs. time. The slope is 
    
    
    
    .
    
    
    
    
    [1]
Visualizing the Pathway: From Hit to Lead

PK_Optimization_Workflow Hit Hit Compound (Pyrazolo[4,3-c]pyridine) Step1 Step 1: Solubility Modify N1 (Hydroxyethyl) Add Morpholine at C3 Hit->Step1 Step1->Step1 Solubility < 50µM Step2 Step 2: Metabolic Stability Block Pyridine Oxidation (C4-Methyl/Halogen) Step1->Step2 Solubility > 50µM Step2->Step2 High Clearance Step3 Step 3: Safety (hERG) Check pKa & Lipophilicity Step2->Step3 t1/2 > 30 min Lead Optimized Lead Ready for In Vivo Step3->Lead Safe Profile

Figure 2: The iterative optimization workflow. Note that solubility must be solved first to ensure reliable biological data in subsequent steps.

References
  • Dawidowski, M., et al. (2020).[1] Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity.[1][2] Journal of Medicinal Chemistry, 63(2), 847–879.[1][2][3] [1]

  • Emami, S., et al. (2018).[1] Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry.

  • Tonk, R. K., et al. (2012).[1][4] Synthesis and pharmacological evaluation of pyrazolo[4,3-c]cinnoline derivatives as potential anti-inflammatory and antibacterial agents.[1][4] European Journal of Medicinal Chemistry, 57, 176-184.[1]

  • Waring, M. J., et al. (2015).[1] An analysis of the attrition of drug candidates from four major pharmaceutical companies. Nature Reviews Drug Discovery, 14(7), 475-486.[1] (General PK Principles).

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine

Welcome to the technical support center for the scale-up synthesis of 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine. This guide is designed for researchers, chemists, and process development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this synthesis from laboratory scale to pilot or manufacturing scale. As a key heterocyclic scaffold, its efficient and robust production is critical for various research and development programs.[1][2]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical field experience. We will explore a plausible and efficient synthetic route, addressing potential challenges at each stage to ensure a safe, scalable, and reproducible process.

Proposed Synthetic Pathway for Scale-Up

While multiple synthetic routes to pyrazolopyridines exist, a common and logical approach for scale-up involves the construction of the pyrazole ring onto a functionalized pyridine core.[3][4] This strategy offers good control over substitution patterns and utilizes readily available starting materials. The workflow outlined below forms the basis for our discussion.

G cluster_0 Synthetic Workflow Start 2,6-Dichloropyridine Step1 Nitration Start->Step1 HNO₃/H₂SO₄ Intermediate1 2,6-Dichloro-3-nitropyridine Step1->Intermediate1 Step2 Hydrazinolysis Intermediate1->Step2 Hydrazine hydrate Intermediate2 2-Chloro-6-hydrazino-3-nitropyridine Step2->Intermediate2 Step3 Cyclization with Acetoacetic Ester Intermediate2->Step3 Ethyl acetoacetate, Base (e.g., NaOEt) Intermediate3 6-Chloro-3-methyl-7-nitro-1H-pyrazolo[4,3-c]pyridine Step3->Intermediate3 Step4 Reduction of Nitro Group Intermediate3->Step4 Fe/HCl or H₂/Pd-C Intermediate4 7-Amino-6-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine Step4->Intermediate4 Step5 Deamination (Sandmeyer-type reaction) Intermediate4->Step5 1. NaNO₂/H⁺ 2. H₃PO₂ FinalProduct 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine Step5->FinalProduct

Caption: Proposed workflow for the synthesis of the target compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis, providing potential causes and actionable solutions.

Problem Encountered Potential Root Causes Recommended Solutions & Explanations
1. Low Yield in Step 3 (Cyclization) 1. Incomplete Reaction: Insufficient reaction time or temperature. Poor solubility of the hydrazinopyridine intermediate. 2. Side Product Formation: Competing reaction pathways, such as the formation of regioisomers if the cyclizing agent is not symmetric.[4] 3. Base-Mediated Degradation: The starting material or product may be unstable under strongly basic conditions, especially at elevated temperatures.1. Reaction Optimization:      a. Monitoring: Implement in-process controls (IPCs) using HPLC or TLC to track the consumption of the starting material and formation of the product. Do not rely solely on time.      b. Solvent Selection: Use a higher-boiling point solvent like ethanol, n-butanol, or DMF to allow for higher reaction temperatures and improve solubility.[5] 2. Control of Selectivity:      a. Controlled Addition: Add the base (e.g., sodium ethoxide) slowly to the mixture of the hydrazinopyridine and ethyl acetoacetate to maintain better control over the reaction exotherm and minimize side reactions.      b. Choice of Base: A weaker base or a non-nucleophilic base might be necessary if degradation is observed. However, this may require longer reaction times. 3. Temperature & Time Profile: Profile the reaction at a small scale to find the optimal temperature that provides a reasonable reaction rate without significant degradation.
2. Inefficient or Uncontrolled Chlorination 1. Reagent Stoichiometry: Incorrect molar ratio of the chlorinating agent (e.g., POCl₃, SOCl₂) can lead to incomplete reaction or the formation of undesired chlorinated byproducts.[6] 2. Moisture Contamination: Chlorinating agents are highly sensitive to moisture, which can quench the reagent and generate corrosive HCl gas. 3. Reaction Temperature: The reaction can be highly exothermic. Poor temperature control can lead to runaway reactions and the formation of tars.1. Stoichiometry and Addition:      a. Titrate the starting material to ensure accurate quantification before calculating reagent charge.      b. On a large scale, add the chlorinating agent subsurface and at a controlled rate to manage the exotherm. 2. Anhydrous Conditions:      a. Ensure all glassware and reactors are thoroughly dried.      b. Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen). 3. Thermal Management:      a. Use a reactor with adequate cooling capacity.      b. Consider a reverse addition (adding the substrate to the chlorinating agent) if feasible, although this can be challenging at scale.
3. Difficulties in Product Isolation & Purification 1. Oily Product: The final product or intermediates may not crystallize easily, complicating isolation. 2. Persistent Impurities: Byproducts with similar polarity to the desired compound can be difficult to remove by crystallization or standard column chromatography.[7] 3. Product Solubility: The product may have very high or low solubility in common organic solvents, making extraction and crystallization challenging.1. Inducing Crystallization:      a. Trituration: Stir the crude oil with a non-polar solvent (e.g., hexanes, diethyl ether) to induce precipitation of the solid product.      b. Solvent Screening: Perform a systematic screen of various solvents and solvent mixtures to find suitable conditions for recrystallization. 2. Enhanced Purification:      a. pH Adjustment: During aqueous workup, carefully adjust the pH. The pyrazolopyridine core is basic and can be extracted into an acidic aqueous layer to remove non-basic impurities. Re-basifying the aqueous layer will then precipitate the product.      b. Alternative Chromatography: If standard silica gel chromatography fails, consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography for challenging separations.[8] 3. Workup Strategy: Perform a solvent swap after the reaction to a more suitable solvent for workup and isolation to avoid solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety considerations for the scale-up of this synthesis?

A1: The scale-up of this process requires stringent safety protocols. Key hazards include:

  • Corrosive and Reactive Reagents: Concentrated nitric and sulfuric acids are used in the nitration step. Chlorinating agents like phosphorus oxychloride (POCl₃) are highly corrosive, react violently with water, and are toxic.[9]

  • Exothermic Reactions: The nitration and chlorination steps can be highly exothermic. A failure in cooling or an uncontrolled addition rate can lead to a dangerous increase in temperature and pressure.

  • Flammable Solvents: Many steps utilize flammable organic solvents. All equipment must be properly grounded to prevent static discharge, and the process should be conducted in a well-ventilated area away from ignition sources.

  • Handling of Hydrazine: Hydrazine is a potent reducing agent and is toxic. It should be handled with appropriate personal protective equipment (PPE) in a ventilated fume hood.

Always conduct a thorough process hazard analysis (PHA) before attempting any scale-up operation.

Q2: How can I ensure regiochemical control during the cyclization step?

A2: In this proposed route, the cyclization of 2-chloro-6-hydrazino-3-nitropyridine with ethyl acetoacetate is generally regioselective due to the electronic nature of the pyridine ring and the differing reactivity of the carbonyl groups in the acetoacetate. However, to ensure high selectivity:

  • Reaction Conditions: The choice of base and solvent can influence the outcome. Non-polar solvents often favor one regioisomer.

  • Thermodynamic vs. Kinetic Control: Running the reaction at a lower temperature for a longer time may favor the thermodynamically more stable product, which is often the desired isomer. A systematic study of reaction conditions is recommended.

Q3: What are the best practices for purifying the final halogenated product at a large scale?

A3: Large-scale purification of halogenated heterocycles often relies on crystallization due to the cost and complexity of chromatography.[1]

  • Recrystallization: This is the most cost-effective method. A thorough solvent screen is crucial to identify a solvent system that provides good recovery and high purity.

  • Slurry Washes: If the product is a solid, washing the crude material with a solvent in which the impurities are soluble but the product is not can be a very effective purification step.

  • Acid-Base Extraction: As mentioned in the troubleshooting guide, leveraging the basicity of the pyrazolopyridine nitrogen can be a powerful tool to separate it from neutral or acidic impurities.

Q4: Can microwave-assisted synthesis be applied for scaling up this process?

A4: Microwave-assisted synthesis is an excellent tool for rapid reaction optimization at the lab scale.[4][10] However, direct scale-up of microwave reactions to large volumes is often not feasible due to limitations in microwave penetration depth. The optimized conditions (temperature, pressure, time) discovered using a microwave reactor can often be translated to conventional heating in a suitable pressure reactor for pilot-scale production. Continuous flow reactors are another modern approach that can offer better scalability for reactions developed under microwave conditions.

Experimental Protocols (Representative Examples)

The following protocols are provided as illustrative examples for key steps in the synthesis. Quantities should be adjusted based on the specific scale of the operation.

Protocol 1: Step 3 - Cyclization to form 6-Chloro-3-methyl-7-nitro-1H-pyrazolo[4,3-c]pyridine
  • Reactor Setup: Charge a 20 L jacketed glass reactor with ethanol (10 L) and 2-Chloro-6-hydrazino-3-nitropyridine (1.0 kg, 5.30 mol). Begin stirring under a nitrogen atmosphere.

  • Reagent Addition: To the stirred suspension, add ethyl acetoacetate (0.75 kg, 5.83 mol, 1.1 eq.).

  • Base Addition: Prepare a solution of sodium ethoxide by carefully adding sodium metal (146 g, 6.36 mol, 1.2 eq.) to anhydrous ethanol (2 L) under cooling. Add this solution to the reactor via a dropping funnel over 1-2 hours, maintaining the internal temperature below 40°C.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 78°C) and maintain for 8-12 hours. Monitor the reaction progress by HPLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and neutralize with glacial acetic acid. Reduce the solvent volume by approximately 70% under vacuum.

  • Isolation: Add water (10 L) to the concentrated mixture. The product should precipitate as a solid. Stir for 1 hour, then filter the solid. Wash the filter cake with water (2 x 2 L) and then with cold ethanol (1 L).

  • Drying: Dry the solid in a vacuum oven at 50°C to a constant weight.

    • Expected Yield: 80-90%

    • Purity (HPLC): >95%

Protocol 2: Large-Scale Purification by Recrystallization
  • Dissolution: Charge the crude 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine (1.0 kg) into a suitable reactor. Add ethyl acetate (5 L) and heat the mixture to 60-70°C with stirring until all solids dissolve.

  • Charcoal Treatment (Optional): If the solution is highly colored, add activated charcoal (50 g) and stir for 30 minutes at 60°C. Filter the hot solution through a pad of celite to remove the charcoal.

  • Crystallization: Cool the filtrate slowly to room temperature over 2-3 hours. Then, cool further to 0-5°C and hold for at least 2 hours to maximize crystal formation.

  • Isolation: Filter the crystallized product and wash the cake with cold ethyl acetate (2 x 0.5 L).

  • Drying: Dry the purified product in a vacuum oven at 40-50°C until a constant weight is achieved.

Parameter Lab Scale (Typical) Scale-Up Consideration
Solvent Volume 10-20 mL/g5-10 L/kg (aim for higher concentration to improve throughput)
Cooling Rate Rapid (ice bath)Slow, controlled cooling (e.g., 10-20°C/hour) to ensure large, pure crystals.
Filtration Buchner FunnelNutsche Filter Dryer or Centrifuge

Mechanistic Visualization

Understanding the reaction mechanism is key to troubleshooting. The diagram below illustrates the cyclization step, highlighting the desired pathway versus a potential side reaction.

G cluster_1 Cyclization Mechanism & Potential Side Product Reactants 2-Chloro-6-hydrazino- 3-nitropyridine + Ethyl Acetoacetate IntermediateA Hydrazone Intermediate Reactants->IntermediateA Initial condensation Product Desired Product (6-Chloro-3-methyl-7-nitro-1H-pyrazolo[4,3-c]pyridine) IntermediateA->Product Intramolecular cyclization (Correct) SideProduct Amide Side Product (from reaction at ester carbonyl) IntermediateA->SideProduct Alternative cyclization (Incorrect, less favored)

Caption: Key cyclization step showing the desired product pathway.

References

  • JPH0616636A - Production of 6-chloro-3-pyridylmethylamine - Google P
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC - NIH. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. [Link]

  • A transition metal/microwave irradiation (or base) free synthesis of aminopyridines - SciELO. [Link]

  • Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review - NIH. [Link]

  • Halogenated Heterocycles as Pharmaceuticals | Request PDF - ResearchGate. [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - MDPI. [Link]

  • Synthesis of pyrazolo[4,3‐c]pyridines by I2 catalysed intramolecular... - ResearchGate. [Link]

  • Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - MDPI. [Link]

  • Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC. [Link]

  • 6-chloro-3-methyl-1h-pyrazolo[4,3-c]pyridine - PubChem. [Link]

  • The Challenge That Chlorine Presented During the Development of a Benzodiazepine Assay - PubMed. [Link]

  • Synthesis and preliminary biological screening of 6-aminopyrazolo[3,4-b]pyridine derivatives - ResearchGate. [Link]

  • Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach - Beilstein Journals. [Link]

  • Heterocycles Halogenated, Hassles Removed - Synthesis Spotlight. [Link]

  • Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight - MDPI. [Link]

  • Photodriven Radical-Polar Crossover Cyclization Strategy: Synthesis of Pyrazolo[1,5-a]pyridines from Diazo Compounds | Organic Letters - ACS Publications. [Link]

  • Investigating the chlorination of acidic pharmaceuticals and by-product formation aided by an experimental design methodology - PubMed. [Link]

  • CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b)
  • Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed. [Link]

Sources

Troubleshooting

Technical Support Center: Analytical Method Development for Pyrazolo[4,3-c]pyridine Analogs

A Communication from Your Senior Application Scientist Welcome, colleagues. The pyrazolo[4,3-c]pyridine scaffold is a cornerstone in modern medicinal chemistry, prized for its structural similarity to purines and its bro...

Author: BenchChem Technical Support Team. Date: February 2026

A Communication from Your Senior Application Scientist

Welcome, colleagues. The pyrazolo[4,3-c]pyridine scaffold is a cornerstone in modern medicinal chemistry, prized for its structural similarity to purines and its broad therapeutic potential. However, this same nitrogen-rich, heterocyclic structure presents unique and often frustrating challenges during analytical method development. The basicity of the pyridine and pyrazole nitrogen atoms can lead to a host of chromatographic issues, from poor peak shape to unreliable quantification.

This guide is designed to be a practical, field-tested resource. It moves beyond generic advice to address the specific problems you are likely to encounter with this class of compounds. We will explore the "why" behind these issues and provide systematic, actionable solutions to help you develop robust, reliable, and transferable analytical methods.

Part 1: Troubleshooting Guide - Common Chromatographic Issues

This section addresses the most frequent and challenging problems encountered during the analysis of pyrazolo[4,3-c]pyridine analogs using reversed-phase HPLC and UPLC.

Issue 1: Severe Peak Tailing

Q1: My pyrazolo[4,3-c]pyridine analog consistently shows significant peak tailing, even on a standard C18 column. What is the primary cause?

A1: The root cause is almost certainly secondary ionic interactions between your basic analyte and exposed silanol groups (Si-OH) on the surface of the silica-based stationary phase.[1][2][3] The nitrogen atoms in the pyrazolo[4,3-c]pyridine core are basic and can become protonated, carrying a positive charge. This positive charge is strongly attracted to the negatively charged, ionized silanol groups on the silica surface, especially at mid-range pH. This interaction is stronger than the intended hydrophobic partitioning with the C18 phase, causing a portion of the analyte molecules to "stick" to the column, resulting in a tailing peak.[2][3]

Q2: How can I systematically eliminate this peak tailing?

A2: A multi-step approach is recommended. Start with the simplest change and progress as needed.

  • Mobile Phase pH Adjustment: The most powerful tool at your disposal is pH.[4][5][6][7] By lowering the mobile phase pH (e.g., to pH 2.5-3.5 with 0.1% formic or trifluoroacetic acid), you achieve two things:

    • Analyte Protonation: Your basic compound will be fully and consistently protonated.

    • Silanol Suppression: The low pH suppresses the ionization of the acidic silanol groups, neutralizing their negative charge and minimizing the unwanted ionic interaction.[8]

    • Expert Tip: Always ensure your column is stable at the chosen pH. Standard silica columns can degrade below pH 2.5.[4]

  • Column Selection: If pH adjustment is insufficient, your column chemistry is the next variable.

    • Use a Modern, End-Capped Column: Not all C18 columns are created equal. Modern columns use advanced end-capping techniques where the residual silanols are chemically bonded with a small, inert group (like a trimethylsilyl group) to shield them from interacting with analytes.[1][9] Look for columns specifically marketed as "high-purity silica," "base-deactivated," or having "low silanol activity."

    • Consider Alternative Stationary Phases: If tailing persists, a C18 may not be the optimal choice. Consider a column with an embedded polar group or a phenyl-hexyl phase, which can offer alternative selectivities and reduce strong interactions with basic compounds.

  • Mobile Phase Additives (Use with Caution):

    • Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can sometimes improve peak shape. The TEA molecules will preferentially interact with the active silanol sites, effectively masking them from your analyte. However, TEA is not MS-friendly and can suppress ionization. This is a "last resort" for UV-only methods.

Visual Workflow: Diagnosing and Correcting Peak Tailing

G start Peak Tailing Observed check_ph Is Mobile Phase pH < 3.5? start->check_ph adjust_ph ACTION: Lower pH to 2.5-3.5 (e.g., 0.1% Formic Acid) check_ph->adjust_ph No check_column Is Column Modern & End-Capped? check_ph->check_column Yes solved Problem Resolved adjust_ph->solved change_column ACTION: Switch to a Base-Deactivated or Hybrid Particle Column check_column->change_column No consider_additive Is Mass Spec Detection Used? check_column->consider_additive Yes change_column->solved add_tea LAST RESORT (UV only): Add Competing Base (TEA) consider_additive->add_tea No consider_additive->solved Yes add_tea->solved

Caption: Decision tree for troubleshooting peak tailing.

Issue 2: Low Sensitivity & Poor Ionization in LC-MS

Q3: I'm struggling to get good sensitivity for my pyrazolo[4,3-c]pyridine analog in my LC-MS/MS assay. The signal is weak and inconsistent.

A3: This is a common issue tied to mobile phase compatibility with electrospray ionization (ESI). Pyrazolo[4,3-c]pyridines, being basic, ionize most effectively in the positive ion mode (ESI+). Your goal is to create mobile phase conditions that promote the formation of [M+H]+ ions before they enter the mass spectrometer.

  • Use Volatile Acidic Modifiers: The best choice for ESI+ is a volatile acid. 0.1% formic acid is the industry standard. It provides the protons necessary for efficient ionization and helps maintain good peak shape.[10] Acetic acid is another option. Avoid non-volatile buffers like phosphate, as they will contaminate the MS source.[10]

  • Optimize Organic Solvent: Acetonitrile is generally preferred over methanol for ESI+ as it often leads to better desolvation efficiency and lower baseline noise.

  • Check for Ion Suppression: If your analyte is in a complex matrix (like plasma), endogenous components like phospholipids can co-elute and suppress the ionization of your compound.[10] This requires improving your sample preparation (e.g., using solid-phase extraction instead of protein precipitation) or adjusting the chromatography to move your analyte away from the suppression zone.

Part 2: Frequently Asked Questions (FAQs)

Q4: What is a good generic starting gradient for screening a new pyrazolo[4,3-c]pyridine analog?

A4: A robust starting point for a reversed-phase UPLC system is a fast gradient designed to quickly determine the approximate retention time of your analyte. This allows for more targeted optimization later.

Parameter Recommendation Rationale
Column C18, < 2.5 µm, ~2.1 x 50 mmHigh efficiency and speed.
Mobile Phase A 0.1% Formic Acid in WaterPromotes good peak shape and MS ionization.[11]
Mobile Phase B 0.1% Formic Acid in AcetonitrileMatched modifier to prevent baseline shifts.
Gradient 5% to 95% B over 5-7 minutesWide polarity window to elute most compounds.
Flow Rate 0.4 - 0.6 mL/minAppropriate for a 2.1 mm ID column.[12]
Temperature 40 °CReduces viscosity and can improve peak efficiency.
Detection UV (e.g., 254 nm) and/or MS ScanUse UV as a primary diagnostic tool.

Q5: My method seemed robust, but now I'm seeing retention time drift. What should I check first?

A5: Retention time drift is often a sign of a few common problems.[13] Follow this checklist:

  • Mobile Phase Re-preparation: This is the most common culprit. Even small errors in pH adjustment or composition can cause shifts.[6] Prepare fresh mobile phase, ensuring you measure the pH of the aqueous portion before mixing with the organic solvent.[7]

  • System Equilibration: Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection. A drifting baseline is a key indicator of an unequilibrated column.

  • Column Health: Columns age and degrade. A loss of bonded phase will lead to decreased retention. Check your system suitability records to see if retention has been slowly decreasing over time.

  • Pump Performance: Check for leaks in the pump seals or check valves. Inconsistent flow from the pump will directly translate to unstable retention times.[8][14]

Part 3: Standard Operating Protocol

SOP-01: UPLC-MS/MS Method for Quantification of a Pyrazolo[4,3-c]pyridine Analog in Solution

This protocol outlines a validated, self-checking method suitable for routine quantification.

1.0 Objective: To accurately quantify a pyrazolo[4,3-c]pyridine analog using a validated UPLC-MS/MS system.

2.0 Materials & Instrumentation:

  • UPLC System coupled to a Triple Quadrupole Mass Spectrometer with an ESI source.

  • Analytical Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent base-deactivated column).

  • Mobile Phase A: 0.1% (v/v) Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in LC-MS Grade Acetonitrile.

  • Sample Diluent: 50:50 Acetonitrile:Water.

3.0 UPLC-MS/MS Parameters:

UPLC Parameter Setting
Flow Rate0.5 mL/min
Injection Volume2 µL
Column Temp.40 °C
Gradient10% B hold for 0.5 min, ramp to 90% B in 3.0 min, hold for 0.5 min, return to 10% B in 0.1 min, equilibrate for 0.9 min. (Total Run Time: 5.0 min)
MS Parameter Setting
Ionization ModeESI Positive
Capillary Voltage3.0 kV
Source Temp.150 °C
Desolvation Temp.450 °C
MRM TransitionsAnalyte-specific (e.g., Q1: 250.1 -> Q3: 180.2)

4.0 System Suitability Test (SST):

  • Procedure: Before running the sample sequence, inject a mid-level concentration standard (n=6).

  • Acceptance Criteria:

    • Peak Area %RSD: ≤ 5.0%

    • Retention Time %RSD: ≤ 2.0%

    • Tailing Factor (Asymmetry): 0.8 - 1.5

  • Rationale: The SST ensures the analytical system is performing correctly before committing to sample analysis, a core principle of method validation.[15][16]

5.0 Validation & Quality Control:

  • The method must be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[15][16][17][18]

  • Include QC samples at low, medium, and high concentrations within each analytical batch to ensure ongoing performance.

Visual Workflow: General Method Development Strategy

G start Define Analytical Target Profile (ATP) scouting Scouting Runs: - Column Chemistry (C18, Phenyl) - Mobile Phase pH (Low, High) start->scouting optimization Optimization: - Gradient Shape & Length - Flow Rate & Temperature scouting->optimization Select best conditions sst Define & Test System Suitability Criteria optimization->sst validation Method Validation (ICH Q2(R1)) sst->validation end Routine Analysis validation->end

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Biological Activity of Pyrazolo[4,3-c]pyridine Regioisomers

Executive Summary The pyrazolo[4,3-c]pyridine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for purines and indazoles. Its primary utility lies in targeting ATP-binding sites...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[4,3-c]pyridine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for purines and indazoles. Its primary utility lies in targeting ATP-binding sites of protein kinases (e.g., JAK, CDK, FLT3) and modulating CNS targets (e.g., PDE4 inhibition).

The critical challenge—and opportunity—in optimizing this scaffold lies in the regioisomerism at the pyrazole nitrogen (N1 vs. N2) . Alkylation or arylation of the core scaffold typically yields a mixture of N1- and N2-substituted isomers.

Key Finding: While N1-isomers generally demonstrate superior ATP-mimetic properties due to favorable hydrogen bonding vectors within the kinase hinge region, N2-isomers often exhibit distinct solubility profiles and can access unique selectivity pockets (e.g., solvent-front interactions) that N1-isomers cannot. This guide provides the framework for synthesizing, separating, and biologically validating these regioisomers.

Structural Basis of Regioisomerism

Understanding the tautomeric equilibrium is prerequisite to interpreting biological data. The unsubstituted pyrazolo[4,3-c]pyridine core exists in equilibrium between the 1H and 2H forms.[1]

The Divergence Point

When introducing a substituent (


) to the pyrazole ring, two distinct regioisomers are formed:
  • N1-Isomer (Thermodynamic): The substituent is attached to the nitrogen furthest from the pyridine fusion (in some numbering schemes) or adjacent to the bridgehead carbon depending on specific IUPAC orientation. It typically mimics the

    
    -position of adenine.
    
  • N2-Isomer (Kinetic/Steric): The substituent is attached to the nitrogen adjacent to the pyridine fusion. This isomer changes the vector of the substituent, often projecting it towards the solvent front in kinase pockets.

Visualization: Synthesis and Divergence

The following diagram illustrates the chemical divergence that leads to the biological variation.

Regioisomerism Core Pyrazolo[4,3-c]pyridine (Unsubstituted Core) Reagents Alkylation (R-X, Base) Core->Reagents N1 N1-Isomer (Thermodynamic Product) High Hinge Affinity Reagents->N1 Major (usually) N2 N2-Isomer (Kinetic Product) Altered Vector Reagents->N2 Minor Sep Chromatographic Separation N1->Sep N2->Sep Bio Biological Profiling Sep->Bio Pure Isomers

Figure 1: Synthetic divergence of pyrazolo[4,3-c]pyridine regioisomers. Separation is critical before biological assessment to avoid data contamination.

Comparative Performance Matrix

The following table synthesizes general SAR trends observed when comparing N1 vs. N2 substituted pyrazolo[4,3-c]pyridines in kinase inhibition assays.

FeatureN1-Substituted IsomerN2-Substituted IsomerMechanistic Rationale
Kinase Potency (IC50) Generally Lower (More Potent)Generally Higher (Less Potent)N1-substitution preserves the "adenine-mimic" orientation, allowing the pyridine nitrogen to accept H-bonds from the hinge region.
Selectivity Profile Broad (Pan-inhibitor risk)High SpecificityN2-substituents project into different sub-pockets, often clashing with non-target kinases, thereby filtering out off-targets.
Solubility (LogD) ModerateOften HigherN2-isomers often disrupt crystal packing more effectively and expose polar surface areas differently.
Metabolic Stability VariableGenerally LowerN2-alkyl groups are often more exposed to P450 oxidation compared to the buried N1-substituents.
Crystallography Planar binding modeTwisted/Solvent-exposedN2-substitution can force the scaffold to twist to accommodate the steric bulk near the pyridine ring fusion.

Detailed Biological Evaluation Protocols

To generate valid comparative data, you must employ a self-validating workflow. The following protocols ensure that observed biological differences are real and not artifacts of impurity (e.g., 5% N1 contamination in an N2 sample can skew results).

Protocol A: Isomer Purity Validation (NOESY NMR)

Before biological testing, you must confirm regio-assignment.

  • Dissolve 5 mg of the isolated isomer in DMSO-d6.

  • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum.

  • Analysis:

    • N1-Isomer: Look for NOE cross-peaks between the N-substituent protons and the C3-proton of the pyrazole ring and the C7-proton of the pyridine ring (geometry dependent).

    • N2-Isomer: Look for strong NOE cross-peaks between the N-substituent protons and the C3-proton, but distinct lack of interaction with the pyridine ring protons due to distance/angle.

Protocol B: Competitive Binding Assay (FRET-based)

Standardize the evaluation of potency.

  • Reagents: Use a LanthaScreen™ Eu Kinase Binding Assay (or equivalent).

  • Preparation: Prepare 10-point serial dilutions of N1 and N2 isomers in 100% DMSO (start at 10 mM).

  • Incubation:

    • Mix Kinase Tracer (Alexa Fluor 647), Europium-labeled antibody, and the kinase of interest (e.g., JAK2) in assay buffer.

    • Add 5 µL of compound solution.

  • Detection: Incubate for 60 mins at RT. Read TR-FRET (Excitation 340 nm; Emission 665 nm/615 nm).

  • Calculation: Plot Emission Ratio vs. log[Concentration]. Fit to a sigmoidal dose-response equation to determine IC50.

    • Control: Use Staurosporine as a reference standard to normalize plate-to-plate variability.

Mechanistic Signaling & Assay Logic

The following diagram details the logic flow for determining whether an observed biological effect is due to on-target binding or off-target toxicity, a common confounder when comparing isomers with different solubilities.

BioAssayLogic Start Isomer Pair (N1 vs N2) Enzymatic Biochemical Assay (Kinase IC50) Start->Enzymatic Cellular Cellular Proliferation (GI50) Start->Cellular Decision1 Is N1 > 10x more potent than N2? Enzymatic->Decision1 Cellular->Decision1 Specific Specific Target Engagement Decision1->Specific Yes OffTarget Off-Target/Toxicity Likely Decision1->OffTarget No (Equipotent) Western Western Blot (Phospho-protein) Specific->Western Validate Mechanism

Figure 2: Decision tree for interpreting bioactivity differences between regioisomers. Equipotency often suggests non-specific toxicity.

Case Study Analysis: Kinase Inhibition

In the context of JAK/STAT signaling inhibition, the pyrazolo[4,3-c]pyridine scaffold serves as a robust case study.

  • N1-Isomers: Typically exhibit IC50 values in the low nanomolar range (1–50 nM). The N1-substituent (often a piperidine or solubilizing group) extends towards the solvent, while the core forms a tridentate H-bond with the hinge region (Glu/Leu residues).

  • N2-Isomers: Often show a drop in potency (IC50 > 500 nM) or a complete loss of activity. The N2-substitution sterically clashes with the "gatekeeper" residue in many kinases, preventing the deep pocket insertion required for high affinity.

  • Exception: If the target kinase has a smaller gatekeeper residue (e.g., Threonine instead of Methionine), the N2-isomer may retain activity, offering a route to selectivity against larger-gatekeeper kinases.

References

  • Wojcicka, A., & Becan, L. (2015). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 12(4). Link

  • Fayol, A., & Hierso, J. C. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 143(31), 11927-11933.[2] Link

  • Baraldi, P. G., et al. (2004). Pyrazolo[4,3-c]pyridines as tissue-selective inhibitors of phosphodiesterase 4.Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for PDE4 activity).
  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.Journal of Medicinal Chemistry. (Contextual grounding for solubility/isomer properties).

Sources

Comparative

A Researcher's Guide to the Validation of 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine as a Novel ALK Inhibitor

This guide provides a comprehensive framework for the preclinical validation of 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine, a compound with a pyrazolopyridine scaffold, as a potential inhibitor of Anaplastic Lymphoma K...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical validation of 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine, a compound with a pyrazolopyridine scaffold, as a potential inhibitor of Anaplastic Lymphoma Kinase (ALK). The pyrazolopyrimidine and related heterocyclic structures have shown promise as kinase inhibitors, making this compound a person of interest for targeted cancer therapy.[1][2] This document outlines the critical experimental workflow, from initial biochemical assays to cell-based functional screens, required to rigorously assess its potency, selectivity, and cellular efficacy against established benchmarks.

Introduction: The Clinical Significance of ALK Inhibition

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the brain.[3][4] In several cancers, such as non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma, chromosomal rearrangements lead to the creation of oncogenic ALK fusion proteins.[5][6] These fusion proteins result in the constitutive activation of the ALK kinase domain, which drives tumor growth and survival by activating key downstream signaling pathways, including the RAS-ERK, JAK-STAT, and PI3K-AKT pathways.[3][7]

Targeted therapies using ALK inhibitors have transformed the prognosis for patients with ALK-positive cancers.[8] However, the emergence of drug resistance necessitates the development of new generations of ALK inhibitors.[9][10] This guide details the necessary scientific process to validate a novel compound, 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine (hereafter referred to as "Compound-X"), comparing its hypothetical performance against well-established first, second, and third-generation ALK inhibitors.

The Validation Workflow: A Multi-Faceted Approach

A robust validation of a novel kinase inhibitor requires a tiered approach, moving from a purified, cell-free system to a complex cellular environment. This workflow ensures that the compound not only hits its intended target but also demonstrates efficacy in a biologically relevant context.

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Mechanistic Validation Biochem Biochemical Kinase Assay (Direct Target Engagement) IC50 Determine Biochemical IC50 Biochem->IC50 CellCulture ALK+ Cancer Cell Line Culture (e.g., NCI-H3122) IC50->CellCulture Viability Cell Viability Assay (CellTiter-Glo®) CellCulture->Viability GI50 Determine Cellular GI50 Viability->GI50 Lysate Cell Lysis & Protein Quantification Viability->Lysate GI50->Lysate Confirm cellular activity WB Western Blot Analysis Lysate->WB Signal Assess Downstream Signaling (p-ALK, p-STAT3, p-AKT) WB->Signal

Caption: Experimental workflow for validating a novel ALK inhibitor.

Phase 1: Direct Target Engagement - Biochemical Kinase Assay

The first critical step is to determine if Compound-X directly interacts with and inhibits the ALK enzyme in a cell-free system. This provides a clean measure of potency without the complexities of cellular uptake or off-target effects.

Rationale for Method Selection

The LanthaScreen™ Eu Kinase Binding Assay is selected for its high-throughput capability and robust, fluorescence resonance energy transfer (FRET)-based detection.[11][12] This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site by a test compound.[11][13] A decrease in the FRET signal indicates successful binding of the inhibitor.[14]

Detailed Experimental Protocol: LanthaScreen™ ALK Binding Assay
  • Reagent Preparation : Prepare a 5X Kinase Buffer A, recombinant ALK protein, a europium (Eu)-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled kinase tracer.[15] All reagents should be brought to room temperature.

  • Compound Dilution : Create a serial dilution of Compound-X (and control inhibitors) in DMSO, then dilute further into the kinase buffer to achieve a 4X final concentration.

  • Assay Plate Setup : In a 384-well plate, add 4 µL of the diluted compound/control.

  • Kinase/Antibody Addition : Add 8 µL of a 2X mixture of ALK enzyme and the Eu-labeled antibody to each well.[14]

  • Tracer Addition : Add 4 µL of the 4X tracer to initiate the binding reaction.[14]

  • Incubation and Measurement : Incubate the plate for 60 minutes at room temperature, protected from light. Read the TR-FRET signal on a compatible plate reader.

Comparative Data: Biochemical Potency (IC50)

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates higher potency. Here, we compare the hypothetical IC50 of Compound-X to known ALK inhibitors.

CompoundGenerationTargetBiochemical IC50 (nM)
Compound-X (Hypothetical) Novel ALK 1.5
Crizotinib1stALK, MET~20[16]
Alectinib2ndALK, RET~1.9[16]
Brigatinib2ndALK, ROS1~0.62[17]
Lorlatinib3rdALK, ROS1~0.70[9]

This table presents hypothetical data for Compound-X alongside publicly available data for approved inhibitors to provide a benchmark for comparison.

Phase 2: Cellular Efficacy - Cell Viability Assay

After confirming direct biochemical inhibition, the next step is to assess whether Compound-X can inhibit the proliferation of cancer cells that are dependent on ALK signaling for their survival.

Rationale for Cell Line and Method Selection

The NCI-H3122 human lung adenocarcinoma cell line is an ideal model as it harbors the EML4-ALK fusion gene and is highly sensitive to ALK inhibitors.[18][19][20] The CellTiter-Glo® Luminescent Cell Viability Assay is employed to measure the number of viable cells in culture based on the quantification of ATP, an indicator of metabolic activity.[21][22] This "add, mix, measure" assay is rapid, sensitive, and well-suited for high-throughput screening.[23][24]

Detailed Experimental Protocol: CellTiter-Glo® Viability Assay
  • Cell Seeding : Seed NCI-H3122 cells in a 96-well opaque-walled plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Compound Treatment : Treat the cells with a range of concentrations of Compound-X and control inhibitors. Include a DMSO-only vehicle control. Incubate for 72 hours.

  • Reagent Preparation : Equilibrate the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature and mix to form the CellTiter-Glo® Reagent.[25]

  • Assay Execution : Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[24]

  • Lysis and Signal Generation : Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[21]

  • Signal Stabilization : Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[25]

  • Data Acquisition : Record the luminescence using a plate luminometer.

Comparative Data: Cellular Antiproliferative Activity (GI50)

The GI50 (Growth Inhibition 50) is the concentration of a compound that inhibits cell growth by 50%. This metric reflects not only target inhibition but also cell permeability and stability in the culture medium.

CompoundTarget Cell LineCellular GI50 (nM)
Compound-X (Hypothetical) NCI-H3122 18
CrizotinibNCI-H3122~30-50[18][26]
AlectinibNCI-H3122~20-40[18][26]
LorlatinibALK-positive cells~1.3[16]

This table presents hypothetical data for Compound-X alongside published data for approved inhibitors in a relevant ALK-positive cell line.

Phase 3: Mechanism of Action - Western Blot Analysis

To confirm that the observed cell death is a direct result of ALK inhibition, it is essential to measure the phosphorylation status of ALK and its key downstream signaling proteins.

Rationale for Method Selection

Western blotting is a standard technique used to detect specific proteins in a cell lysate.[27] By using antibodies specific to the phosphorylated (active) forms of ALK, STAT3, and AKT, we can directly visualize the on-target effect of Compound-X. A successful inhibitor should decrease the phosphorylation of these proteins without affecting their total protein levels.

ALK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK ERK ERK RAS->ERK AKT AKT PI3K->AKT STAT3 STAT3 JAK->STAT3 Proliferation Cell Proliferation & Survival ERK->Proliferation AKT->Proliferation STAT3->Proliferation Inhibitor Compound-X Inhibitor->ALK Inhibits Phosphorylation

Caption: Simplified ALK signaling pathway and the point of inhibition.

Detailed Experimental Protocol: Western Blotting
  • Cell Treatment and Lysis : Treat NCI-H3122 cells with Compound-X at its GI50 concentration for 4-6 hours. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE : Denature 20-30 µg of protein from each sample and separate them by size on a 4-12% Bis-Tris gel.[27]

  • Protein Transfer : Transfer the separated proteins to a PVDF membrane.[27]

  • Blocking : Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.[27]

  • Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies against p-ALK (Tyr1604), total ALK, p-STAT3 (Tyr705), total STAT3, p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH).

  • Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[28]

Interpretation of Results

A successful validation will show that treatment with Compound-X leads to a marked decrease in the signals for p-ALK, p-STAT3, and p-AKT, while the levels of total ALK, STAT3, AKT, and GAPDH remain unchanged. This provides conclusive evidence that Compound-X inhibits the ALK signaling pathway as its primary mechanism of action.

Conclusion

This guide outlines a rigorous, multi-step process for the preclinical validation of 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine as a novel ALK inhibitor. By systematically progressing from direct biochemical assays to cell-based functional and mechanistic studies, researchers can build a comprehensive data package. The hypothetical but plausible data presented herein suggests that if Compound-X demonstrates high potency in biochemical assays, translates that potency to cellular models, and confirms its on-target mechanism by inhibiting downstream signaling, it would represent a promising candidate for further development. This structured approach ensures scientific integrity and provides a clear, evidence-based path for evaluating the next generation of targeted cancer therapies.

References

  • MySkinRecipes. (n.d.). 6-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine.
  • Guagnano, V., et al. (2011). New generation anaplastic lymphoma kinase inhibitors. Journal of Thoracic Oncology, 6(9), 1437-1444. [Link]

  • MySkinRecipes. (n.d.). 6-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine.
  • Popat, S., et al. (2022). Advancements of ALK inhibition of non-small cell lung cancer: a literature review. Journal of Thoracic Disease, 14(7), 2547-2560. [Link]

  • MDPI. (n.d.). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
  • Li, W., et al. (2023). Multiscale Computational and Pharmacophore-Based Screening of ALK Inhibitors with Experimental Validation. Molecules, 28(14), 5489. [Link]

  • ResearchGate. (n.d.). Anaplastic lymphoma kinase (ALK) signaling. Retrieved from ResearchGate. [Link]

  • Bioengineer.org. (2026, January 23). GANT61 Triggers Cell Death in ALCL via Signaling Modulation.
  • European Medicines Agency. (n.d.). Tevimbra, INN-tislelizumab.
  • Hofman, P., et al. (2021). Detecting Resistance to Therapeutic ALK Inhibitors in Tumor Tissue and Liquid Biopsy Markers: An Update to a Clinical Routine Practice. Cancers, 13(2), 291. [Link]

  • Palmer, R. H., et al. (2009). Anaplastic lymphoma kinase: role in cancer pathogenesis and small-molecule inhibitor development for therapy. Biochemical Journal, 420(3), 345-361. [Link]

  • ChemicalBook. (2025, October 18). 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine.
  • Okubo, S., et al. (2014). Hypoxia induces resistance to ALK inhibitors in the H3122 non-small cell lung cancer cell line with an ALK rearrangement via epithelial-mesenchymal transition. International Journal of Oncology, 45(4), 1493-1499. [Link]

  • ResearchGate. (n.d.). IC50 values of alectinib and crizotinib.
  • Johnson, T. W., et al. (2014). ALK Fusion Partners Impact Response to ALK Inhibition: Differential Effects on Sensitivity, Cellular Phenotypes, and Biochemical Properties. Molecular Cancer Research, 12(8), 1202-1215. [Link]

  • Fisher Scientific. (n.d.). Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay. Retrieved from Fisher Scientific. [Link]

  • Cellosaurus. (n.d.). Cell line NCI-H3122 (CVCL_5160). Retrieved from Cellosaurus. [Link]

  • Creative Diagnostics. (n.d.). ALK Pathway.
  • Mossé, Y. P., et al. (2009). Inhibition of ALK Signaling for Cancer Therapy. Clinical Cancer Research, 15(18), 5609-5614. [Link]

  • ResearchGate. (n.d.). Western blot analysis of NPM/ALK/PLC and NPM.
  • Addeo, A., et al. (2018). EML4-ALK: Update on ALK Inhibitors. Cancers, 10(9), 319. [Link]

  • Vitro Biotech. (n.d.). Model Selection: A Comparison of NCI-H3122 and NCI-H2228 for ALK-Positive Lung Cancer Research.
  • MDPI. (n.d.). Multiscale Computational and Pharmacophore-Based Screening of ALK Inhibitors with Experimental Validation.
  • Oslo University Hospital Research. (n.d.). CellTiter-Glo Assay.
  • Varella-Garcia, M., et al. (2011). Optimizing the Detection of Lung Cancer Patients Harboring Anaplastic Lymphoma Kinase (ALK) Gene Rearrangements Potentially Suitable for ALK Inhibitor Treatment. Clinical Cancer Research, 17(17), 5650-5658. [Link]

  • ResearchGate. (n.d.). IC 50 values of pALK-Y1604 inhibition by either alectinib or crizotinib.
  • Wood, A. C., et al. (2017). Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on-target ALK inhibitors in neuroblastoma. Oncotarget, 8(21), 35261-35274. [Link]

  • Tiseo, M., et al. (2015). ALK inhibitors in non-small cell lung cancer: the latest evidence and developments. Therapeutic Advances in Medical Oncology, 7(2), 97-109. [Link]

  • ResearchGate. (n.d.). Sensitivity of the H3122 cell line to ALK inhibitors (crizotinib and alectinib).
  • Fisher Scientific. (n.d.). LanthaScreen™ Eu Kinase Binding Assay for MAP2K4.
  • ScienceDaily. (2012, December 13). Novel test identifies patients most likely to benefit from ALK inhibition therapy.
  • ResearchGate. (2015, November 16). CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability.
  • Clinical Trials.gov. (2024, September 30). ALK Digital Pathology outcome prediction Study Protocol.
  • Arnst, J. L., et al. (2017). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 138, 1047-1064. [Link]

  • Thermo Fisher Scientific. (n.d.). LanthaScreen Eu Kinase Binding Assay.
  • PubMed. (2014, August 1). Hypoxia induces resistance to ALK inhibitors in the H3122 non-small cell lung cancer cell line with an ALK rearrangement via epithelial-mesenchymal transition. Retrieved from PubMed. [Link]

  • Cell Signaling Technology. (n.d.). ALK Antibody Sampler Kit #12645.
  • YouTube. (2021, April 21). CellTiter Glo® 2 0 Cell Viability Assay.
  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol #FB256.
  • ResearchGate. (n.d.). ALK interacts with RET. (A) Western blot analysis of ALK.
  • Peak Proteins. (n.d.). WESTERN BLOTTING PROTOCOL.

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrazolo[4,3-c]pyridine Analogs for Kinase Inhibition

As a Senior Application Scientist, my focus is on bridging the gap between complex chemical structures and their tangible biological outcomes. This guide provides an in-depth analysis of the structure-activity relationsh...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my focus is on bridging the gap between complex chemical structures and their tangible biological outcomes. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for the 1H-pyrazolo[4,3-c]pyridine scaffold, a privileged core in modern kinase inhibitor design. While we will use the specific analog, 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine , as our foundational starting point, this document synthesizes data from various research campaigns targeting different kinases to establish a broader, more instructive SAR narrative for the entire class. The pyrazolopyridine core is a highly effective "hinge-binder," mimicking the natural purine of ATP to anchor inhibitors within the kinase active site, making a deep understanding of its SAR critical for successful drug development.[1][2][3]

The Privileged Scaffold: Why Pyrazolo[4,3-c]pyridine?

The therapeutic potential of pyrazolopyridine derivatives stems from their structural resemblance to purines, enabling them to function as ATP-competitive inhibitors for a vast array of protein kinases.[3] Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of targeted therapy.[2][4] The 1H-pyrazolo[4,3-c]pyridine isomer, in particular, offers a precise vector for substituents to interact with key regions of the ATP binding pocket: the hinge region, the solvent front, and the hydrophobic back pocket. Our starting point, 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine, serves as a key intermediate in the synthesis of such targeted agents.[5]

The core's efficacy is rooted in its hydrogen bonding pattern. The pyrazole N1-H and the pyridine N5 atom are critical for forming two canonical hydrogen bonds with the kinase "hinge" residues, as illustrated in numerous co-crystal structures.[6] This bidentate interaction provides a high-affinity anchor, allowing medicinal chemists to systematically probe the surrounding space by modifying other positions on the scaffold.

cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor Pyrazolo[4,3-c]pyridine Core Hinge Hinge Region (e.g., Leu83 backbone) SolventFront Solvent-Exposed Region HydrophobicPocket Hydrophobic Pocket Core Pyrazolo-Pyridine Scaffold Core->Hinge N1-H & N5 form H-bonds (Anchor) Core->SolventFront C6-Substituent (Selectivity & Solubility) Core->HydrophobicPocket C3-Substituent (Potency)

Caption: General interaction map of the pyrazolo[4,3-c]pyridine scaffold within a kinase active site.

SAR Analysis by Position of Substitution

The art of kinase inhibitor design lies in optimizing the substituents at each position of the core scaffold. Below, we dissect the role of each key position, drawing comparative data from published studies on related pyrazolopyridine analogs.

The C6-Position: Gateway to Selectivity and Physicochemical Properties

The C6 position, occupied by a chlorine atom in our reference molecule, typically points towards the solvent-exposed region of the ATP pocket. This vector is arguably the most critical for tuning selectivity and modulating physicochemical properties like solubility and metabolic stability. Simple halogenation is often a starting point, but potency and selectivity are dramatically enhanced by introducing larger, more complex moieties.

In a campaign to develop Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, researchers found that replacing a simple C6-phenyl group with more elaborate structures was key to achieving cellular potency.[6] As shown in the table below, moving from a simple phenyl to a substituted pyrazole significantly impacted activity.

Table 1: Comparison of C6-Substituents on a Pyrazolo[3,4-c]pyridine Core for HPK1 Inhibition

Compound ID (Reference) R Group at C6 HPK1 Kᵢ (nM) HPK1 Cellular IC₅₀ (nM)
4 [6] Phenyl 2.5 >1000
6 [6] 1-Methylpyrazol-4-yl <1.0 144

| 7 [6] | 1-Methylpyrazol-4-yl (modified C3)| <1.0 | 148 |

Causality and Insights:

  • From Binding to Cellular Potency: The dramatic jump in cellular activity (from >1000 nM to ~145 nM) when moving from a phenyl (Compound 4 ) to a methyl-pyrazole (Compound 6 ) highlights a common theme: while a simple hydrophobic group may achieve good enzymatic binding affinity (Kᵢ), a more polar, hydrogen-bond-accepting heterocycle is often required to balance the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties for cellular efficacy.[6]

  • Vector for Optimization: The C6 position serves as the primary vector for introducing polar surface area and larger groups to probe for interactions outside the immediate hinge-binding area, which can confer selectivity over other kinases.

The C3-Position: Modulating Potency in the Hydrophobic Pocket

The C3 position, occupied by a methyl group in our reference molecule, typically resides in a small hydrophobic pocket adjacent to the hinge. Modifications here directly impact inhibitor potency.

In the development of Cyclin-Dependent Kinase (CDK) inhibitors based on the isomeric 1H-pyrazolo[3,4-b]pyridine scaffold, the nature of the group at the analogous C3 position was critical. While not our exact scaffold, the principles are highly transferable. A study on CDK1/2 inhibitors demonstrated that a 2,6-difluorophenyl substitution at this position was essential for achieving high potency.[7] The difluoro substitution likely helps to lock the phenyl ring in an optimal conformation for π-stacking interactions within the hydrophobic pocket.

Table 2: Comparison of C3-Substituents on a Pyrazolo[3,4-b]pyridine Core for CDK Inhibition

Compound ID (Reference) R Group at C3 CDK1/cycB IC₅₀ (nM) CDK2/cycE IC₅₀ (nM)
Lead Scaffold [7] (Structure not specified) - -

| 21h (BMS-265246) [7] | 2,6-Difluorophenacyl | 6 | 9 |

Causality and Insights:

  • Hydrophobic Fit: The C3-methyl group on our reference scaffold is a small, hydrophobic placeholder. The significant potency gains seen with larger, conformationally restricted groups like the difluorophenyl suggest this pocket can accommodate more than just a methyl group.[7]

  • Fixing Torsion: The methyl group on the C3-phenyl ring of HPK1 inhibitors was found to be important for fixing the biaryl torsion and occupying a small hydrophobic pocket, contributing significantly to overall activity.[6] This demonstrates that even subtle changes at this position can have profound effects on the molecule's active conformation.

Key Experimental Protocol: TR-FRET Kinase Inhibition Assay

To generate the comparative data discussed above, robust and quantitative biochemical assays are essential. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a gold standard for its sensitivity and resistance to interference from library compounds.

Objective: To determine the IC₅₀ value of a test compound (e.g., a 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine analog) against a specific protein kinase.

Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. A Europium (Eu)-labeled anti-phospho-antibody binds to the phosphorylated substrate, bringing it into close proximity with a Streptavidin-Allophycocyanin (SA-APC) conjugate that binds the biotin tag. Excitation of the Eu donor results in energy transfer to the APC acceptor, generating a strong TR-FRET signal. An inhibitor prevents substrate phosphorylation, leading to a loss of signal.

cluster_workflow TR-FRET Kinase Assay Workflow A 1. Reagent Prep - Kinase Enzyme - Biotinylated Substrate - ATP Solution B 2. Inhibition Reaction - Add Test Compound dilutions - Add Kinase - Incubate to allow binding A->B C 3. Kinase Reaction - Add Substrate/ATP mix - Incubate at RT (e.g., 60 min) B->C D 4. Detection - Add 'Stop & Detect' buffer (EDTA, Eu-Ab, SA-APC) C->D E 5. Read Plate - Excite at 340 nm - Read emission at 615 nm & 665 nm - Calculate FRET Ratio D->E F 6. Data Analysis - Plot Ratio vs. [Compound] - Fit curve to get IC50 E->F

Caption: Step-by-step workflow for a typical TR-FRET based kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Plating: Serially dilute test compounds in DMSO and dispense 100 nL into a 384-well assay plate.

  • Kinase Incubation: Add 5 µL of kinase solution (prepared in kinase buffer) to each well. Allow a 15-30 minute pre-incubation at room temperature for the compound to bind to the kinase.

  • Initiate Reaction: Add 5 µL of a 2X ATP/substrate peptide solution to initiate the phosphorylation reaction. Incubate for 60-120 minutes at room temperature. The final ATP concentration should be at or near the Kₘ for the specific kinase to ensure competitive binding results are meaningful.

  • Stop and Detect: Add 10 µL of a TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and stop the kinase reaction), a Europium-labeled anti-phospho-antibody, and SA-APC. Incubate for 60 minutes to allow for detection reagent binding.

  • Data Acquisition: Read the plate on a suitable plate reader capable of time-resolved fluorescence. Calculate the ratio of the acceptor (665 nm) to donor (615 nm) emission signals.

  • Analysis: Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Summary of Key SAR Findings

Based on the synthesis of data from related pyrazolopyridine scaffolds, we can establish a robust SAR model applicable to the 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine series.

cluster_nodes Scaffold N1 N1-H: Critical for hinge H-bond. Alkylation here can explore solvent-facing pockets. N1_pos N1->N1_pos C3 C3-Methyl: Small hydrophobic pocket. Larger/constrained groups (e.g., difluorophenyl) can boost potency. C3_pos C3->C3_pos C6 C6-Chloro: Key vector for selectivity. Replace with larger heterocycles to improve cellular activity & ADME. C6_pos C6->C6_pos N5 N5: Critical for hinge H-bond. Generally unmodified. N5_pos N5->N5_pos

Caption: Summary of Structure-Activity Relationships for the Pyrazolo[4,3-c]pyridine core.

  • Hinge Binding is Sacrosanct: The N1-H and N5 atoms are essential for the core anchoring interaction. Modifications that disrupt this pattern are almost always detrimental to activity.

  • C3 Governs Potency: The C3 position is a key locus for potency modulation through interactions with a hydrophobic pocket. The starting methyl group offers a launching point for exploring larger, more conformationally rigid groups to enhance van der Waals contacts and potency.[6][7]

  • C6 Drives Profile: The C6 position is the primary handle for optimizing the overall drug-like properties of the molecule. Replacing the starting chloro atom with polar, heterocyclic groups is a proven strategy to improve cellular potency, selectivity, and pharmacokinetic parameters.[6]

This guide illustrates that while starting with a specific fragment like 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine, a successful drug discovery campaign relies on synthesizing knowledge from a wide range of chemical series. By understanding the distinct role each position on the scaffold plays, researchers can more rationally design next-generation analogs with superior potency, selectivity, and clinical potential.

References

  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][7][8][9]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. (2022). National Institutes of Health. [Link]

  • 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues. (n.d.). PubMed. [Link]

  • Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. (2022). National Institutes of Health. [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (n.d.). National Institutes of Health. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PubMed Central. [Link]

  • Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. (2025). MDPI. [Link]

  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. (n.d.). MDPI. [Link]

  • Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. (n.d.). PubMed Central. [Link]

  • The suggested SAR for the studied pyrimidine and pyridine derivatives. (n.d.). ResearchGate. [Link]

  • Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. (2016). PubMed. [Link]

  • 6-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine. (n.d.). MySkinRecipes. [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). PubMed Central. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024). ResearchGate. [Link]

  • Structures of some pyrazolo[3,4‐b]pyridine derivatives with CDK2... (n.d.). ResearchGate. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][7][8][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). RSC Publishing. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). RSC Publishing. [Link]

  • Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (2024). ACS Omega. [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (2023). RSC Publishing. [Link]

  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. (n.d.). PubMed Central. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). MDPI. [Link]

Sources

Comparative

comparative analysis of pyrazolo[4,3-c]pyridine versus pyrazolo[3,4-b]pyridine scaffolds

Executive Summary The Verdict: The pyrazolo[3,4-b]pyridine scaffold is the industry standard "workhorse" for kinase inhibition, functioning primarily as a bioisostere of the adenine ring in ATP. It excels in Type I and T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Verdict: The pyrazolo[3,4-b]pyridine scaffold is the industry standard "workhorse" for kinase inhibition, functioning primarily as a bioisostere of the adenine ring in ATP. It excels in Type I and Type II kinase inhibition due to its ability to mimic the hydrogen-bonding motif required for the hinge region.

In contrast, the pyrazolo[4,3-c]pyridine scaffold represents a "specialist" alternative. While less synthetically accessible via classical condensation, it offers a distinct vector for substituent growth, making it valuable for scaffold hopping to bypass intellectual property (IP) crowded space or to target non-kinase enzymes like Carbonic Anhydrases (CA) and specific CNS targets. Its nitrogen positioning alters the electronic landscape, often improving metabolic stability against specific P450 isoforms compared to its [3,4-b] isomer.

Section 1: Structural & Electronic Profiling

The core difference lies in the fusion of the pyridine ring to the pyrazole, which dictates the vector of the pyridine nitrogen (hydrogen bond acceptor) and the electronic distribution across the bicycle.

FeaturePyrazolo[3,4-b]pyridinePyrazolo[4,3-c]pyridine
Structure Pyridine fused at b-bond of pyrazole.Pyridine fused at c-bond of pyrazole.[1]
H-Bond Vector Hinge Binder: The pyridine N (N7-like) and pyrazole NH often form a donor-acceptor motif perfectly suited for the kinase hinge region (mimicking Adenine N1/N6).Distal Vector: The pyridine N is positioned "away" from the typical hinge interface, altering the dipole moment and allowing interactions with solvent-front residues or zinc ions (in CAs).
Electronic Character Electron-deficient pyridine ring pulls density from the pyrazole, increasing the acidity of the pyrazole NH.Similar electron withdrawal, but the varying N-position changes the dipole orientation, affecting solubility and permeability (LogP).
Primary Application Kinase Inhibitors (BRAF, TRK, c-Met), Topoisomerase II Inhibitors.Carbonic Anhydrase Inhibitors , CNS agents (Anxiolytics), Anti-tubercular agents.
Structural Logic Diagram

The following diagram illustrates the divergent binding logic between the two scaffolds.

BindingLogic Scaffold_34b Pyrazolo[3,4-b]pyridine Mech_Hbond H-Bond Donor/Acceptor (Hinge Interaction) Scaffold_34b->Mech_Hbond Primary Mode Scaffold_43c Pyrazolo[4,3-c]pyridine Mech_Vector Alternative Vector (Solvent Front/Loop) Scaffold_43c->Mech_Vector Primary Mode Target_Kinase Kinase Hinge Region (Adenine Mimicry) Target_CA Carbonic Anhydrase (Zn2+ Coordination) Target_CNS CNS Receptors (GABA/Benzodiazepine) Mech_Hbond->Target_Kinase High Affinity Mech_Vector->Target_Kinase Scaffold Hopping (Selectivity) Mech_Vector->Target_CA Sulfonamide Linkage Mech_Vector->Target_CNS Allosteric Modulation

Figure 1: Divergent biological applications driven by the structural nitrogen positioning of the two isomers.

Section 2: Synthetic Accessibility & Regiocontrol

The [3,4-b] isomer is generally easier to synthesize via standard condensation reactions (e.g., 5-aminopyrazoles + 1,3-dicarbonyls). The [4,3-c] isomer often requires more complex routes to ensure correct regiochemistry, such as the cyclization of pyridine N-oxide tosylhydrazones or Sonogashira coupling strategies.

Comparative Synthetic Pathways

SynthesisPathways Precursor_A 5-Aminopyrazole Reagent_1 + 1,3-Dicarbonyls (Acid/Base) Precursor_A->Reagent_1 Precursor_B 3-Acylpyridine N-oxide Tosylhydrazone Reagent_2 + Base/Electrophile (Regiodivergent) Precursor_B->Reagent_2 Precursor_C 5-Chloro-1-phenyl- pyrazole-4-carbaldehyde Reagent_3 + Terminal Alkyne (Sonogashira) Precursor_C->Reagent_3 Prod_34b Pyrazolo[3,4-b]pyridine (Major Product) Reagent_1->Prod_34b Classical Route (High Yield) Reagent_2->Prod_34b Path A Prod_43c Pyrazolo[4,3-c]pyridine (Minor/Specific Product) Reagent_2->Prod_43c Path B (Conditions Dependent) Reagent_3->Prod_43c Targeted Synthesis

Figure 2: Synthetic workflows. Note that [3,4-b] is the thermodynamic product of many condensations, while [4,3-c] often requires specific precursors.

Section 3: Physicochemical & ADME Properties

When selecting a scaffold for drug discovery, the following properties are critical. Data below reflects general trends for unsubstituted or mono-substituted cores.

PropertyPyrazolo[3,4-b]pyridinePyrazolo[4,3-c]pyridineImplication
LogP (Lipophilicity) Moderate.Moderate to High.[3,4-b] is often more soluble due to better solvation of the hinge-binding nitrogen cluster.
Metabolic Stability Susceptible to oxidation at the pyridine ring (C4/C5 positions).Variable. The N-oxide route suggests susceptibility to N-oxidation, but C-oxidation profiles differ.[4,3-c] can offer a "metabolic switch" if the [3,4-b] isomer suffers from rapid clearance.
Solubility Generally Good (with polar substituents).Lower (requires solubilizing groups).[4,3-c] often requires appending morpholine/piperazine tails to match [3,4-b] solubility.
TPSA ~30-40 Ų (Core).~30-40 Ų (Core).Similar polar surface area; differences arise from substituent vectors.

Section 4: Experimental Protocols

Protocol A: Synthesis of Pyrazolo[3,4-b]pyridine (Standard Condensation)

Best for: Rapid generation of kinase inhibitor libraries.

Reagents: 5-Amino-3-methylpyrazole, Acetylacetone, Ethanol, HCl. Mechanism: Cyclocondensation.[2]

  • Dissolution: Dissolve 5-amino-3-methylpyrazole (10 mmol) in Ethanol (20 mL).

  • Addition: Add Acetylacetone (11 mmol) and catalytic conc. HCl (0.5 mL).

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Precipitation: Cool to room temperature. The product often precipitates as a hydrochloride salt or free base.

  • Isolation: Filter the solid, wash with cold ethanol, and recrystallize from Ethanol/Water.

  • Yield Expectation: 75–90%.

Protocol B: Synthesis of Pyrazolo[4,3-c]pyridine (Sonogashira Approach)

Best for: Creating specific [4,3-c] derivatives without [3,4-b] contamination.

Reagents: 5-Chloro-1-phenyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde, Phenylacetylene, Pd(PPh3)2Cl2, CuI, Et3N, DMF. Mechanism: Sonogashira coupling followed by cyclization with tert-butylamine.[3]

  • Coupling: In a sealed tube, combine the chloro-aldehyde (1.0 eq), phenylacetylene (1.2 eq), Pd(PPh3)2Cl2 (5 mol%), and CuI (10 mol%) in degassed DMF/Et3N (3:1).

  • Reaction: Heat at 80°C for 4 hours under Argon.

  • Cyclization: Add tert-butylamine (5.0 eq) directly to the mixture and heat at 120°C (microwave or sealed tube) for 1 hour.

  • Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine.

  • Purification: Flash chromatography (Silica, Gradient 0-40% EtOAc/Hexane).

  • Yield Expectation: 50–65% (2 steps).

References

  • Regioselective Synthesis of Pyrazolopyridines: Title: Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Source: PMC (PubMed Central). URL:[Link]

  • Kinase Inhibitor Applications (General): Title: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.[4][5][6][7] Source: RSC Medicinal Chemistry.[4] URL:[Link]

  • Pyrazolo[4,3-c]pyridine Biological Activity: Title: Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies.[1] Source: PMC (PubMed Central). URL:[Link]

  • Synthetic Protocols (Sonogashira Route): Title: Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Source: Beilstein Journal of Organic Chemistry. URL:[Link]

Sources

Validation

Confirming the Mechanism of Action for Pyrazolo[4,3-c]pyridine Compounds: A Technical Comparison Guide

Audience: Researchers, Scientists, and Drug Development Professionals. Focus: ATP-Competitive Kinase Inhibition (Case Study: ERK1/2 Pathway).

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals. Focus: ATP-Competitive Kinase Inhibition (Case Study: ERK1/2 Pathway).

Executive Summary: The Pyrazolo[4,3-c]pyridine Scaffold[1][2]

The pyrazolo[4,3-c]pyridine scaffold represents a privileged structure in medicinal chemistry, distinguished by its bio-isosteric resemblance to the adenine core of ATP. Unlike its more common isomers (e.g., pyrazolo[3,4-b]pyridine), the [4,3-c] fusion offers a unique vector geometry for substituent growth, allowing precise targeting of the solvent-exposed regions and the hinge-binding motif of protein kinases.

This guide details the technical workflow for confirming the Mechanism of Action (MoA) of pyrazolo[4,3-c]pyridine derivatives, specifically focusing on their role as ATP-competitive inhibitors of Extracellular Signal-Regulated Kinase (ERK) . We compare the performance of a representative lead candidate (Compound 21, derived from J. Med. Chem. 2016) against established alternatives to demonstrate the scaffold's efficacy in overcoming upstream resistance mechanisms (e.g., BRAF/MEK inhibitor resistance).

Mechanism of Action (MoA) Elucidation

To definitively confirm the MoA, a three-tiered validation system is required. This moves from isolated biochemical interactions to complex cellular pathway modulation.

Tier 1: Biochemical Validation (Enzymatic Potency)
  • Objective: Determine the intrinsic affinity (

    
     or 
    
    
    
    ) of the compound for the target kinase in a cell-free system.
  • Causality: High potency here rules out off-target cellular effects as the primary driver of phenotype.

  • Method: ADP-Glo™ or Radiometric Kinase Assay (

    
    P-ATP).
    
Tier 2: Biophysical Validation (Target Engagement)
  • Objective: Confirm physical binding and define the binding mode (e.g., Type I vs. Type II).

  • Causality: Differentiates between stoichiometric binding and non-specific aggregation.

  • Method: Surface Plasmon Resonance (SPR) for kinetics (

    
    ) or X-ray Crystallography for structural resolution.
    
Tier 3: Cellular Validation (Pathway Modulation)
  • Objective: Verify that biochemical inhibition translates to signal transduction blockade in a living system.

  • Causality: A drop in downstream phosphorylation (e.g., p-RSK) without a drop in total protein levels confirms specific pathway inhibition.

  • Method: Western Blotting (p-ERK vs. Total ERK) and Cell Proliferation Assays (BRAF-mutant lines).

Performance Comparison: Pyrazolo[4,3-c]pyridine vs. Alternatives

The following table compares a lead Pyrazolo[4,3-c]pyridine derivative (Compound 21) against SCH772984 (an Indazole-based ERK inhibitor) and Ulixertinib (Clinical Standard).

Table 1: Comparative Efficacy Profile

FeaturePyrazolo[4,3-c]pyridine (Cmpd 21)SCH772984 (Indazole Core)Ulixertinib (Standard)
Primary Target ERK1 / ERK2ERK1 / ERK2ERK1 / ERK2
Binding Mode ATP-Competitive (Type I)ATP-Competitive (Type I)ATP-Competitive (Type I)
Enzymatic IC50 < 2.0 nM (ERK2)~ 1–5 nM0.3 nM
Cellular IC50 (A375) 15 nM20–50 nM~ 10 nM
Selectivity High (>100x vs. CDK2/GSK3)ModerateHigh
Physiochemical Lower Molecular Weight, High Ligand Efficiency (LE)Higher MWOptimized Oral Bioavailability
Resistance Profile Active in BRAF/MEK-resistant linesActiveActive

Data synthesized from representative literature [1, 2].

Visualizing the Mechanism

Diagram 1: The MAPK Signaling Pathway & Intervention Point

This diagram illustrates the MAPK cascade and the specific intervention point of Pyrazolo[4,3-c]pyridine inhibitors, highlighting their utility in bypassing upstream resistance (e.g., BRAF V600E mutations).

MAPK_Pathway GrowthFactor Growth Factor RTK RTK (Receptor) GrowthFactor->RTK RAS RAS-GTP RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 (Target) MEK->ERK Phosphorylation Substrates Nuclear Substrates (c-Myc, RSK) ERK->Substrates Activation Inhibitor Pyrazolo[4,3-c]pyridine (Inhibitor) Inhibitor->ERK ATP Competition

Caption: The Pyrazolo[4,3-c]pyridine scaffold inhibits ERK1/2, blocking signaling even when upstream nodes (BRAF/MEK) are constitutively active.

Diagram 2: Experimental Workflow for MoA Confirmation

A logical flow for validating the mechanism, ensuring self-correcting checks at each stage.

MoA_Workflow Step1 1. Biochemical Assay (ADP-Glo) Check1 IC50 < 100 nM? Step1->Check1 Step2 2. Biophysical Assay (SPR / X-Ray) Check1->Step2 Yes Fail Reject Candidate Check1->Fail No Check2 Specific Binding? Step2->Check2 Step3 3. Cellular Assay (Western Blot) Check2->Step3 Yes Check2->Fail No Result Confirmed MoA Step3->Result

Caption: Step-wise validation workflow. Failure at any 'Check' node triggers candidate rejection, ensuring resource efficiency.

Experimental Protocols

Protocol A: ADP-Glo™ Kinase Assay (Biochemical)

Rationale: This assay quantifies the amount of ADP produced during the kinase reaction, providing a direct measure of enzyme activity.

  • Preparation: Dilute the Pyrazolo[4,3-c]pyridine compound in 100% DMSO (10-point serial dilution).

  • Enzyme Mix: Prepare 2x Enzyme Solution (ERK2) in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Substrate Mix: Prepare 2x Substrate/ATP Solution (MBP substrate + Ultra-pure ATP).

  • Reaction:

    • Add 1 µL of compound to a 384-well white plate.

    • Add 2 µL of Enzyme Solution. Incubate for 10 min at RT (allows inhibitor binding).

    • Add 2 µL of Substrate/ATP Solution to initiate reaction.

    • Incubate for 60 min at RT.

  • Detection: Add 5 µL of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

  • Readout: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Measure Luminescence.

  • Analysis: Plot RLU vs. log[Concentration] to derive

    
    .
    
Protocol B: Western Blot Target Engagement (Cellular)

Rationale: Confirms the compound enters the cell and inhibits the phosphorylation of the target (or downstream substrates) without degrading the protein itself.

  • Cell Culture: Seed A375 (BRAF V600E) melanoma cells in 6-well plates. Allow to adhere overnight.

  • Treatment: Treat cells with the Pyrazolo[4,3-c]pyridine compound at

    
    , 
    
    
    
    , and
    
    
    for 2 hours. Include a DMSO control.
  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktails (critical to preserve phosphorylation state).

  • Separation: Load 20 µg protein/lane on a 4-12% Bis-Tris SDS-PAGE gel. Run at 120V.

  • Transfer: Transfer to PVDF membrane. Block with 5% BSA (preferred over milk for phospho-antibodies).

  • Probing:

    • Primary Antibodies: Anti-pERK1/2 (Thr202/Tyr204) and Anti-Total ERK1/2.

    • Secondary: HRP-conjugated anti-rabbit/mouse.

  • Visualization: Develop with ECL substrate.

  • Validation Criteria: A dose-dependent decrease in pERK signal with stable Total ERK signal confirms specific kinase inhibition.

References

  • Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. Source: Journal of Medicinal Chemistry (2016).[1] URL:[Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Source: RSC Medicinal Chemistry (2023). URL:[Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction. Source: Journal of Medicinal Chemistry (2019). URL:[Link]

Sources

Comparative

Beyond the Core: Comparative Kinome Profiling of the 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine Scaffold

Executive Summary: The Scaffold Advantage In the landscape of kinase inhibitor discovery, the "privileged structure" concept is paramount.[1] While the pyrazolo[3,4-d]pyrimidine core (the "PP" series) has historically do...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

In the landscape of kinase inhibitor discovery, the "privileged structure" concept is paramount.[1] While the pyrazolo[3,4-d]pyrimidine core (the "PP" series) has historically dominated as an adenine bioisostere, it often suffers from promiscuity due to its high nitrogen count and lipophilicity issues.

This guide profiles 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine (referred to herein as Paz-43c ), a strategic scaffold offering a distinct selectivity profile. Unlike fully carbocyclic indazoles or nitrogen-dense pyrimidines, Paz-43c provides a "Goldilocks" vector for hinge binding: it retains critical hydrogen bond acceptor capabilities while offering a specific vector for solubilizing groups via the C6-chlorine displacement.

Primary Application: Fragment-Based Drug Discovery (FBDD) targeting ERK, PIM, and FLT3 kinases.

Comparative Analysis: Paz-43c vs. Established Alternatives

To understand the utility of Paz-43c, we must compare it against the industry standards: the Indazole (carbocyclic) and the Pyrazolo[3,4-d]pyrimidine (PP-core).

Table 1: Physicochemical & Kinome Selectivity Profile
FeaturePaz-43c (Subject) Pyrazolo[3,4-d]pyrimidine (Comparator A) Indazole (Comparator B)
Structure Pyridine-fused PyrazolePyrimidine-fused PyrazoleBenzene-fused Pyrazole
H-Bond Donors/Acceptors 1 HD / 2 HA1 HD / 3 HA1 HD / 1 HA
Solubility (pH 7.4) Moderate-High (Ionizable N)ModerateLow (Lipophilic)
Kinome Promiscuity Low-Medium (Tunable)High (Pan-kinase binder)Low (Requires tail for potency)
Primary Targets ERK1/2, PIM1, FLT3, JAKSRC, HCK, EGFR (Pan-TK)VEGFR, FGFR (with tail)
Synthetic Utility High (C6-Cl is highly reactive to SNAr)High (C4-Cl is reactive)Medium (Requires Pd-coupling)
Metabolic Stability High (Pyridines are stable)Medium (Oxidative liability)High
Mechanistic Insight: The "Nitrogen Walk"

The position of the ring nitrogen dictates the water network interaction within the kinase hinge region.

  • Comparator A (PP-core): The extra nitrogen often picks up water-mediated contacts with the "Gatekeeper" residue, leading to broad inhibition (low selectivity).

  • Paz-43c: The single pyridine nitrogen (N5) creates a specific vector that often avoids the gatekeeper clash, allowing for greater selectivity when functionalized at the C6 position.

Visualization of Signaling & Binding Logic

The following diagram illustrates the structural logic of using Paz-43c in a fragment-based campaign and its downstream signaling effects when optimized.

Kinase_Scaffold_Logic cluster_binding Hinge Region Interaction cluster_optimization Lead Optimization (SNAr) Scaffold 6-Cl-3-Me-Pyrazolo[4,3-c]pyridine (Fragment Core) Hinge_Acceptor Backbone CO (Glu/Met) Scaffold->Hinge_Acceptor H-Bond (N1-H) Tail_Addition Displace C6-Cl (Solubilizing Group) Scaffold->Tail_Addition Synthetic Step Hinge_Donor Backbone NH (Glu/Met) Hinge_Donor->Scaffold H-Bond (N5) Selectivity Selectivity Filter Tail_Addition->Selectivity Target_ERK Target: ERK1/2 (MAPK Pathway) Selectivity->Target_ERK High Affinity Target_PIM Target: PIM1 (Survival Pathway) Selectivity->Target_PIM High Affinity Off_Target Off-Target: SRC/LCK (Immune Tox) Selectivity->Off_Target Reduced Affinity (vs PP-core)

Caption: Structural logic of Paz-43c binding. The scaffold anchors to the hinge via N1 and N5, while the C6-Chlorine handle allows for rapid diversification to achieve selectivity against ERK/PIM while minimizing SRC promiscuity.

Experimental Protocols: Validating the Scaffold

Profiling a low-molecular-weight fragment like Paz-43c requires different protocols than profiling a nanomolar drug. Standard biochemical assays at 1µM may yield false negatives.

Protocol A: High-Concentration Thermal Shift Assay (DSF)

Purpose: To confirm physical binding of the fragment to the kinase domain, independent of enzymatic activity.

Reagents:

  • Recombinant Kinase Domain (e.g., ERK2, PIM1) at 2-5 µM.

  • Sypro Orange Dye (5000x stock).

  • Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT.

  • Compound: Paz-43c (100 mM DMSO stock).

Workflow:

  • Preparation: Dilute Paz-43c to 1 mM in assay buffer (final assay conc: 50 µM). Ensure DMSO < 1%.

  • Mix: Combine Kinase (2 µM final), Sypro Orange (5x final), and Compound in a 384-well PCR plate.

  • Control: Run a "DMSO only" (Negative) and "Staurosporine" (Positive) control.

  • Run: Ramp temperature from 25°C to 95°C at 1°C/min using a RT-PCR machine (e.g., QuantStudio).

  • Analysis: Calculate the Melting Temperature (

    
    ). A 
    
    
    
    indicates significant binding.
Protocol B: Competition Binding (Kd Determination)

Purpose: To quantify affinity and selectivity across the kinome. We recommend KINOMEscan™ or NanoBRET™ over activity assays to avoid interference from the high concentrations needed for fragments.

Critical Step - The "Fragment Screen" Mode:

  • Standard Screen: Usually performed at 1 µM or 10 µM.

  • Recommendation for Paz-43c: Screen at 20 µM .

    • Rationale: Fragments typically have

      
       values in the 1-50 µM range. Screening too low will miss the "starting point" activity.
      

Step-by-Step (NanoBRET Tracer Displacement):

  • Transfection: Transfect HEK293 cells with N-terminally NanoLuc-tagged Kinase plasmid. Incubate 24h.

  • Tracer Prep: Add cell-permeable fluorescent tracer (at

    
     concentration determined previously).
    
  • Treatment: Add Paz-43c in a dose-response series (100 µM down to 10 nM).

  • Readout: Measure BRET signal (Donor emission 460nm / Acceptor emission 610nm).

  • Calculation: Plot % occupancy vs. log[Compound]. Calculate

    
     (which approximates 
    
    
    
    for competitive inhibitors).

Data Interpretation & Decision Matrix

When analyzing the kinome profile of Paz-43c derivatives, use this decision matrix to guide optimization:

ObservationDiagnosisAction
High Affinity (Kd < 1µM) for SRC/LCK "Scaffold Hopping" needed.The core is binding too flat. Add steric bulk at C3-methyl to twist the molecule.
High Affinity for ERK1/2 Desired Profile.Proceed to C6-substitution (SNAr) to improve solubility and cellular potency.
No Binding (

)
Non-binder.Check compound purity (Chlorine can hydrolyze). Ensure kinase construct includes the hinge region intact.
Pan-Assay Interference (PAINS) Aggregator.Add 0.01% Triton X-100 to the assay buffer. If activity is lost, it was an artifact.

References

  • Structural Basis of Kinase Inhibition

    • Title: "Scaffold Hopping in Kinase Discovery:
    • Context: Discusses the bioisosteric replacement of carbon with nitrogen to improve solubility and selectivity vectors.
    • Source:Journal of Medicinal Chemistry.

  • ERK Inhibitor Discovery

    • Title: "Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)
    • Context: Validates the 4,3-c scaffold specifically for ERK targeting.
    • Source:ResearchGate / ACS Med Chem Letters.

  • Fragment Profiling Protocols

    • Title: "Kinome-Wide Profiling Prediction of Small Molecules."[2]

    • Context: Methodologies for screening low-affinity fragments against large kinase panels.
    • Source:ChemMedChem / PubMed.

  • PIM Kinase Targeting

    • Title: "Pyrazolo[4,3-c]pyridine deriv
    • Context: Highlights the utility of this specific isomer in targeting serine/threonine kinases.
    • Source:Bioorganic & Medicinal Chemistry Letters.

Sources

Validation

A Comparative Benchmark: Pyrazolo[4,3-c]pyridine Derivatives Versus FDA-Approved Kinase Inhibitors

A Technical Guide for Researchers and Drug Development Professionals In the landscape of modern oncology, kinase inhibitors have emerged as a cornerstone of targeted therapy. Their ability to selectively block the activi...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern oncology, kinase inhibitors have emerged as a cornerstone of targeted therapy. Their ability to selectively block the activity of specific kinases, which are often dysregulated in cancer, has revolutionized treatment paradigms. Within this class of therapeutics, the pyrazolopyridine scaffold has garnered significant attention as a "privileged structure" due to its purine-like shape, allowing it to effectively compete with ATP at the kinase catalytic site.[1] This guide provides a comprehensive technical comparison of a representative pyrazolopyridine derivative against an established FDA-approved kinase inhibitor, offering researchers and drug development professionals a framework for evaluating novel compounds within this chemical class.

While this guide focuses on the broader pyrazolopyridine family, it is important to note the structural diversity within this class, including isomers such as pyrazolo[3,4-b]pyridine and pyrazolo[4,3-c]pyridine. The specific compound highlighted in this analysis is a pyrazolo[3,4-b]pyridine derivative, chosen due to the availability of robust, quantitative data allowing for a direct comparison with an FDA-approved drug targeting the same kinase. This approach provides a valuable benchmark for the potential of the wider pyrazolopyridine scaffold, including the pyrazolo[4,3-c]pyridine core.

The Target: c-Met, a Key Oncogenic Driver

The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase is a well-validated target in oncology.[2] Its ligand, hepatocyte growth factor (HGF), triggers a signaling cascade that plays a crucial role in cell proliferation, migration, and invasion.[2] Aberrant c-Met signaling, through overexpression or mutation, is a known driver in various cancers, making it an attractive target for therapeutic intervention.[2]

Below is a diagram illustrating the simplified c-Met signaling pathway, which is a critical regulator of cellular growth and motility.

c_Met_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Motility mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyrazolopyridine or Cabozantinib Inhibitor->cMet Inhibits

Caption: Simplified c-Met Signaling Pathway

Comparative Inhibitory Potency

The primary measure of a kinase inhibitor's efficacy is its half-maximal inhibitory concentration (IC50), which quantifies the amount of drug needed to inhibit the biological activity of its target by 50%. A lower IC50 value indicates a more potent inhibitor.

For this comparison, we will examine a pyrazolo[3,4-b]pyridine derivative, Compound 5a, and the FDA-approved multi-kinase inhibitor Cabozantinib, both of which target c-Met.

CompoundScaffoldTarget KinaseBiochemical IC50 (nM)
Compound 5a Pyrazolo[3,4-b]pyridinec-Met4.27 ± 0.31[2]
Cabozantinib N/Ac-Met1.3[3][4][5]

As the data indicates, both the pyrazolopyridine derivative and Cabozantinib exhibit potent, low nanomolar inhibition of c-Met kinase activity. This demonstrates the potential of the pyrazolopyridine scaffold to produce highly effective kinase inhibitors, rivaling those that have already received regulatory approval.

Experimental Protocols for Benchmarking

To ensure the scientific rigor of any comparative analysis, standardized and reproducible experimental protocols are essential. The following sections detail the methodologies for determining both the biochemical potency and the cellular effects of kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a direct measure of kinase activity.

Kinase_Assay_Workflow Start Start Step1 Prepare Reagents: - Kinase (c-Met) - Substrate (e.g., Poly(Glu,Tyr) 4:1) - ATP - Test Compounds (Pyrazolopyridine, Cabozantinib) Start->Step1 Step2 Incubate Kinase, Substrate, ATP, and Inhibitor in a 384-well plate. Step1->Step2 Step3 Add ADP-Glo™ Reagent to terminate kinase reaction and deplete remaining ATP. Step2->Step3 Step4 Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Step3->Step4 Step5 Measure luminescence using a plate reader. Step4->Step5 End Calculate IC50 Step5->End

Caption: ADP-Glo™ Kinase Assay Workflow

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 1x Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA).

    • Dilute the c-Met kinase, substrate (e.g., Poly(Glu,Tyr) 4:1), and ATP to their final desired concentrations in the Kinase Assay Buffer.

    • Prepare serial dilutions of the test compounds (e.g., pyrazolopyridine derivative and Cabozantinib) in the assay buffer. A DMSO control should also be prepared.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the test compound solution.

    • Add 5 µL of the substrate solution and 5 µL of the ATP solution to each well.

    • Initiate the reaction by adding 5 µL of the diluted c-Met kinase solution to each well, except for the "blank" control wells.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.

    • Incubate at room temperature for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to allow for the conversion of ADP to ATP and the generation of a stable luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Viability Assay (MTT)

The MTT assay is a colorimetric assay used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of the number of viable cells.[6][7][8] This assay is crucial for determining the cytotoxic effects of a kinase inhibitor on cancer cell lines.

MTT_Assay_Workflow Start Start Step1 Seed cancer cells (e.g., HepG-2) in a 96-well plate and allow them to adhere overnight. Start->Step1 Step2 Treat cells with various concentrations of the test compounds (Pyrazolopyridine, Cabozantinib). Step1->Step2 Step3 Incubate for a specified period (e.g., 72 hours). Step2->Step3 Step4 Add MTT reagent to each well and incubate for 3-4 hours. Step3->Step4 Step5 Solubilize the formazan crystals with a solubilization solution (e.g., DMSO). Step4->Step5 Step6 Measure the absorbance at ~570 nm using a plate reader. Step5->Step6 End Calculate Cell Viability (%) and IC50 Step6->End

Caption: MTT Cell Viability Assay Workflow

Detailed Protocol:

  • Cell Seeding:

    • Culture a c-Met dependent cancer cell line (e.g., HepG-2) in an appropriate medium.

    • Trypsinize the cells and resuspend them in fresh medium.

    • Seed the cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazolopyridine derivative and Cabozantinib in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and a vehicle control (e.g., DMSO).

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Solubilization:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[7]

    • Add 10 µL of the MTT solution to each well.[6]

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution, such as DMSO, to each well to dissolve the formazan crystals.[9]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the inhibitor concentration and determine the IC50 value.

Conclusion and Future Directions

The data presented in this guide underscore the significant potential of the pyrazolopyridine scaffold as a source of potent kinase inhibitors. The representative pyrazolo[3,4-b]pyridine derivative demonstrates inhibitory activity against c-Met in the low nanomolar range, comparable to the FDA-approved drug Cabozantinib. This provides a strong rationale for the continued exploration and development of pyrazolopyridine-based compounds, including those with the pyrazolo[4,3-c]pyridine core, as potential cancer therapeutics.

For researchers in the field, the provided protocols offer a robust framework for the in-house evaluation and benchmarking of novel kinase inhibitors. Future studies should focus on comprehensive kinase profiling to assess the selectivity of new pyrazolopyridine derivatives and in vivo studies to evaluate their efficacy and pharmacokinetic properties in preclinical models. The continued investigation of this promising class of compounds holds the potential to yield novel and effective treatments for a range of malignancies.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved February 12, 2026, from [Link]

  • Al-Hadiya, A. H. (2020). Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma. Clinical Pharmacology: Advances and Applications, 12, 67–75. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved February 12, 2026, from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved February 12, 2026, from [Link]

  • You, L., et al. (2018). In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer. Clinical Cancer Research, 18(1), 144-153. [Link]

  • van der Meel, R., et al. (2013). Effects of Dual Targeting of Tumor Cells and Stroma in Human Glioblastoma Xenografts with a Tyrosine Kinase Inhibitor against c-MET and VEGFR2. PLoS ONE, 8(3), e58262. [Link]

  • ResearchGate. (n.d.). Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. Retrieved February 12, 2026, from [Link]

  • Alamshany, Z. M., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Medicinal Chemistry, 14(5), 934-953. [Link]

  • ResearchGate. (n.d.). SAR and IC 50 values of pyrazolo[4,3-h]quinazoline derivatives against cyclin dependent kinase. Retrieved February 12, 2026, from [Link]

  • Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1496-1512. [Link]

  • Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[3][4][9]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry, 57(18), 7577-7589. [Link]

  • DrugMAP. (n.d.). Details of the Drug. Retrieved February 12, 2026, from [Link]

  • Bohn, J. P., et al. (2015). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 58(23), 9319-9336. [Link]

  • Cushing, T. D., et al. (2017). Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 60(15), 6516-6527. [Link]

  • Guagnano, V., et al. (2011). Discovery of 3-(2,6-Dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), A Potent and Selective Inhibitor of the Fibroblast Growth Factor Receptor Family of Receptor Tyrosine Kinase. Journal of Medicinal Chemistry, 54(20), 7066-7083. [Link]

Sources

Comparative

The Ascending Novelty of 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine: A Comparative Guide for Drug Discovery Scaffolds

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer improved potency, selectivity, and pharmacokinetic profiles is paramount. Among the privileged heterocyclic systems,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer improved potency, selectivity, and pharmacokinetic profiles is paramount. Among the privileged heterocyclic systems, pyrazolopyridines have garnered significant attention due to their structural resemblance to purines, enabling them to effectively interact with the ATP-binding sites of various kinases. This guide provides an in-depth technical assessment of the novelty of the 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine scaffold, comparing its potential with established alternatives in the context of kinase inhibitor drug discovery.

The Pyrazolo[4,3-c]pyridine Core: A Privileged Scaffold in Kinase Inhibition

The pyrazolo[4,3-c]pyridine ring system is a fused bicyclic heterocycle that has emerged as a versatile scaffold in the design of inhibitors for a range of protein kinases. Its inherent structural features, including the presence of multiple nitrogen atoms capable of forming key hydrogen bond interactions within the kinase hinge region, make it an attractive starting point for the development of potent and selective inhibitors. The diverse biological activities reported for pyrazolo[4,3-c]pyridine derivatives, such as antimicrobial, anti-inflammatory, antiviral, and antitumor effects, underscore the therapeutic potential of this heterocyclic core.[1][2]

The synthetic accessibility of the pyrazolo[4,3-c]pyridine core, achievable through various strategies such as the annulation of a pyrazole ring onto a pyridine precursor or vice versa, further enhances its appeal for medicinal chemists. This flexibility allows for the introduction of diverse substituents at multiple positions, enabling fine-tuning of the molecule's pharmacological properties.

Unveiling the Novelty: The Case of 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine

While the broader pyrazolo[4,3-c]pyridine scaffold is well-documented, the specific derivative, 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine (CAS No. 1092062-74-2) , represents a more novel and strategically important building block. Its novelty lies not in its fundamental structure, but in its specific substitution pattern and its demonstrated utility as a key intermediate in the synthesis of next-generation kinase inhibitors.

The presence of a chlorine atom at the 6-position offers a crucial handle for further chemical modification through various cross-coupling reactions, allowing for the introduction of a wide array of functional groups to probe the solvent-exposed regions of the kinase active site. The methyl group at the 3-position can contribute to favorable hydrophobic interactions within the ATP-binding pocket.

A significant indicator of its novelty and utility is its citation in patent literature as a key intermediate in the development of potent B-Raf kinase inhibitors for the treatment of cancers such as melanoma. This highlights its value in constructing complex and highly active pharmaceutical agents.

Comparative Analysis: 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine vs. Alternative Kinase Inhibitor Scaffolds

To truly assess the novelty and potential of the 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine scaffold, a comparison with established kinase inhibitor cores is essential. Here, we compare its potential against well-known B-Raf inhibitors and other relevant heterocyclic scaffolds.

Benchmarking Against Approved B-Raf Inhibitors

The discovery of activating mutations in the B-Raf kinase, particularly the V600E mutation, has revolutionized the treatment of metastatic melanoma. Several potent and selective B-Raf inhibitors have been developed and approved for clinical use.

InhibitorScaffoldTargetIC50 (B-Raf V600E)
Vemurafenib Pyrrolo[2,3-b]pyridineB-Raf V600E31 nM
Dabrafenib ThiazoleB-Raf V600E0.8 nM
Encorafenib PyrimidineB-Raf V600E0.35 nM
Hypothetical Derivative6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridineB-Raf V600EPotentially <10 nM

Table 1: Comparison of IC50 values of approved B-Raf inhibitors. The IC50 for the hypothetical derivative is an estimated target based on the potency of known pyrazolopyridine-based kinase inhibitors.

While Vemurafenib, Dabrafenib, and Encorafenib have demonstrated significant clinical efficacy, the development of resistance remains a challenge. The 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine scaffold offers a distinct chemical space to develop new inhibitors that may overcome existing resistance mechanisms. The pyrazolopyridine core provides a different set of hydrogen bonding patterns and hydrophobic interactions compared to the scaffolds of existing drugs, potentially leading to improved binding affinity and a different resistance profile.

Comparison with Other Pyrazolopyridine Isomers and Related Heterocycles

The pyrazolopyridine family includes several isomers, with pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyridines also being extensively explored as kinase inhibitor scaffolds.

ScaffoldExample Kinase TargetReported IC50 Range
Pyrazolo[3,4-b]pyridine TRKA56 nM
Pyrazolo[4,3-c]pyridine B-Raf V600E70-80 nM (for derivatives)[3]
Pyrazolo[1,5-a]pyrimidine CDK2Micromolar to nanomolar
Imidazo[1,2-b]pyridazine Various KinasesNanomolar

Table 2: Comparison of inhibitory activities of various pyrazolopyridine-based scaffolds against different kinases.

The data suggests that the pyrazolo[4,3-c]pyridine scaffold is capable of producing highly potent kinase inhibitors, comparable to other well-established heterocyclic systems. The specific substitution pattern of 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine provides a unique starting point for optimization, with the potential to fine-tune selectivity and potency through modifications at the 6-position.

Experimental Protocols

To facilitate the exploration of the 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine scaffold, a plausible and detailed synthetic protocol is provided below. This protocol is based on established synthetic methodologies for related pyrazolopyridine systems.

Proposed Synthesis of 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine

The synthesis of the target scaffold can be envisioned through a multi-step sequence starting from commercially available materials. The key step involves the construction of the pyrazole ring onto a substituted pyridine precursor.

Figure 1: Proposed synthetic pathway for 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine.

Step 1: Nitration of 2,6-dichloro-4-methylpyridine

  • To a stirred solution of 2,6-dichloro-4-methylpyridine in concentrated sulfuric acid, cooled to 0 °C, add fuming nitric acid dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Pour the mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution).

  • Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,6-dichloro-3-nitro-4-methylpyridine.

Step 2: Hydrazinolysis of 2,6-dichloro-3-nitro-4-methylpyridine

  • Dissolve 2,6-dichloro-3-nitro-4-methylpyridine in a suitable solvent (e.g., ethanol).

  • Add hydrazine hydrate to the solution and reflux the mixture for several hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude 2-chloro-6-hydrazinyl-3-nitro-4-methylpyridine can be used in the next step without further purification or purified by column chromatography.

Step 3: Cyclization to form the Pyrazolo[4,3-c]pyridine Ring

  • The crude 2-chloro-6-hydrazinyl-3-nitro-4-methylpyridine can be cyclized under thermal conditions or by using an acid catalyst.

  • Thermal Cyclization: Heat the compound in a high-boiling point solvent (e.g., diphenyl ether) until the reaction is complete (monitored by TLC).

  • Acid-Catalyzed Cyclization: Reflux the compound in a solvent such as acetic acid or ethanol with a catalytic amount of a strong acid (e.g., hydrochloric acid).

  • After completion of the reaction, cool the mixture, neutralize, and extract the product with an organic solvent.

  • Purify the crude product by column chromatography on silica gel to obtain 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine.

General Protocol for Kinase Inhibition Assay (Example: B-Raf V600E)

This protocol provides a general framework for evaluating the inhibitory activity of compounds derived from the 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine scaffold against a target kinase.

Figure 2: General workflow for a kinase inhibition assay.

Materials:

  • Recombinant B-Raf V600E enzyme

  • MEK1 as substrate

  • ATP

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase buffer.

  • Add the test compound dilutions to the wells.

  • Add the B-Raf V600E enzyme and MEK1 substrate solution to the wells.

  • Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes).

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine scaffold represents a novel and promising platform for the development of next-generation kinase inhibitors. Its strategic substitution pattern provides a versatile handle for chemical elaboration, allowing for the exploration of new chemical space and the potential to overcome resistance mechanisms associated with current therapies. The comparative analysis with existing B-Raf inhibitors and other heterocyclic scaffolds highlights the potential for derivatives of this scaffold to exhibit potent and selective inhibitory activity.

Future research should focus on the synthesis of a diverse library of compounds based on the 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine core, followed by comprehensive screening against a panel of kinases to identify potent and selective inhibitors. Further optimization of lead compounds, guided by structure-activity relationship studies and computational modeling, will be crucial in advancing this promising scaffold towards the development of novel therapeutics for cancer and other diseases driven by aberrant kinase activity.

References

  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. (URL not available)
  • Drugs containing pyrazolo[3,4-b]pyridine scaffold 163–165. - ResearchGate. Available at: [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PubMed Central. Available at: [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC - NIH. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. Available at: [Link]

  • Synthesis and preliminary biological screening of 6-aminopyrazolo[3,4-b]pyridine derivatives - ResearchGate. Available at: [Link]

  • Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - NIH. Available at: [Link]

  • One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine - Arkivoc. Available at: [Link]

  • CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents.
  • 6-chloro-3-methyl-1h-pyrazolo[4,3-c]pyridine - PubChemLite. Available at: [Link]

  • Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit - ChemRxiv. Available at: [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - MDPI. Available at: [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC - PubMed Central. Available at: [Link]

  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines - NIH. Available at: [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Publishing. Available at: [Link]

  • Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma - PMC - NIH. Available at: [Link]

  • Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors - NIH. Available at: [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PubMed Central. Available at: [Link]

  • Insight into the structural features of pyrazolopyrimidine- and pyrazolopyridine-based B-Raf(V600E) kinase inhibitors by computational explorations - PubMed. Available at: [Link]

  • Comparison of IC50 values for (A) CI-1040 vs. vemurafenib and (B)... - ResearchGate. Available at: [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Publishing. Available at: [Link]

  • Bisarylureas Based on 1H-Pyrazolo[3,4-d]pyrimidine Scaffold as Novel Pan-RAF Inhibitors with Potent Anti-Proliferative Activities: Structure-Based Design, Synthesis, Biological Evaluation and Molecular Modelling Studies - PMC - PubMed Central. Available at: [Link]

  • Development of encorafenib for BRAF-mutated advanced melanoma - PMC. Available at: [Link]

  • The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats - PubMed Central. Available at: [Link]

  • BRAF and MEK Inhibitors and Their Toxicities: A Meta-Analysis - ResearchGate. Available at: [Link]

  • A.4 BRAF/MEK inhibitors - unresectable or metastatic melanoma with a BRAF V600 mutation - World Health Organization (WHO). Available at: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Publishing. Available at: [Link]

  • Pyrazolopyridine inhibitors of B-Raf(V600E). Part 4: rational design and kinase selectivity profile of cell potent type II inhibitors - PubMed. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine

Executive Summary & Risk Profile The Core Directive: Treat 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine as a Potent Compound (Control Band 3) until specific toxicological data proves otherwise. As an R&D intermediate, th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

The Core Directive: Treat 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine as a Potent Compound (Control Band 3) until specific toxicological data proves otherwise.

As an R&D intermediate, this compound lacks the extensive toxicological history of commodity chemicals. However, its structural pharmacophore—a chlorinated fused pyridine system—suggests high biological activity. The primary risks are respiratory sensitization , mucous membrane irritation , and potential systemic toxicity via dermal absorption.

Structural Hazard Analysis (SAR):

  • Chlorine Substituent: Increases lipophilicity, enhancing dermal absorption potential.

  • Pyrazolo-pyridine Core: Common in kinase inhibitors; implies potential for specific biological target interaction (bioactivity) even at low doses.

  • Physical State: Fine powder. Electrostatic charging during weighing poses a significant dispersion/inhalation risk.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to provide redundancy. We do not rely on a single barrier.

Protection ZoneStandard Operation (Solid Handling/Weighing)High-Risk Operation (Spill Cleanup/Solution Prep)
Respiratory Engineering Control: Certified Fume Hood (Face velocity: 80–100 fpm). PPE: N95 not required inside hood; if working outside hood (discouraged), P100/N99 respirator is mandatory.Full-Face Respirator with Multi-Gas/Vapor & P100 Cartridges (if outside containment).
Dermal (Hands) Double Gloving Protocol: 1. Inner: Nitrile (4 mil / 0.10 mm) 2. Outer: Nitrile (Extended Cuff, 5-8 mil).Laminate Barrier (e.g., Silver Shield®) required if dissolved in penetrating solvents like DCM or THF.
Ocular Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient for fine powders that can drift around side shields.Face Shield + Splash Goggles.
Body Lab coat (Tyvek® or chemically resistant cotton). Closed-toe chemical-resistant shoes.Tyvek® Coveralls (disposable) with hood and shoe covers.

Technical Justification: The Science of Glove Selection

Why standard nitrile is not enough.

Many researchers default to single nitrile gloves. For chlorinated heterocycles, this is a procedural error due to micro-porosity and permeation rates .

  • The "Pin-Hole" Theory: R&D powders are often crystalline with sharp edges. A microscopic tear in a single glove layer allows the compound to mix with sweat, creating a concentrated solution against the skin. This promotes rapid transdermal absorption.

  • Solvent Carrier Effect: If you solubilize this compound in Dichloromethane (DCM) or Dimethylformamide (DMF), the solvent acts as a vehicle. DCM permeates standard nitrile in <2 minutes, carrying the dissolved pyrazolopyridine with it.

    • Action: If handling solutions, use Silver Shield (EVOH) or Viton gloves, or change outer nitrile gloves immediately upon splash contact.

Operational Workflow & Logic

The following diagram illustrates the "Chain of Custody" for the molecule to ensure zero contamination.

HandlingProtocol cluster_ppe CRITICAL CONTROL POINT: WEIGHING Storage 1. Cold Storage (-20°C, Desiccated) Equilibration 2. Thermal Equilibration (Warm to RT in Desiccator) Storage->Equilibration Prevent Condensation Weighing 3. Weighing Station (Static Control + Fume Hood) Equilibration->Weighing Transfer Sealed Container Solubilization 4. Solubilization (Add Solvent to Solid) Weighing->Solubilization Dissolve immediately to reduce dust risk Reaction 5. Reaction/Application Solubilization->Reaction Waste 6. Waste Segregation (Halogenated Stream) Reaction->Waste Quench & Dispose

Figure 1: Operational workflow emphasizing thermal equilibration to prevent hydrolysis and static control during weighing.

Step-by-Step Handling Protocol

Phase 1: Preparation
  • Equilibration: Remove the vial from the freezer (-20°C). Do not open until it reaches room temperature (approx. 30-45 mins). Opening a cold vial causes condensation, which can hydrolyze the chloride bond or cause the powder to clump, increasing handling difficulty.

  • Static Discharge: Place an ionizing fan or anti-static gun inside the fume hood. Pyrazolopyridines are prone to static charge and will "jump" from the spatula, contaminating the workspace.

Phase 2: Weighing (The Highest Risk Step)
  • Setup: Place a disposable balance draft shield or a secondary containment tray inside the fume hood.

  • Donning: Put on inner gloves (tucked under lab coat cuff) and outer gloves (over lab coat cuff).

  • Transfer: Use a disposable anti-static spatula.

    • Technique: Do not dump.[1] Tap gently.

  • Decontamination: Immediately wipe the balance area with a wet tissue (solvent-soaked) before removing the containment tray. Dispose of the tissue as hazardous solid waste.

Phase 3: Solubilization
  • Solvent Choice: If possible, add the solvent to the weighing vial to dissolve the solid immediately, rather than transferring the solid to a flask. This converts the hazard from "Inhalation (Dust)" to "Dermal (Liquid)," which is easier to manage with gloves.

  • Labeling: Mark the flask clearly: "Contains Chlorinated Heterocycle - Irritant/Toxic."

Emergency Response & Disposal

Spill Management (Solid)[2]
  • Evacuate: If a significant amount (>1g) is spilled outside the hood, evacuate the immediate area.

  • PPE Upgrade: Don a P100 respirator and double gloves.

  • Containment: Cover the powder with a wet paper towel (dampened with water or ethanol) to prevent dust generation.

  • Cleanup: Scoop up the wet material. Wipe the surface three times with ethanol.

Waste Disposal[1][3][4][5][6][7][8]
  • Classification: Halogenated Organic Waste.

  • Segregation: Do not mix with strong acids or oxidizers.[2]

  • Container: High-density polyethylene (HDPE) or glass.

  • Labeling: Must list "6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine" fully. Do not use abbreviations like "CMPP" which emergency responders cannot identify.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11466039 (Related Isomer Structure & Safety Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

(Note: Always verify the specific CAS number on your vendor's vial, as isomer variations [4,3-c] vs [3,4-b] are common.)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine
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6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine
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